molecular formula C6H12O B1360105 3-Methyl-2-pentanone CAS No. 565-61-7

3-Methyl-2-pentanone

Cat. No.: B1360105
CAS No.: 565-61-7
M. Wt: 100.16 g/mol
InChI Key: UIHCLUNTQKBZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-pentanone is a natural product found in Arum maculatum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHCLUNTQKBZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021634
Record name 3-Methyl-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3-Methyl-2-pentanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10956
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

11.6 [mmHg]
Record name 3-Methyl-2-pentanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10956
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

565-61-7
Record name (±)-3-Methyl-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylpentan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2-pentanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpentan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.439
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 565-61-7

This technical guide provides a comprehensive overview of 3-Methyl-2-pentanone, a significant aliphatic ketone. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, safety and handling, and spectroscopic data.

Chemical and Physical Properties

This compound, also known as methyl sec-butyl ketone, is a colorless liquid with a characteristic peppermint-like odor. It is an isomer of 2-hexanone (B1666271) and finds applications as a solvent and an intermediate in pharmaceutical synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 565-61-7
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
Appearance Colorless liquid
Odor Peppermint-like
Density 0.815 g/mL at 25 °C
Boiling Point 118 °C at 758 mmHg
Melting Point -66 °C
Flash Point 12 °C (53.6 °F) - closed cup
Refractive Index n20/D 1.400 (lit.)
Solubility Soluble in alcohol

Synthesis of this compound

A common method for the synthesis of this compound involves the base-catalyzed aldol (B89426) condensation of 2-butanone (B6335102) with acetaldehyde, followed by dehydration and subsequent hydrogenation. Another established method is the acetoacetic ester synthesis.

This protocol outlines the synthesis of this compound starting from acetoacetic ester.

Step 1: Preparation of the Enolate

  • Dissolve sodium ethoxide in ethanol (B145695) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add ethyl acetoacetate (B1235776) (acetoacetic ester) to the cooled solution with continuous stirring to form the sodium enolate.

Step 2: First Alkylation (Methylation)

  • To the enolate solution, add methyl iodide dropwise through the dropping funnel while maintaining the cool temperature and stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for a specified time to ensure complete methylation at the α-carbon.

Step 3: Second Alkylation (Ethylation)

  • After cooling the reaction mixture, add another equivalent of sodium ethoxide to form the enolate of the methylated acetoacetic ester.

  • Slowly add ethyl bromide to the solution and reflux the mixture to introduce the ethyl group.

Step 4: Hydrolysis and Decarboxylation

  • Cool the reaction mixture and add an aqueous acid solution (e.g., dilute HCl or H₂SO₄) to hydrolyze the ester.

  • Heat the acidic mixture to induce decarboxylation, which results in the formation of this compound.

  • The final product can be purified by distillation.

Synthesis_Workflow Synthesis of this compound via Acetoacetic Ester cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Methylation cluster_step3 Step 3: Ethylation cluster_step4 Step 4: Hydrolysis & Decarboxylation A Acetoacetic Ester C Enolate Ion A->C Deprotonation B Sodium Ethoxide B->C E Methylated Intermediate C->E Alkylation D Methyl Iodide D->E H Dialkylated Intermediate E->H Second Alkylation F Sodium Ethoxide F->H G Ethyl Bromide G->H J This compound H->J Hydrolysis & Decarboxylation I Acid & Heat I->J

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR Chemical shifts (ppm) are observed around 2.46, 2.14, 1.69, 1.41, 1.08, and 0.89 in CDCl₃.
¹³C NMR Spectra available for viewing.
Mass Spectrometry Major m/z peaks at 43, 57, 72, and 100.
FTIR ATR-IR spectra are available.
  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. A typical concentration is 0.05 ml of the compound in 0.5 ml of solvent.

  • Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Analytical_Workflow General Analytical Workflow for this compound A Sample of this compound B NMR Spectroscopy A->B C Mass Spectrometry A->C D FTIR Spectroscopy A->D E Structural Elucidation B->E C->E D->E F Purity Assessment E->F

Caption: Analytical workflow for this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor. It is crucial to handle this chemical with appropriate safety precautions.

Table 3: GHS Hazard Information

PictogramSignal WordHazard StatementPrecautionary Statements
GHS02Danger H225: Highly flammable liquid and vaporP210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methyl-2-pentanone, also known as methyl sec-butyl ketone. This aliphatic ketone is a colorless liquid with a characteristic peppermint-like odor.[1] It finds applications as a solvent and as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.[2] This document consolidates essential data on its physical characteristics, spectroscopic profile, synthesis methodologies, and analytical procedures. All quantitative data is presented in structured tables for ease of reference. Detailed experimental protocols for its synthesis and analysis are provided, along with graphical representations of key workflows to aid in conceptual understanding.

Chemical and Physical Properties

This compound is a chiral ketone with the chemical formula C₆H₁₂O.[1] It is moderately soluble in water and soluble in alcohol.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 3-Methylpentan-2-one[3]
Synonyms Methyl sec-butyl ketone, sec-Butyl methyl ketone[4]
CAS Number 565-61-7[1]
Molecular Formula C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [3]
Appearance Colorless liquid[1]
Odor Peppermint-like[1]
Density 0.815 g/mL at 25 °C[4]
Boiling Point 118 °C at 758 mmHg[4]
Melting Point -83 °C[1]
Flash Point 12 °C (closed cup)[5]
Vapor Pressure 11.6 mmHg[3]
Solubility in Water 2.26 wt % (20 °C)[1]
Refractive Index (n20/D) 1.400[4]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of its key spectroscopic data is provided below.

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows distinct signals corresponding to the different proton environments in the molecule.

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group.

2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and characteristic fragmentation patterns that can be used for its identification.

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the acetoacetic ester synthesis, which is a classic laboratory method, and an industrial process involving an aldol (B89426) condensation.

3.1. Acetoacetic Ester Synthesis

This method provides a versatile route to a variety of ketones. The overall workflow is depicted in the following diagram.

G Acetoacetic Ester Synthesis of this compound cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Second Deprotonation & Alkylation cluster_3 Step 4: Hydrolysis & Decarboxylation AAE Acetoacetic Ester Enolate Enolate AAE->Enolate Sodium Ethoxide AlkylatedAAE Alkylated Acetoacetic Ester Enolate->AlkylatedAAE Ethyl Iodide DialkylatedAAE Dialkylated Acetoacetic Ester AlkylatedAAE->DialkylatedAAE 1. Sodium Ethoxide 2. Methyl Iodide Product This compound DialkylatedAAE->Product H₃O⁺, Heat

Caption: Workflow for the synthesis of this compound via the acetoacetic ester route.

Experimental Protocol for Acetoacetic Ester Synthesis:

A detailed, step-by-step protocol for the acetoacetic ester synthesis of this compound is provided below. This is a generalized procedure and may require optimization.

  • Step 1: Formation of the Enolate. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide. Cool the solution in an ice bath.

  • Step 2: First Alkylation. Add an equimolar amount of ethyl acetoacetate (B1235776) dropwise to the sodium ethoxide solution with stirring. After the addition is complete, add an equimolar amount of ethyl iodide dropwise. Allow the mixture to stir at room temperature for several hours or gently reflux until the reaction is complete (monitored by TLC).

  • Step 3: Second Alkylation. To the resulting solution, add another equivalent of sodium ethoxide, followed by the dropwise addition of an equimolar amount of methyl iodide. Again, allow the reaction to proceed until completion.

  • Step 4: Hydrolysis and Decarboxylation. The resulting dialkylated acetoacetic ester is then hydrolyzed by refluxing with aqueous acid (e.g., sulfuric acid). The intermediate β-keto acid readily undergoes decarboxylation upon heating to yield this compound.

  • Work-up and Purification. After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The crude product can be purified by fractional distillation.

3.2. Industrial Synthesis: Aldol Condensation Route

The industrial production of this compound typically involves a three-step process starting from 2-butanone (B6335102) and acetaldehyde.[6] This process includes a base-catalyzed aldol condensation, followed by acid-catalyzed dehydration and subsequent hydrogenation.

G Industrial Synthesis of this compound Reactants 2-Butanone + Acetaldehyde Aldol_Adduct 4-Hydroxy-3-methyl-2-pentanone Reactants->Aldol_Adduct Base Catalyst Unsaturated_Ketone 3-Methyl-3-penten-2-one Aldol_Adduct->Unsaturated_Ketone Acid Catalyst, Heat (Dehydration) Final_Product This compound Unsaturated_Ketone->Final_Product H₂, Pd Catalyst (Hydrogenation)

Caption: Industrial synthesis workflow for this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the identification and quantification of this compound in various matrices.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

A general workflow for the analysis of this compound by GC-MS is presented below.

G GC-MS Analysis Workflow for this compound Sample_Prep Sample Preparation (e.g., Dilution, Extraction) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (e.g., EI) GC_Separation->MS_Ionization MS_Analysis Mass Analysis (Quadrupole) MS_Ionization->MS_Analysis Data_Acquisition Data Acquisition & Processing MS_Analysis->Data_Acquisition Identification Identification (Library Match, Retention Time) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: A generalized workflow for the analysis of this compound using GC-MS.

Experimental Protocol for GC-MS Analysis:

The following is a general protocol for the quantitative analysis of this compound. This protocol is based on methods for similar ketones and may require optimization for specific instrumentation and sample matrices.[7]

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the samples.

  • Sample Preparation:

    • Liquid Samples: Dilute the sample with the same solvent used for the standards to bring the analyte concentration within the calibration range.

    • Solid Samples: An appropriate extraction method, such as solid-phase microextraction (SPME) or solvent extraction, may be necessary.

  • GC-MS Parameters:

    • GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[7]

    • Injector: Use a split/splitless injector, with the mode and ratio optimized based on sample concentration. A typical injector temperature is 250 °C.[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[7]

    • Oven Temperature Program: An initial temperature of 40-60 °C, held for 2-5 minutes, followed by a ramp of 5-10 °C/min to 200-250 °C.[7]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan for qualitative analysis and identification. For quantitative analysis, selected ion monitoring (SIM) can be used for enhanced sensitivity.

  • Data Analysis:

    • Identification: The analyte is identified by comparing its retention time and mass spectrum with that of a pure standard and by searching against a mass spectral library (e.g., NIST).

    • Quantification: A calibration curve is constructed by plotting the peak area of a characteristic ion of this compound against the concentration of the standards. The concentration of the analyte in the samples is then determined from this calibration curve.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding specific biological activities or signaling pathways directly involving this compound. Its primary applications are in the chemical industry as a solvent and a synthetic intermediate. One study on the metabolism of 3-pentanone (B124093) (a related but different compound) under inflammatory conditions suggests that ketones can be linked to metabolic pathways, but this has not been specifically demonstrated for this compound.[8] Further research is needed to elucidate any potential biological roles of this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[5] It should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10]

References

A Comprehensive Technical Guide to the Physical Properties of 3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-pentanone, also known as methyl sec-butyl ketone, is an aliphatic ketone with the chemical formula C6H12O.[1][2] It is a colorless liquid with a characteristic peppermint-like or sweet, fruity odor.[1][2] This compound serves as a solvent in various industrial applications, including paints, coatings, and adhesives, and is also utilized as a flavoring agent in the food and beverage industry.[2][3] In the context of pharmaceutical development, understanding the physical properties of such organic compounds is crucial for their use as solvents or as intermediates in the synthesis of active pharmaceutical ingredients.[3][4] This guide provides an in-depth overview of the key physical properties of this compound, complete with experimental methodologies and a summary of quantitative data.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These values have been compiled from various scientific and chemical data sources.

Physical PropertyValueUnitsConditionsCitations
Molecular Weight 100.16 g/mol [5][6][7][8]
Density 0.810 - 0.816g/mLat 25 °C[5][6][9]
0.8130g/mLat 20 °C[1]
Boiling Point 116 - 118°Cat 758-760 mmHg[1][6][9]
Melting Point -83 to -66°C[1][10]
Flash Point 12°CClosed Cup[1][11]
53.6 - 54.0°F[5][11]
Refractive Index 1.398 - 1.404at 20 °C, n20/D[5][6][12]
Vapor Pressure 11.6 - 18.18mmHgat 25 °C[5][7][13]
Solubility in Water 2.26wt %at 20 °C[1]
20.47g/Lat 25 °C[2]
Solubility in Organic Solvents Solublein alcohol[3][4][5][14]

Experimental Protocols

The determination of the physical properties of a liquid organic compound like this compound involves a set of standardized experimental procedures. Below are detailed methodologies for measuring some of the key properties.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of a small liquid sample is the capillary tube method.

Apparatus:

  • Thiele tube or an aluminum heating block

  • Thermometer (calibrated)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Liquid sample (this compound)

Procedure:

  • A small amount of this compound is placed in the fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.

  • The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

  • The entire assembly is heated slowly and uniformly in a Thiele tube or an aluminum block.

  • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the external pressure.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The temperature at which the liquid is drawn back into the capillary tube is recorded. This is the boiling point of the liquid.

Density Determination (Oscillating U-tube Method)

Density is a fundamental physical property that can be determined using various methods. The oscillating U-tube method is a precise and modern technique.

Apparatus:

  • Digital Density Meter with an oscillating U-tube

  • Syringe for sample injection

  • Thermostat for temperature control

  • Liquid sample (this compound)

Procedure:

  • The density meter is calibrated using a reference standard of known density (e.g., dry air and pure water).

  • The temperature of the measuring cell (the U-tube) is set to the desired temperature (e.g., 20°C or 25°C) and allowed to stabilize.

  • A small volume of this compound is injected into the U-tube using a syringe, ensuring no air bubbles are present.

  • The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

  • This frequency change is used in conjunction with calibration data to calculate and display the density of the sample.

Flash Point Determination (Small Scale Closed-Cup Method - ASTM D3278)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Small Scale Closed-Cup method is a standard procedure for this determination.[1][5]

Apparatus:

  • Small Scale Closed-Cup Flash Point Tester

  • Thermometer

  • Syringe for sample injection (typically 2 mL)

  • Ignition source (gas flame or electric igniter)

  • Liquid sample (this compound)

Procedure:

  • The apparatus is cleaned and dried before the test.

  • A 2 mL sample of this compound is introduced into the sample cup of the apparatus.

  • The lid is closed, and the temperature of the sample is gradually increased at a controlled rate.

  • At specific temperature intervals, a test flame or spark is applied to the vapor space above the liquid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[5]

Refractive Index Determination (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.

Apparatus:

  • Abbe Refractometer

  • Light source (typically a sodium lamp, D-line at 589 nm)

  • Constant temperature water bath

  • Dropper or pipette

  • Liquid sample (this compound)

  • Cleaning solvent (e.g., acetone (B3395972) or ethanol) and soft tissues

Procedure:

  • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • The prisms of the refractometer are cleaned with a suitable solvent and allowed to dry.

  • The desired temperature (e.g., 20°C) is set using the circulating water bath.

  • A few drops of this compound are placed on the surface of the lower prism.

  • The prisms are closed and locked.

  • The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The control knob is turned to move the dividing line to the center of the crosshairs in the eyepiece.

  • The refractive index is read directly from the instrument's scale.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the key physical properties of a liquid chemical like this compound.

G cluster_prep Sample Preparation cluster_analysis Physical Property Analysis cluster_data Data Processing Sample Obtain pure this compound sample Purity Verify Purity (e.g., GC-MS) Sample->Purity BoilingPoint Boiling Point Determination (Capillary Method) Purity->BoilingPoint Density Density Measurement (Oscillating U-tube) Purity->Density FlashPoint Flash Point Test (ASTM D3278) Purity->FlashPoint RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Purity->RefractiveIndex Record Record all measurements and experimental conditions BoilingPoint->Record Density->Record FlashPoint->Record RefractiveIndex->Record Compare Compare with literature values Record->Compare Report Generate final report Compare->Report

Caption: Generalized workflow for physical property determination.

References

3-Methyl-2-pentanone molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight of 3-Methyl-2-pentanone

This guide provides a detailed analysis of the molecular weight of this compound, intended for researchers, scientists, and professionals in drug development. The document outlines the methodology for its calculation, presents the relevant data in a structured format, and includes a visualization of its molecular composition.

Molecular Formula

The chemical formula for this compound is C₆H₁₂O.[1][2][3][4] This formula indicates that a single molecule of this compound is composed of six carbon atoms, twelve hydrogen atoms, and one oxygen atom.

Experimental Protocols: Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The protocol for calculating the molecular weight of this compound is as follows:

  • Identify the Molecular Formula: The first step is to establish the precise molecular formula of the compound, which is C₆H₁₂O.

  • Determine Atomic Weights: The standard atomic weight of each element is obtained from the periodic table. For this calculation, the following atomic weights are used:

    • Carbon (C): 12.011 u

    • Hydrogen (H): 1.008 u

    • Oxygen (O): 15.999 u

  • Calculate Total Mass for Each Element: The number of atoms of each element is multiplied by its atomic weight to find the total mass contribution of that element to the molecule.

  • Sum the Masses: The total masses of each element are summed to yield the final molecular weight of the compound.

Data Presentation: Molecular Weight Calculation

The quantitative data used to determine the molecular weight of this compound is summarized in the table below.

ElementSymbolQuantity of AtomsAtomic Weight (u)Subtotal (u)
CarbonC612.01172.066
HydrogenH121.00812.096
OxygenO115.99915.999
Total 19 100.161

Visualization: Molecular Composition

The following diagram illustrates the relationship between the molecular formula of this compound and its constituent atoms, which collectively determine its molecular weight.

A This compound Molecular Formula: C₆H₁₂O Molecular Weight: 100.161 u B Carbon (C) 6 atoms Atomic Weight: 12.011 u A->B contains C Hydrogen (H) 12 atoms Atomic Weight: 1.008 u A->C contains D Oxygen (O) 1 atom Atomic Weight: 15.999 u A->D contains

Caption: Molecular composition of this compound.

Based on the calculations derived from its molecular formula and the atomic weights of its constituent elements, the molecular weight of this compound is 100.16 g/mol .[1][2][4][5]

References

An In-depth Technical Guide to 3-Methyl-2-pentanone: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-2-pentanone (also known as methyl sec-butyl ketone), a significant aliphatic ketone. This document details its chemical structure, physical properties, synthesis protocols, and analytical characterization methods. Particular emphasis is placed on its relevance in pharmaceutical contexts, specifically as a known impurity in the production of potassium clavulanate.

Chemical Identity and Physical Properties

This compound is a chiral ketone with the chemical formula C₆H₁₂O.[1][2] It is structurally an isomer of 2-hexanone.[1] The molecule consists of a five-carbon chain with a methyl group at the third carbon and a carbonyl group at the second position.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
IUPAC Name 3-Methylpentan-2-one[1]
Synonyms Methyl sec-butyl ketone, sec-Butyl methyl ketone[2]
CAS Number 565-61-7[1][2]
Molecular Formula C₆H₁₂O[1][2]
Molecular Weight 100.16 g/mol [2][3]
Appearance Colorless liquid[1]
Odor Peppermint-like[1]
Density 0.815 g/mL at 25 °C[3]
Boiling Point 116-118 °C at 760 mmHg[1][3]
Melting Point -83 °C[1]
Flash Point 12 °C (53.6 °F) - closed cup[3]
Solubility in water 2.26 wt % (20 °C)[1]
Refractive Index (n²⁰/D) 1.4012[1]
InChI Key UIHCLUNTQKBZGK-UHFFFAOYSA-N[3]
SMILES CCC(C)C(=O)C[3]

Synthesis of this compound

There are two primary, well-established routes for the synthesis of this compound: the acetoacetic ester synthesis and an industrial method involving aldol (B89426) condensation.

Acetoacetic Ester Synthesis

This classical method is highly versatile for preparing α-substituted methyl ketones.[4] The synthesis involves the sequential alkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation.[4][5][6][7][8]

  • Enolate Formation (First Alkylation):

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

    • Cool the solution in an ice bath and add one equivalent of ethyl acetoacetate dropwise with stirring to form the sodium enolate.

  • First Alkylation (Methylation):

    • To the stirred solution of the enolate, add one equivalent of methyl iodide (or another methylating agent) dropwise.

    • After the addition is complete, warm the mixture to room temperature and then reflux for 1-2 hours to ensure complete reaction.

  • Enolate Formation (Second Alkylation):

    • Prepare a fresh solution of sodium ethoxide (or a stronger base like potassium tert-butoxide for better yields) in its corresponding alcohol.[6][8]

    • Add the mono-alkylated product from the previous step to this base to form the second enolate.

  • Second Alkylation (Ethylation):

    • Add one equivalent of ethyl bromide (or another ethylating agent) dropwise to the enolate solution.

    • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Hydrolysis and Decarboxylation:

    • Cool the reaction mixture and add an aqueous solution of sodium hydroxide (B78521) to hydrolyze the ester. Reflux the mixture for 2-3 hours.

    • After cooling, carefully acidify the solution with dilute sulfuric acid or hydrochloric acid.

    • Gently heat the acidified mixture to approximately 100 °C to induce decarboxylation, which is evident by the evolution of CO₂ gas. Continue heating until gas evolution ceases.

  • Work-up and Purification:

    • Cool the mixture and transfer it to a separatory funnel. Extract the product with diethyl ether (2-3 times).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude this compound can then be purified by fractional distillation.

acetoacetic_ester_synthesis EAA Ethyl Acetoacetate Enolate1 Enolate Formation EAA->Enolate1 1. NaOEt MethylatedEAA Ethyl 2-methylacetoacetate Enolate1->MethylatedEAA 2. CH₃I Enolate2 Enolate Formation MethylatedEAA->Enolate2 3. NaOEt DialkylatedEAA Ethyl 2-ethyl-2-methylacetoacetate Enolate2->DialkylatedEAA 4. CH₃CH₂Br Hydrolysis Hydrolysis & Decarboxylation DialkylatedEAA->Hydrolysis 5. H₃O⁺, Δ Product This compound Hydrolysis->Product

Caption: Acetoacetic Ester Synthesis Workflow.

Industrial Synthesis via Aldol Condensation

The primary industrial route involves a three-step process starting with 2-butanone (B6335102) (methyl ethyl ketone) and acetaldehyde (B116499).

  • Aldol Condensation:

    • 2-Butanone and acetaldehyde undergo a base-catalyzed aldol condensation. The base (e.g., sodium hydroxide) deprotonates the α-carbon of 2-butanone, which then attacks the carbonyl carbon of acetaldehyde.

    • This reaction forms the β-hydroxy ketone intermediate, 4-hydroxy-3-methyl-2-pentanone.

  • Dehydration:

    • The intermediate is then subjected to acid-catalyzed dehydration. Treatment with an acid like sulfuric acid causes the elimination of a water molecule.

    • This step yields the α,β-unsaturated ketone, 3-methyl-3-penten-2-one.

  • Hydrogenation:

    • The final step is the selective hydrogenation of the carbon-carbon double bond of 3-methyl-3-penten-2-one.

    • This is typically achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final product, this compound.

aldol_synthesis Reactants 2-Butanone + Acetaldehyde Aldol Aldol Condensation Reactants->Aldol Base catalyst (e.g., NaOH) Intermediate1 4-Hydroxy-3-methyl-2-pentanone Aldol->Intermediate1 Dehydration Dehydration Intermediate1->Dehydration Acid catalyst (e.g., H₂SO₄) Intermediate2 3-Methyl-3-penten-2-one Dehydration->Intermediate2 Hydrogenation Hydrogenation Intermediate2->Hydrogenation H₂, Pd/C Product This compound Hydrogenation->Product

Caption: Industrial Aldol Synthesis Workflow.

Purification

Fractional distillation is the standard method for purifying this compound from reaction mixtures, especially to separate it from unreacted starting materials, byproducts, or solvents with different boiling points.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations), a distillation head, a condenser, and a receiving flask.

    • Place a boiling chip in the round-bottom flask containing the crude product. Ensure all joints are properly sealed.

  • Distillation Process:

    • Heat the flask gently. The vapor will rise into the fractionating column and undergo multiple condensation-vaporization cycles.

    • This process enriches the vapor with the more volatile component (the component with the lower boiling point).

    • Monitor the temperature at the distillation head. A stable temperature reading indicates that a pure component is distilling.

    • Collect the fraction that distills at the boiling point of this compound (116-118 °C).

  • Fraction Collection:

    • Discard any initial distillate (forerun) that comes over at a lower temperature.

    • Collect the main fraction in a clean, dry receiving flask.

    • Stop the distillation before the flask heats to dryness to prevent the formation of explosive peroxides.

Analytical and Spectroscopic Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

Table 2: 1H and 13C NMR Spectroscopic Data (Solvent: CDCl₃)
Assignment (Structure: CH₃(a)-CH₂(b)-CH(c)(CH₃(d))-C(=O)(e)-CH₃(f))1H Chemical Shift (ppm)13C Chemical Shift (ppm)
a (CH₃)~0.9 (t)~11.5
b (CH₂)~1.4-1.7 (m)~25.5
c (CH)~2.4-2.5 (m)~45.0
d (CH₃)~1.1 (d)~16.0
e (C=O)-~212.0
f (CH₃)~2.1 (s)~28.5

(Note: Approximate chemical shifts and multiplicities (s=singlet, d=doublet, t=triplet, m=multiplet) are provided. Actual values may vary slightly.)

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL in an NMR tube.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Analysis:

    • 1H NMR: Expect a singlet for the methyl group adjacent to the carbonyl, a doublet and a triplet for the terminal methyl groups of the sec-butyl group, and multiplets for the methylene (B1212753) and methine protons.

    • 13C NMR: Expect six distinct signals, with the carbonyl carbon appearing significantly downfield (around 212 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample on the crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.

  • Data Analysis: The most characteristic peak will be a strong, sharp absorption band corresponding to the C=O (carbonyl) stretch, which appears around 1715 cm⁻¹ for a saturated aliphatic ketone. Other significant peaks include C-H stretching vibrations around 2870-2960 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC-MS) system for separation from a mixture.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 100.

    • Fragmentation: Key fragmentation patterns for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group). Expect major fragments at:

      • m/z = 85: Loss of a methyl group (•CH₃).

      • m/z = 71: Loss of an ethyl group (•CH₂CH₃).

      • m/z = 57: Cleavage yielding the sec-butyl cation (C₄H₉⁺).

      • m/z = 43: Cleavage yielding the acetyl cation (CH₃CO⁺), which is often the base peak.

spectroscopic_id Sample Unknown Sample (Suspected this compound) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Result Strong peak at ~1715 cm⁻¹? IR->IR_Result NMR_Result Signals match Table 2? NMR->NMR_Result MS_Result M⁺ at m/z=100? Fragments at 85, 57, 43? MS->MS_Result IR_Result->NMR_Result Yes Reject Structure Not Confirmed IR_Result->Reject No NMR_Result->MS_Result Yes NMR_Result->Reject No Confirm Structure Confirmed MS_Result->Confirm Yes MS_Result->Reject No

References

An In-depth Technical Guide to the Synthesis of 3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-methyl-2-pentanone, a valuable ketone intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details several established methods, including industrial and laboratory-scale preparations, with a focus on experimental protocols, reaction yields, and spectroscopic data to aid in research and development.

Core Synthesis Pathways

Several effective methods for the synthesis of this compound have been established. The most prominent routes include:

  • Aldol (B89426) Condensation of 2-Butanone (B6335102) and Acetaldehyde (B116499): A widely used industrial method involving a three-step process of aldol condensation, dehydration, and subsequent hydrogenation.

  • Acetoacetic Ester Synthesis: A classic and versatile method for ketone synthesis, allowing for the sequential introduction of alkyl groups.

  • Oxidation of 3-Methyl-2-pentanol (B47427): A direct approach involving the oxidation of the corresponding secondary alcohol.

  • Grignard Synthesis of the Precursor Alcohol: The synthesis of the requisite 3-methyl-2-pentanol via a Grignard reaction, which is then oxidized to the target ketone.

The following sections provide detailed experimental protocols, quantitative data, and visual representations of these synthetic routes.

Data Presentation: Comparison of Synthesis Pathways

The following table summarizes the quantitative data associated with the primary synthesis pathways for this compound.

Synthesis PathwayKey StepsStarting MaterialsKey ReagentsTypical Yield (%)Purity (%)
Aldol Condensation 1. Aldol Condensation2. Dehydration3. Hydrogenation2-Butanone, AcetaldehydeBase catalyst (e.g., NaOH), Acid catalyst (for dehydration), Palladium catalyst (for hydrogenation)>80 (for 3-methyl-3-penten-2-one (B7765926) intermediate)High
Acetoacetic Ester Synthesis 1. Deprotonation2. Alkylation (x2)3. Hydrolysis & DecarboxylationEthyl acetoacetate (B1235776)Sodium ethoxide, Methyl iodide, Ethyl bromide, Acid (e.g., H₂SO₄)Good to High>98
Oxidation of 3-Methyl-2-pentanol Oxidation3-Methyl-2-pentanolPyridinium chlorochromate (PCC) or reagents for Swern oxidation (DMSO, oxalyl chloride, triethylamine)HighHigh

Spectroscopic Data for this compound

TechniqueKey Data Points
¹H NMR (CDCl₃) δ (ppm): 2.46 (m, 1H), 2.14 (s, 3H), 1.69 (m, 1H), 1.41 (m, 1H), 1.08 (d, 3H), 0.89 (t, 3H)
¹³C NMR (CDCl₃) δ (ppm): 212.9, 49.9, 29.3, 25.5, 16.0, 11.5
IR (Vapor Phase) ν (cm⁻¹): 2970 (C-H stretch), 1715 (C=O stretch)
Mass Spectrometry (EI) m/z: 100 (M+), 85, 57, 43, 29

Experimental Protocols & Visualizations

This section details the experimental procedures for the key synthesis pathways of this compound, accompanied by Graphviz diagrams illustrating the reaction flows.

Aldol Condensation Pathway

This industrial process involves the base-catalyzed reaction of 2-butanone and acetaldehyde to form 4-hydroxy-3-methyl-2-pentanone. This intermediate is then dehydrated in the presence of an acid catalyst to yield 3-methyl-3-penten-2-one, which is subsequently hydrogenated to the final product, this compound.[1] A yield of up to 90.85% for the intermediate 3-methyl-3-penten-2-one can be achieved under optimized conditions using a heterogeneous acidic ion exchange resin as the catalyst.

Experimental Protocol:

Step 1: Aldol Condensation and Dehydration to 3-Methyl-3-penten-2-one

  • A mixture of acetaldehyde and 2-butanone (molar ratio of 1:3 to 1:6) is continuously fed into a reactor containing a solid acid catalyst (e.g., a polymeric resin).

  • The reaction is carried out at a temperature of 65-120°C under autogenous pressure.

  • The product mixture is continuously removed from the reactor.

  • The yield of 3-methyl-3-penten-2-one can reach up to 82% based on acetaldehyde.

Step 2: Hydrogenation of 3-Methyl-3-penten-2-one

  • The purified 3-methyl-3-penten-2-one is dissolved in a suitable solvent (e.g., ethanol).

  • The solution is subjected to hydrogenation in the presence of a palladium catalyst (e.g., Pd on carbon).

  • The reaction is carried out under a hydrogen atmosphere at a pressure of 1-5 atm until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield this compound. The product is then purified by distillation.

Aldol_Condensation_Pathway 2-Butanone 2-Butanone Aldol Condensation Aldol Condensation 2-Butanone->Aldol Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Aldol Condensation 4-Hydroxy-3-methyl-2-pentanone 4-Hydroxy-3-methyl-2-pentanone Aldol Condensation->4-Hydroxy-3-methyl-2-pentanone Dehydration Dehydration 4-Hydroxy-3-methyl-2-pentanone->Dehydration 3-Methyl-3-penten-2-one 3-Methyl-3-penten-2-one Dehydration->3-Methyl-3-penten-2-one Hydrogenation Hydrogenation 3-Methyl-3-penten-2-one->Hydrogenation This compound This compound Hydrogenation->this compound

Aldol Condensation Pathway for this compound Synthesis.
Acetoacetic Ester Synthesis Pathway

This classic method provides a reliable route to this compound through the sequential alkylation of ethyl acetoacetate.[2][3][4]

Experimental Protocol:

Step 1: Formation of the Enolate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

  • Cool the solution in an ice bath and add ethyl acetoacetate dropwise with stirring to form the sodium enolate.

Step 2: First Alkylation (Methylation)

  • To the solution of the enolate, add methyl iodide dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1-2 hours to complete the reaction.

Step 3: Second Alkylation (Ethylation)

  • To the cooled reaction mixture from the previous step, add a second equivalent of sodium ethoxide in absolute ethanol.

  • Add ethyl bromide dropwise, and then reflux the mixture for 2-3 hours.

Step 4: Hydrolysis and Decarboxylation

  • After cooling, add a solution of sodium hydroxide (B78521) and reflux the mixture to hydrolyze the ester.

  • Acidify the cooled reaction mixture with dilute sulfuric acid.

  • Heat the mixture to effect decarboxylation, which is evident by the evolution of carbon dioxide.

  • The resulting this compound is then isolated by steam distillation or solvent extraction and purified by fractional distillation.

Acetoacetic_Ester_Synthesis Ethyl Acetoacetate Ethyl Acetoacetate NaOEt NaOEt Ethyl Acetoacetate->NaOEt Enolate Enolate NaOEt->Enolate Alkylation1 Alkylation1 Enolate->Alkylation1 Methyl Iodide Methyl Iodide Methyl Iodide->Alkylation1 Methylated Ester Methylated Ester Alkylation1->Methylated Ester NaOEt2 NaOEt2 Methylated Ester->NaOEt2 Enolate2 Enolate2 NaOEt2->Enolate2 Alkylation2 Alkylation2 Enolate2->Alkylation2 Ethyl Bromide Ethyl Bromide Ethyl Bromide->Alkylation2 Dialkylated Ester Dialkylated Ester Alkylation2->Dialkylated Ester Hydrolysis_Decarboxylation Hydrolysis_Decarboxylation Dialkylated Ester->Hydrolysis_Decarboxylation This compound This compound Hydrolysis_Decarboxylation->this compound

Acetoacetic Ester Synthesis of this compound.
Oxidation of 3-Methyl-2-pentanol

The direct oxidation of 3-methyl-2-pentanol provides a straightforward route to this compound. A variety of oxidizing agents can be employed, with Swern oxidation being a mild and efficient method.

Experimental Protocol (Swern Oxidation): [5][6][7][8]

  • In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (B109758) and cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78°C. Stir for 15 minutes.

  • Add a solution of 3-methyl-2-pentanol in dichloromethane dropwise to the reaction mixture, again keeping the temperature at -78°C. Stir for 45 minutes.

  • Add triethylamine (B128534) dropwise to the mixture, which will result in the formation of a thick white precipitate.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography or distillation to yield pure this compound.

Oxidation_Pathway 3-Methyl-2-pentanol 3-Methyl-2-pentanol Swern_Oxidation Swern Oxidation (DMSO, (COCl)₂, Et₃N) 3-Methyl-2-pentanol->Swern_Oxidation This compound This compound Swern_Oxidation->this compound

Oxidation of 3-Methyl-2-pentanol to this compound.
Grignard Synthesis of 3-Methyl-2-pentanol (Precursor to Oxidation)

The precursor alcohol, 3-methyl-2-pentanol, can be synthesized via the reaction of a Grignard reagent with an appropriate aldehyde.

Experimental Protocol:

Step 1: Preparation of Ethylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small amount of a solution of ethyl bromide in anhydrous diethyl ether to initiate the reaction (a crystal of iodine may be added to start the reaction).

  • Once the reaction begins, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Propanal

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of propanal in anhydrous diethyl ether dropwise with vigorous stirring.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Work-up and Isolation

  • Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the ether by distillation, and purify the resulting 3-methyl-2-pentanol by fractional distillation. The alcohol can then be oxidized as described in the previous section.

Grignard_Synthesis_Workflow Ethyl Bromide Ethyl Bromide Grignard_Formation Grignard Reagent Formation Ethyl Bromide->Grignard_Formation Mg Mg Mg->Grignard_Formation Ethylmagnesium Bromide Ethylmagnesium Bromide Grignard_Formation->Ethylmagnesium Bromide Grignard_Reaction Grignard Reaction Ethylmagnesium Bromide->Grignard_Reaction Propanal Propanal Propanal->Grignard_Reaction Magnesium Alkoxide Magnesium Alkoxide Grignard_Reaction->Magnesium Alkoxide Hydrolysis Hydrolysis Magnesium Alkoxide->Hydrolysis 3-Methyl-2-pentanol 3-Methyl-2-pentanol Hydrolysis->3-Methyl-2-pentanol

References

The Ubiquitous Yet Understated Presence of 3-Methyl-2-pentanone in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-pentanone, a branched-chain ketone, is a naturally occurring volatile organic compound (VOC) with a widespread distribution across the plant and animal kingdoms, as well as in the microbial world. While often recognized for its characteristic fruity, peppermint-like odor and its application as a flavoring agent, its roles in chemical ecology as a semiochemical and its potential involvement in microbial signaling are of increasing interest to the scientific community. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various natural sources, outlining its putative biosynthetic origins, and presenting standardized methodologies for its extraction and analysis. This document is intended to serve as a foundational resource for researchers investigating its biological significance and exploring its potential applications in drug development and other scientific disciplines.

Natural Occurrence of this compound

This compound has been identified as a natural volatile constituent in a diverse range of matrices, from edible plants and fermented foods to insect and mammalian secretions. Its presence is often associated with the characteristic aroma and flavor profiles of these sources.

Occurrence in the Plant Kingdom

The compound is a component of the essential oils and volatile emissions of several plant species. Notable examples include hops (Humulus lupulus) and cuckoo-pint (Arum maculatum).[1][2] Its contribution to the complex aroma profiles of fruits and herbs is an area of ongoing research.

Occurrence in the Animal Kingdom

In the animal kingdom, this compound functions as a semiochemical, a chemical substance that carries information between organisms. It has been identified as a pheromone or allomone in various species, playing a role in communication and defense. For instance, it is utilized by the blue duiker (Cephalophus monticola) and the ant Crematogaster nigriceps as a pheromone. It also acts as an allomone for the harvestman Mischonyx cuspidatus and as a pheromone for the beetle Phyllophaga ravida.

Occurrence in Food and Beverages

The presence of this compound is well-documented in a variety of food products, where it contributes to their sensory characteristics. It is a natural component of many fermented foods, a testament to its microbial origins.

Table 1: Quantitative Occurrence of this compound in Various Food and Beverage Products

Food/Beverage CategorySpecific ProductAverage Concentration (mg/kg)Maximum Concentration (mg/kg)Reference(s)
Dairy Products General3.015.0[3][4]
Bleu CheesePresent (unquantified)-[3]
Fats and Oils General2.010.0[3][4]
Edible Ices General3.015.0[3][4]
Processed Fruit General2.010.0[3][4]
Plum-up to 1.7[3]
Confectionery General4.020.0[3][4]
Cereals and Bakery Bakery Wares5.025.0[3][4]
Cereals2.010.0[3][4]
Meat Products General1.05.0[3][4]
Fish Products General1.05.0[3][4]
Beverages (Non-alcoholic) General2.010.0[3][4]
Beverages (Alcoholic) Beer-up to 1.7[3]
Nuts Filbert, Hazelnut-up to 1.7[3]
Herbs and Spices Dill-up to 1.7[3]
Hop Oil-up to 100[3]
Other Tea-up to 1.7[3]
Microbial Production

Microorganisms, particularly bacteria of the genus Bacillus, are known producers of this compound. For example, it has been identified as a volatile organic compound emitted by Bacillus pumilus.[3] This microbial production is a key contributor to its presence in fermented foods and may also play a role in microbial communication and interactions within various ecosystems.

Biosynthesis of this compound

The primary biosynthetic route to this compound in natural systems is believed to be through the catabolism of the branched-chain amino acid L-isoleucine. While the complete enzymatic pathway has not been elucidated in all organisms, a putative pathway can be constructed based on well-established metabolic reactions.

The degradation of isoleucine begins with a transamination to form (S)-3-methyl-2-oxopentanoate. This α-keto acid then undergoes oxidative decarboxylation to yield 2-methylbutanoyl-CoA. Subsequent steps involving hydration, oxidation, and thiolytic cleavage can ultimately lead to the formation of precursors that can be converted to this compound.

Below is a diagram illustrating the proposed biosynthetic pathway from L-isoleucine.

Biosynthesis of this compound cluster_isoleucine_catabolism Isoleucine Catabolism L-Isoleucine L-Isoleucine alpha_Keto_acid (S)-3-Methyl-2-oxopentanoate L-Isoleucine->alpha_Keto_acid Branched-chain aminotransferase Acyl_CoA 2-Methylbutanoyl-CoA alpha_Keto_acid->Acyl_CoA Branched-chain alpha-keto acid dehydrogenase complex Intermediate_1 Tiglyl-CoA Acyl_CoA->Intermediate_1 Acyl-CoA dehydrogenase Intermediate_2 2-Methyl-3-hydroxybutanoyl-CoA Intermediate_1->Intermediate_2 Enoyl-CoA hydratase Intermediate_3 2-Methylacetoacetyl-CoA Intermediate_2->Intermediate_3 3-Hydroxyacyl-CoA dehydrogenase Acetyl_CoA Acetyl-CoA Intermediate_3->Acetyl_CoA beta-Ketothiolase Propionyl_CoA Propionyl-CoA Intermediate_3->Propionyl_CoA beta-Ketothiolase Precursor Putative Precursor(s) Intermediate_3->Precursor Side reactions? 3M2P This compound Precursor->3M2P Decarboxylation/Other modifications

Caption: Putative biosynthetic pathway of this compound from L-isoleucine.

Experimental Protocols for Extraction and Analysis

The analysis of this compound from natural matrices typically involves the extraction of volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique that is well-suited for this purpose.

General Workflow for HS-SPME-GC-MS Analysis

The following diagram outlines the general workflow for the extraction and analysis of this compound from a solid or liquid natural sample.

HS-SPME-GC-MS Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction (HS-SPME) cluster_analysis Analysis (GC-MS) Sample_Collection Collect Natural Sample (e.g., plant tissue, fermented food) Homogenization Homogenize or Grind Sample (if solid) Sample_Collection->Homogenization Vial_Sealing Place a known quantity of sample into a headspace vial and seal Homogenization->Vial_Sealing Equilibration Equilibrate vial at a specific temperature (e.g., 40-60°C) Vial_Sealing->Equilibration SPME_Exposure Expose SPME fiber to the headspace of the vial for a defined time (e.g., 30-60 min) Equilibration->SPME_Exposure Thermal_Desorption Thermally desorb the analytes from the SPME fiber in the GC injector SPME_Exposure->Thermal_Desorption GC_Separation Separate volatile compounds on a capillary column Thermal_Desorption->GC_Separation MS_Detection Detect and identify compounds based on mass spectra and retention time GC_Separation->MS_Detection Quantification Quantify this compound using an internal or external standard MS_Detection->Quantification

Caption: General workflow for HS-SPME-GC-MS analysis of this compound.

Detailed Protocol for HS-SPME-GC-MS Analysis of Plant Volatiles

This protocol provides a starting point for the analysis of this compound in plant materials. Optimization of parameters such as sample weight, equilibration temperature and time, and extraction time may be necessary for different plant matrices.

Materials:

  • Plant sample (e.g., leaves, flowers, fruit)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Solid-phase microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heated agitator or water bath

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Internal standard (e.g., a deuterated analog or a compound with similar volatility not present in the sample)

Procedure:

  • Sample Preparation:

    • Weigh a precise amount of fresh or frozen plant material (e.g., 1-5 g) and place it into a 20 mL headspace vial.

    • If an internal standard is used, add a known amount to the vial.

    • Immediately seal the vial with the screw cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heated agitator or water bath set to a temperature between 40°C and 60°C.

    • Allow the sample to equilibrate for 15-30 minutes.

    • Manually or automatically insert the SPME fiber into the vial, exposing it to the headspace above the sample.

    • Extract the volatile compounds for a period of 30-60 minutes at the same temperature.

    • After extraction, retract the fiber into the needle.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injector: Immediately insert the SPME fiber into the heated GC injector (e.g., 250°C) for thermal desorption of the analytes. Desorb for 2-5 minutes in splitless mode.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: A typical program might be: initial temperature of 40°C held for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

      • Ion Source Temperature: e.g., 230°C.

      • Quadrupole Temperature: e.g., 150°C.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The NIST library can be used for tentative identification.

    • For quantification, create a calibration curve using standard solutions of this compound with the same internal standard concentration as used in the samples.

Potential Roles in Signaling and Drug Development

The presence of this compound in microbial and mammalian systems suggests potential roles in intercellular signaling. Its production by Bacillus species could be involved in quorum sensing or inter-species communication within microbial communities. In mammals, its function as a pheromone indicates a role in neuroendocrine regulation and behavior.

For drug development professionals, understanding the natural occurrence and biosynthesis of such a simple, yet biologically active, molecule can provide insights into:

  • Novel drug targets: The enzymes involved in the biosynthesis and reception of this compound could represent novel targets for antimicrobial or behavior-modulating drugs.

  • Biomarker discovery: The presence or altered levels of this compound could serve as a biomarker for certain microbial infections or metabolic states.

  • Natural product-based drug discovery: The structural motif of this compound could serve as a scaffold for the development of new therapeutic agents.

Conclusion

This compound is a naturally occurring ketone with a far more significant and widespread presence than its common use as a flavoring agent would suggest. Its roles as a semiochemical in complex ecological interactions and its likely involvement in microbial signaling pathways highlight the need for further research into its biological functions. The methodologies outlined in this guide provide a robust framework for the accurate identification and quantification of this compound from diverse natural sources, paving the way for a deeper understanding of its chemical ecology and its potential applications in science and medicine.

References

Spectroscopic Data of 3-Methyl-2-pentanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-pentanone (also known as methyl sec-butyl ketone) is an aliphatic ketone with the chemical formula C₆H₁₂O.[1] As a fundamental organic molecule, its structural elucidation serves as a practical example for the application of various spectroscopic techniques. Understanding the spectroscopic profile of such compounds is crucial in fields ranging from synthetic chemistry and quality control to metabolomics and drug discovery, where precise molecular identification is paramount.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹³C-NMR and ¹H-NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section presents quantitative data in a structured format, followed by detailed experimental protocols for data acquisition and diagrams illustrating key concepts and workflows.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electron Ionization (EI) is typically employed, which involves bombarding the molecule with high-energy electrons, leading to ionization and characteristic fragmentation.

Data Presentation

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions resulting from predictable cleavage patterns of ketones.

m/zRelative Intensity (%)Proposed FragmentFragmentation Pathway
100~8%[C₆H₁₂O]⁺•Molecular Ion (M⁺•)
85~5%[C₅H₉O]⁺α-cleavage: Loss of •CH₃
72~24%[C₄H₈O]⁺•McLafferty Rearrangement
57~34%[C₃H₅O]⁺ or [C₄H₉]⁺α-cleavage: Loss of •C₃H₇ or •COCH₃
43100%[CH₃CO]⁺α-cleavage: Loss of •C₄H₉ (Base Peak)
Data compiled from NIST and MassBank.[2][3]
Fragmentation Pathway

The fragmentation of this compound is dominated by two primary pathways: alpha (α)-cleavage and the McLafferty rearrangement. The base peak at m/z 43 corresponds to the highly stable acetyl cation formed via α-cleavage. The McLafferty rearrangement, a characteristic fragmentation for carbonyl compounds with a γ-hydrogen, results in the peak at m/z 72.[4]

G cluster_main cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement mol This compound [M]⁺• (m/z 100) frag1 [CH₃CO]⁺ (m/z 43) Base Peak mol->frag1 Loss of •C₄H₉ frag2 [C₅H₉O]⁺ (m/z 85) mol->frag2 Loss of •CH₃ frag3 [C₄H₈O]⁺• (m/z 72) mol->frag3 Loss of C₂H₄

Caption: Key fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is injected into the mass spectrometer, or the neat liquid is introduced via a direct insertion probe. The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded by a beam of electrons, typically with an energy of 70 eV. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).[5]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[5]

  • Detection: An electron multiplier detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically unique carbon atom in this compound gives rise to a distinct signal.

Data Presentation

The proton-decoupled ¹³C-NMR spectrum of this compound shows six distinct signals, corresponding to the six carbon atoms in the molecule.

Chemical Shift (δ, ppm)Carbon Assignment
~212.5C2 (C=O)
~49.5C3 (-CH-)
~29.0C1 (-CH₃)
~26.0C4 (-CH₂-)
~16.0C3-CH₃
~11.5C5 (-CH₃)
Data referenced from ChemicalBook and SpectraBase.[6]
Experimental Protocol: ¹³C-NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-50 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.0 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, optimizing the resolution and lineshape.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence for proton-decoupled ¹³C-NMR.

    • Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for nuclear relaxation between pulses. For quantitative analysis, a longer delay (at least 5 times the longest T₁) is required.

    • The number of scans is co-added to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum to the TMS signal at 0 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Perform baseline correction.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

Data Presentation

The ¹H-NMR spectrum of this compound shows five distinct proton signals.

Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
~2.46Quintet1HH3
~2.14Singlet3HH1
~1.69Multiplet1HH4a
~1.41Multiplet1HH4b
~1.08Doublet3HC3-CH₃
~0.89Triplet3HH5
Data referenced from ChemicalBook.[1]
Experimental Protocol: ¹H-NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 2-5 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing TMS as an internal standard (δ 0.0 ppm).

  • Instrument Setup: Follow the same instrument setup procedure as for ¹³C-NMR (locking and shimming).

  • Data Acquisition:

    • Use a standard single-pulse experiment.

    • The number of scans can be low (e.g., 8-16) due to the high sensitivity of the ¹H nucleus.

    • Set the spectral width to encompass all proton signals (typically 0-12 ppm).

  • Data Processing:

    • Perform Fourier transformation, phasing, baseline correction, and referencing to TMS as described for ¹³C-NMR.

    • Integrate the signals to determine the relative ratio of protons for each resonance.

G prep Sample Preparation (Dissolve in CDCl₃ w/ TMS) insert Insert Sample into Magnet prep->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID (Pulse Sequence & Scans) shim->acquire process Data Processing (FT, Phasing, Baseline) acquire->process analyze Spectral Analysis (Shifts, Integration, Coupling) process->analyze

Caption: General experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying functional groups.

Data Presentation

The IR spectrum of this compound is dominated by a strong carbonyl stretch, characteristic of an aliphatic ketone.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2965StrongC-H StretchAlkane (sp³ C-H)
~1715Strong, SharpC=O StretchKetone
~1460MediumC-H BendAlkane (-CH₂-, -CH₃)
~1370MediumC-H BendAlkane (-CH₃)
Data based on typical values for aliphatic ketones.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Perform a background scan to record the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000–400 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing and Analysis: The final transmittance or absorbance spectrum is generated after background subtraction. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions within a molecule. Saturated aliphatic ketones exhibit a characteristic, weak absorption band in the UV region resulting from the promotion of a non-bonding electron to an anti-bonding π orbital (n → π* transition).

Data Presentation
λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)SolventElectronic Transition
~275-285Weak (~15-30)Hexane (B92381) or Ethanoln → π*
Data based on typical values for non-conjugated ketones.[2]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol). The concentration should be chosen to yield an absorbance reading between 0.1 and 1.0.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up.

  • Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument, correcting for any absorbance from the solvent and cuvette.

  • Data Acquisition: Replace the blank cuvette with a matched quartz cuvette containing the sample solution. Scan the absorbance of the sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Integrated Spectroscopic Analysis

No single spectroscopic technique can unambiguously determine a complex molecular structure. The true power of spectroscopy lies in integrating the complementary information provided by each method to build a complete and validated structural picture.

G Structure This compound Structure Elucidation MS Mass Spectrometry MS->Structure Molecular Weight = 100 Fragmentation Pattern NMR_C ¹³C-NMR NMR_C->Structure 6 Unique Carbons Carbonyl at ~212 ppm NMR_H ¹H-NMR NMR_H->Structure Proton Environment Connectivity (Coupling) IR Infrared Spectroscopy IR->Structure Ketone C=O at ~1715 cm⁻¹ sp³ C-H Stretches UV UV-Vis Spectroscopy UV->Structure n→π* Transition Confirms C=O Group

Caption: Integrated approach for the structural elucidation of this compound.

References

In-Depth Technical Guide to the Mass Spectrum of 3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mass spectrum of 3-methyl-2-pentanone, tailored for researchers, scientists, and professionals in drug development. The document details the fragmentation pattern, presents quantitative data in a structured format, and outlines a representative experimental protocol for spectral acquisition.

Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The relative abundances of the most significant ions are summarized in the table below. This data is crucial for the identification and quantification of this compound in various matrices.

m/zRelative Abundance (%)Proposed Fragment Ion
1008.3[C6H12O]+• (Molecular Ion)
854.6[M - CH3]+
7224.1[C4H8O]+•
5733.8[C4H9]+
43100[CH3CO]+ (Base Peak)
4130.0[C3H5]+
2922.5[C2H5]+
2711.8[C2H3]+

Data compiled from MassBank and PubChem databases.[1][2][3][4]

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows characteristic pathways for ketones. The initial event is the removal of an electron to form the molecular ion (m/z 100). Subsequent fragmentation occurs through alpha-cleavage and McLafferty rearrangement, leading to the formation of the observed fragment ions. The primary fragmentation pathways are illustrated in the diagram below.

G cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement M This compound [C6H12O]+• m/z = 100 F85 [M - CH3]+ m/z = 85 M->F85 - •CH3 F43 [CH3CO]+ (Base Peak) m/z = 43 M->F43 - •C4H9 F72 [C4H8O]+• m/z = 72 M->F72 - C2H4 F57 [C4H9]+ m/z = 57 F85->F57 - CO

Figure 1: Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol describes a standard method for the acquisition of the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., methanol (B129727) or hexane).

  • Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • For unknown samples, dissolve a known weight of the sample in a known volume of the solvent. If necessary, perform a liquid-liquid extraction or solid-phase extraction to isolate and concentrate the analyte.

GC-MS Instrumentation and Conditions

The following instrumental parameters are representative for the analysis of this compound.

Parameter Condition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica (B1680970) capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplit (e.g., 20:1 split ratio)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 20-150
Scan Rate2 scans/second
Solvent Delay3 minutes
Data Acquisition and Analysis
  • Inject a solvent blank to ensure the system is free from contamination.

  • Inject the prepared standards to generate a calibration curve and verify system performance.

  • Inject the prepared samples.

  • Acquire the mass spectra of the eluting peaks.

  • Process the data using the instrument's software. Identify the peak corresponding to this compound based on its retention time and comparison of the acquired mass spectrum with a reference library spectrum (e.g., NIST, Wiley).

The workflow for this experimental protocol is illustrated in the following diagram.

G A Sample Preparation (Dilution/Extraction) E Sample Injection A->E B GC-MS System Setup C Solvent Blank Injection B->C D Standard Injections (Calibration) C->D D->E F Data Acquisition (Retention Time & Mass Spectrum) E->F G Data Analysis (Peak Identification & Quantification) F->G H Final Report G->H

Figure 2: Experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide to the NMR Spectrum of 3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 3-Methyl-2-pentanone. This document details the ¹H and ¹³C NMR spectral data, outlines experimental protocols for data acquisition, and includes visualizations to aid in the interpretation of the molecular structure and electronic environment.

Introduction

This compound, also known as methyl sec-butyl ketone, is an aliphatic ketone with the chemical formula C₆H₁₂O. As a common organic compound, its structural elucidation via NMR spectroscopy serves as a valuable case study for researchers and professionals in chemistry and drug development. Understanding the principles of NMR and their application in interpreting the spectra of molecules like this compound is fundamental to a wide range of scientific disciplines. This guide offers a detailed examination of its ¹H and ¹³C NMR spectra, providing the necessary data and protocols for its identification and characterization.

Experimental Protocols

High-resolution ¹H and ¹³C NMR spectra of this compound are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher. The following protocols are representative of standard procedures for obtaining NMR data for a small organic molecule like this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals in the NMR spectrum.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this compound as it is chemically inert and its residual proton signal does not interfere with the analyte signals.

  • Concentration: Prepare a solution by dissolving approximately 5-20 mg of this compound in 0.5-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated sample may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is added to the solvent as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Data Acquisition

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz NMR spectrometer is suitable for acquiring a well-resolved spectrum.

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Acquisition Parameters:

    • Number of Scans: 8-16 scans are usually sufficient for a high-quality spectrum.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

    • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to cover the entire range of proton chemical shifts.

    • Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

¹³C NMR Spectroscopy:

  • Spectrometer: A 100 MHz (for a 400 MHz ¹H instrument) NMR spectrometer is used.

  • Pulse Program: A standard proton-decoupled pulse sequence is employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters:

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128-1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Spectral Width: A spectral width of 200-250 ppm is necessary to encompass the full range of carbon chemical shifts.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (CH₃)2.14Singlet (s)-3H
H-3 (CH)2.46Sextet6.91H
H-4 (CH₂)1.69 & 1.41Multiplet (m)-2H
H-5 (CH₃)0.89Triplet (t)7.53H
3-CH₃1.08Doublet (d)6.93H

Note: The chemical shifts are referenced to TMS at 0.00 ppm in CDCl₃. Data is compiled from publicly available spectral data.[1]

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound.

CarbonChemical Shift (δ, ppm)
C-1 (CH₃)28.9
C-2 (C=O)212.8
C-3 (CH)45.4
C-4 (CH₂)25.8
C-5 (CH₃)11.5
3-CH₃16.2

Note: The chemical shifts are referenced to TMS at 0.00 ppm in CDCl₃.

Visualization

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with protons and carbons labeled for correlation with the NMR data tables.

Caption: Molecular structure of this compound with atom numbering.

NMR Experimental Workflow

The logical flow from sample preparation to final data analysis in an NMR experiment is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Pure this compound Dissolve Dissolve & Filter Sample->Dissolve Solvent Deuterated Solvent (CDCl3) + TMS Solvent->Dissolve NMR_Tube Sample in NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Pulse Pulse Sequence Spectrometer->Pulse FID Free Induction Decay (FID) Pulse->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Spectrum Final NMR Spectrum Integrate->Spectrum

Caption: A simplified workflow for an NMR experiment.

Interpretation of Spectra

¹H NMR Spectrum
  • H-1 (2.14 ppm, s, 3H): This singlet corresponds to the three protons of the methyl group (C-1) attached to the carbonyl carbon. It is a singlet because there are no adjacent protons to cause splitting.

  • H-3 (2.46 ppm, sextet, 1H): This signal is from the single proton on C-3. It is split by the two adjacent protons on C-4 and the three protons of the 3-methyl group, resulting in a complex multiplet that approximates a sextet (n+1 rule: 2+3+1 = 6, however, since the coupling constants are likely different, it is more accurately a multiplet).

  • H-4 (1.69 & 1.41 ppm, m, 2H): These two protons on C-4 are diastereotopic and therefore have different chemical shifts. They are split by the proton on C-3 and the three protons on C-5, resulting in complex overlapping multiplets.

  • H-5 (0.89 ppm, t, 3H): This triplet is characteristic of a methyl group (C-5) adjacent to a methylene (B1212753) group (C-4). The signal is split into a triplet by the two neighboring protons on C-4.

  • 3-CH₃ (1.08 ppm, d, 3H): The doublet corresponds to the methyl group attached to C-3. It is split into a doublet by the single adjacent proton on C-3.

¹³C NMR Spectrum
  • C-1 (28.9 ppm): The methyl carbon adjacent to the carbonyl group.

  • C-2 (212.8 ppm): The carbonyl carbon, which is significantly deshielded and appears far downfield, as is characteristic for ketones.

  • C-3 (45.4 ppm): The methine carbon.

  • C-4 (25.8 ppm): The methylene carbon.

  • C-5 (11.5 ppm): The terminal methyl carbon of the ethyl group.

  • 3-CH₃ (16.2 ppm): The methyl carbon attached to the C-3 position.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and detailed picture of its molecular structure. The chemical shifts, multiplicities, and integration values are all consistent with the assigned structure. This guide provides the foundational data and protocols necessary for researchers and scientists to identify and characterize this molecule using NMR spectroscopy, and serves as a practical example for the structural elucidation of small organic compounds.

References

An In-depth Technical Guide to the Infrared Spectrum of 3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 3-methyl-2-pentanone, tailored for researchers, scientists, and professionals in drug development. This document details the characteristic vibrational modes, presents a quantitative analysis of the spectral data, outlines a detailed experimental protocol for obtaining the spectrum, and illustrates the analytical workflow.

Introduction

This compound, also known as methyl sec-butyl ketone, is an aliphatic ketone with the chemical formula C₆H₁₂O. Infrared spectroscopy is a powerful analytical technique for the functional group identification of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational modes. The resulting IR spectrum is a unique molecular fingerprint that provides valuable information about the chemical structure. For this compound, the IR spectrum is characterized by the prominent absorption of its carbonyl group and various carbon-hydrogen bond vibrations.

Data Presentation: IR Spectrum of this compound

The infrared spectrum of this compound exhibits several characteristic absorption bands that correspond to the vibrational modes of its functional groups. The data presented in the following table has been compiled from the National Institute of Standards and Technology (NIST) gas-phase IR spectrum of this compound. The intensities are categorized as strong (s), medium (m), or weak (w).

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~2965sC-HAsymmetric stretching in CH₃ and CH₂ groups
~2878mC-HSymmetric stretching in CH₃ and CH₂ groups
~1718 s C=O Carbonyl stretching
~1460mC-HBending (scissoring) in CH₂ and CH₃ groups
~1370mC-HBending (rocking) in CH₃ groups
~1165wC-CSkeletal vibrations

Experimental Protocol: Obtaining the IR Spectrum of a Liquid Sample

This section details the methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of a liquid sample such as this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To acquire a high-quality infrared spectrum of liquid this compound.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., a diamond crystal)

  • Sample of this compound (neat liquid)

  • Micropipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and dry.

    • Turn on the spectrometer and allow it to stabilize according to the manufacturer's instructions.

  • Background Spectrum Acquisition:

    • Before introducing the sample, a background spectrum must be collected. This spectrum will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.

    • Acquire the background spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Sample Application:

    • Using a micropipette, place a small drop of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum can be processed as needed. This may include baseline correction or smoothing.

    • Identify and label the major absorption peaks. Compare the peak positions with known correlation charts to assign them to their respective functional group vibrations.

  • Cleaning:

    • After the measurement is complete, thoroughly clean the ATR crystal. Use a lint-free wipe and an appropriate solvent to remove all traces of the sample.

Mandatory Visualization

The following diagrams illustrate the logical relationships in the experimental and analytical workflow for the IR spectroscopy of this compound.

experimental_workflow Experimental Workflow for FTIR Spectroscopy of this compound cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Instrument Setup and Stabilization B Clean ATR Crystal A->B C Collect Background Spectrum B->C D Apply Liquid Sample to ATR Crystal C->D E Collect Sample Spectrum D->E F Process Spectrum (e.g., Baseline Correction) E->F G Identify and Assign Peaks F->G

Caption: Experimental Workflow for FTIR Spectroscopy.

spectral_interpretation Logical Flow for IR Spectrum Interpretation of this compound Start Obtained IR Spectrum Check_CO Strong peak around 1715 cm⁻¹? Start->Check_CO Yes_CO Indicates C=O stretch (Ketone) Check_CO->Yes_CO Yes No_CO Re-evaluate sample or spectrum Check_CO->No_CO No Check_CH Peaks in 2800-3000 cm⁻¹ region? Yes_CO->Check_CH Yes_CH Confirms C-H stretches (Aliphatic) Check_CH->Yes_CH Yes No_CH Unexpected for this molecule Check_CH->No_CH No Check_Fingerprint Analyze fingerprint region (below 1500 cm⁻¹) Yes_CH->Check_Fingerprint Fingerprint_Details Correlate peaks with C-H bends and C-C stretches for detailed structural confirmation Check_Fingerprint->Fingerprint_Details Final_Structure Confirm Structure of this compound Fingerprint_Details->Final_Structure

Caption: IR Spectrum Interpretation Flowchart.

3-Methyl-2-pentanone: A Comprehensive Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and hazards associated with 3-Methyl-2-pentanone (CAS No. 565-61-7). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely. This document summarizes key chemical and physical properties, toxicological data, safety procedures, and experimental protocols relevant to hazard assessment.

Chemical and Physical Properties

This compound, also known as methyl sec-butyl ketone, is a colorless liquid with a characteristic peppermint-like odor.[1] It is primarily used as a solvent and an intermediate in the synthesis of pharmaceuticals.[2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [3][4]
Appearance Colorless liquid[1]
Odor Peppermint-like[1]
Boiling Point 116-118 °C[1][3]
Melting Point -83 °C[1]
Flash Point 12 °C (53.6 °F) - closed cup[3][5]
Density 0.815 g/mL at 25 °C[3]
Solubility in Water 2.26 wt % at 20 °C[1]
Vapor Pressure 11.6 mmHg[6][7]

Flammability and Explosive Properties

This compound is a highly flammable liquid and vapor, as indicated by its GHS classification (H225).[4][8] Its low flash point of 12 °C signifies a significant fire hazard at ambient temperatures.[3][5] Vapors can form explosive mixtures with air.[9]

Hazard ParameterValueReference
GHS Classification Flammable Liquid, Category 2[4][8]
Hazard Statement H225: Highly flammable liquid and vapor[4][8]
Flash Point 12 °C (53.6 °F) - closed cup[3][5]

Toxicological Data

Comprehensive toxicological data for this compound is limited. Safety data sheets often state that the toxicological properties have not been thoroughly investigated.[9] In such cases, data from structurally similar compounds are often used for initial hazard assessment. 4-Methyl-2-pentanone (CAS No. 108-10-1), also known as methyl isobutyl ketone (MIBK), is a close structural isomer and is often cited as a surrogate for toxicological evaluation.[10] The acute toxicity data for 4-Methyl-2-pentanone is summarized in Table 3.

Toxicity EndpointSpeciesRouteValueReference
LD50 RatOral2080 mg/kg[2][11]
LD50 RabbitDermal> 16,000 mg/kg[2][11]
LC50 RatInhalation> 8.2 mg/L (4 h)[2]

Health Hazards

Inhalation

Inhalation of this compound vapors may cause respiratory tract irritation.[12] High concentrations can lead to central nervous system depression, with symptoms including headache, dizziness, drowsiness, and incoordination.[13]

Skin Contact

The substance is irritating to the skin.[14] Prolonged or repeated contact may cause defatting of the skin, leading to dryness and cracking.[12]

Eye Contact

Direct contact with the liquid or high concentrations of vapor can cause eye irritation.[14]

Ingestion

Ingestion may cause gastrointestinal irritation.[12] While specific data is lacking for this compound, ingestion of similar ketones can lead to systemic effects.

Exposure Controls and Personal Protection

To minimize exposure and ensure safety, the following personal protective equipment (PPE) and engineering controls should be utilized.

Control MeasureRecommendationReference
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof ventilation equipment.[5][14]
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.[3][14]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[3][14]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[3]

Handling, Storage, and First Aid

Handling and Storage
  • Keep away from heat, sparks, open flames, and other ignition sources.[8]

  • Ground and bond containers and receiving equipment to prevent static discharge.[8]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][14]

  • Avoid contact with skin, eyes, and clothing.[14]

First-Aid Measures
Exposure RouteFirst-Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][14]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[1][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Experimental Protocols for Hazard Assessment

Standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the hazards of chemical substances. The following sections describe the general methodologies for key toxicological endpoints.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on the adverse effects that may result from a single oral dose of a substance.[4]

Methodology:

  • Animal Selection: Healthy young adult rodents (typically rats) are used.[4]

  • Dose Administration: The test substance is administered in a single dose by gavage to a group of fasted animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[4]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[4]

  • Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.[4]

cluster_protocol Acute Oral Toxicity Testing Workflow (OECD 401) start Animal Selection & Acclimatization fasting Fasting start->fasting Healthy Animals dosing Single Oral Dose Administration fasting->dosing observation Observation (14 days) - Clinical Signs - Body Weight - Mortality dosing->observation necropsy Gross Necropsy observation->necropsy end LD50 Calculation & Hazard Classification necropsy->end

Acute Oral Toxicity Experimental Workflow.
Acute Dermal Toxicity (Based on OECD Guideline 402)

This test determines the adverse effects of a single dermal application of a substance.[6][15]

Methodology:

  • Animal Selection: Healthy young adult animals (e.g., rats or rabbits) with intact skin are used.[16]

  • Preparation: The fur is clipped from the dorsal area of the trunk of the test animals.[16]

  • Dose Application: The test substance is applied uniformly over a defined area of the clipped skin for a 24-hour exposure period.[17][18]

  • Observation: Animals are observed for signs of toxicity and skin reactions for at least 14 days.[18]

  • Data Analysis: The LD50 is determined.[18]

cluster_protocol Acute Dermal Toxicity Testing Workflow (OECD 402) prep Animal Preparation (Fur Clipping) apply Dermal Application of Substance (24-hour exposure) prep->apply observe 14-Day Observation - Skin Reactions - Systemic Toxicity apply->observe endpoint LD50 Determination & Classification observe->endpoint

Acute Dermal Toxicity Experimental Workflow.
Acute Inhalation Toxicity (Based on OECD Guideline 403)

This test assesses the health hazards from a single, short-term inhalation exposure to a chemical.[3][10]

Methodology:

  • Exposure System: A dynamic inhalation exposure system is used to generate a controlled atmosphere of the test substance.[3]

  • Animal Exposure: Animals (typically rats) are exposed to the test substance for a defined period, usually 4 hours.[3][8]

  • Observation: Following exposure, animals are observed for at least 14 days for mortality and signs of toxicity.[3][8]

  • Data Analysis: The LC50 (the concentration in air that is lethal to 50% of the animals) is calculated.[3]

cluster_protocol Acute Inhalation Toxicity Testing Workflow (OECD 403) acclimate Animal Acclimatization expose Inhalation Exposure (e.g., 4 hours) acclimate->expose observe Post-Exposure Observation (14 days) expose->observe analyze LC50 Calculation & Hazard Classification observe->analyze cluster_assessment Chemical Hazard Assessment Logic data Existing Data Review (Physicochemical, Toxicological, SAR) invitro In Vitro / Ex Vivo Testing (e.g., skin corrosion, eye irritation) data->invitro Insufficient Data classify Hazard Classification & Labeling (GHS) data->classify Sufficient Data invivo In Vivo Testing (Acute Toxicity, Irritation/Corrosion) invitro->invivo Inconclusive or Positive Results invivo->classify risk Risk Assessment & Management classify->risk

References

An In-depth Technical Guide on the Toxicology of 3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Toxicological Profile of 3-Methyl-2-pentanone (CAS No. 565-61-7)

Executive Summary

This compound, also known as methyl sec-butyl ketone, is an aliphatic ketone used as a solvent.[1] This technical guide provides a comprehensive review of its toxicological data. A thorough review of publicly available safety data sheets and toxicological databases reveals a significant lack of quantitative data for most toxicological endpoints. The primary identified hazard is its high flammability.[2] Qualitative information suggests it may be a skin irritant and a neurotoxin, associated with acute solvent syndrome.[1][2] However, definitive studies to determine lethal doses (LD50/LC50), genotoxicity, carcinogenicity, and reproductive toxicity are not available in the reviewed literature.[3] This document summarizes the available information, details standardized protocols for toxicological assessment in the absence of specific studies, and provides a logical framework for hazard assessment when data is limited.

Chemical and Physical Properties

PropertyValueReference
CAS Number 565-61-7[1]
Molecular Formula C₆H₁₂O[2]
Molecular Weight 100.16 g/mol [2]
Synonyms Methyl sec-butyl ketone, sec-Butyl methyl ketone[1][4]
Appearance Colorless liquid[1]
Vapor Pressure 11.6 mmHg[2]

Quantitative Toxicological Data

A comprehensive search of toxicological databases and safety data sheets indicates a notable absence of quantitative data for this compound. The following tables summarize the status of available information for key toxicological endpoints.

Table 3.1: Acute Toxicity
EndpointSpeciesRouteValueReference
LD50 Not specifiedOralNo data available[3]
LD50 Not specifiedDermalNo data available[3]
LC50 Not specifiedInhalationNo data available[3]
Table 3.2: Irritation and Sensitization
EndpointSpeciesResultReference
Skin Corrosion/Irritation Not specifiedNo data available; listed as "Irritating to skin" (R38) by some sources.[3][4]
Serious Eye Damage/Irritation Not specifiedNo data available[3]
Respiratory or Skin Sensitization Not specifiedNo data available[3]
Table 3.3: Genotoxicity, Carcinogenicity, and Reproductive Toxicity
EndpointAssay TypeResultReference
Germ Cell Mutagenicity Not specifiedNo data available[3]
Carcinogenicity Not specifiedNo data available[3]
Reproductive Toxicity Not specifiedNo data available[3]

Toxicological Endpoints (Qualitative Assessment)

Acute Toxicity and Neurotoxicity

While no quantitative LD50 or LC50 values are available, this compound is categorized as a neurotoxin.[1][2] Exposure may lead to "acute solvent syndrome," a transient condition characterized by central nervous system depression with symptoms such as dizziness, headache, and nausea.[2] The mechanism of neurotoxicity for aliphatic ketones, particularly γ-diketones, involves the cross-linking of neurofilaments, leading to axonal swelling and degeneration (axonopathy).[5][6] Although this compound is not a γ-diketone, its potential to be metabolized into neurotoxic compounds or to potentiate the neurotoxicity of other ketones could be a consideration for further research.[7][8]

Skin and Eye Irritation

There is conflicting information regarding the irritancy of this compound. Some sources classify the substance as irritating to the skin (R38).[4] However, most safety data sheets report that no specific data is available to make a definitive assessment.[3] Similarly, no experimental data on eye irritation was found.[3] Standard procedures for handling the substance recommend avoiding contact with skin and eyes.[3]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no available data from standard assays (e.g., Ames test, carcinogenicity bioassays, or reproductive screening tests) for this compound.[3] It is important to note that this lack of data does not equate to a lack of hazard. For its structural isomer, 4-methyl-2-pentanone, more extensive testing has been conducted, and it is classified by IARC as a Group 2B carcinogen, possibly carcinogenic to humans.[9][10] However, these findings cannot be directly extrapolated to this compound without specific testing.

Experimental Protocols

Given the absence of specific studies for this compound, this section details the standard methodologies for key toxicological experiments based on internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD TG 420)

This test is used to identify a dose causing evident toxicity without mortality to estimate the acute oral toxicity of a substance.[11]

  • Principle: The test involves administering a fixed dose of the substance to a group of animals (typically female rats) of a single sex and observing them for signs of toxicity.[11] The procedure is stepwise, using doses of 5, 50, 300, and 2000 mg/kg (or 5000 mg/kg in a limit test).[11]

  • Procedure:

    • Sighting Study: A single animal is dosed at a level expected to produce some toxicity. The outcome determines the starting dose for the main study.

    • Main Study: A group of animals is dosed at the selected starting level. The outcome (toxic signs or mortality) determines the next step: dosing another group at a lower or higher fixed dose level.

    • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11]

    • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Evaluation: The results are used to classify the substance according to its acute toxicity potential.

Protocol: Acute Dermal Irritation/Corrosion (Based on OECD TG 404)

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[12][13]

  • Principle: A single dose of the test substance is applied to a small area of skin on an experimental animal (typically an albino rabbit) for a defined period.[12]

  • Procedure:

    • Application: 0.5 mL (for liquids) or 0.5 g (for solids) of the substance is applied to a shaved patch of skin (approx. 6 cm²) and covered with a gauze patch.[12]

    • Exposure: The exposure period is typically 4 hours.[12] After exposure, the residual substance is removed.

    • Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations continue for up to 14 days to assess the reversibility of any effects.[14]

  • Evaluation: Skin reactions are scored based on a standardized grading system. The substance is classified as an irritant if reversible skin damage is observed.[12]

Protocol: Bacterial Reverse Mutation Test (Ames Test) (Based on OECD TG 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical, i.e., its ability to induce gene mutations.[15][16]

  • Principle: The test uses specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have mutations preventing them from synthesizing an essential amino acid. The test substance is evaluated for its ability to cause a reverse mutation, restoring the bacteria's ability to grow in an amino acid-deficient medium.[15]

  • Procedure:

    • Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (e.g., S9 fraction from rat liver) to simulate mammalian metabolism.[17]

    • Incubation: The bacteria are plated on a minimal agar (B569324) medium and incubated.

    • Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted for each concentration.

  • Evaluation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to a negative control.[18]

Mandatory Visualizations

Diagram: Workflow for Acute Oral Toxicity Testing

The following diagram illustrates the decision-making process in a typical acute oral toxicity study, such as the Fixed Dose Procedure.

G Acute Oral Toxicity Testing Workflow (OECD TG 420) start Start: Sighting Study (Dose one animal) dose_2000 Limit Test: Dose at 2000 mg/kg start->dose_2000 Info suggests low toxicity dose_5 Main Test: Start at 5, 50, or 300 mg/kg start->dose_5 Toxicity unknown or expected observe Observe for 14 days (Clinical signs, mortality) dose_2000->observe dose_5->observe evident_tox Evident Toxicity? observe->evident_tox mortality Mortality? evident_tox->mortality Yes dose_higher Dose new group at higher level evident_tox->dose_higher No dose_lower Dose new group at lower level mortality->dose_lower Yes classify Classify Substance (e.g., GHS Category) mortality->classify No (but toxicity seen) dose_lower->observe dose_higher->observe end End of Study classify->end

Caption: A flowchart of the OECD 420 Fixed Dose Procedure for acute oral toxicity.

Diagram: Hazard Assessment Logic for Chemicals with Limited Data

This diagram shows a logical workflow for assessing chemical hazards when experimental data is scarce, incorporating a weight-of-the-evidence approach.

G Hazard Assessment Logic for Data-Limited Chemicals start Identify Chemical (this compound) lit_search 1. Literature & Database Search (ToxNet, ECHA, PubChem) start->lit_search data_found Sufficient Data Found? lit_search->data_found sar 2. In Silico Analysis (QSAR, Analog Analysis) data_found->sar No / Limited risk_assess 4. Risk Assessment (Exposure Scenarios) data_found->risk_assess Yes hazard_id 3. Preliminary Hazard ID (e.g., Irritant, Neurotoxin) sar->hazard_id hazard_id->risk_assess data_gap 5. Identify Data Gaps (e.g., No LD50, No Genotox) risk_assess->data_gap testing 6. Recommend Targeted Testing (e.g., Ames, OECD 404) data_gap->testing end Final Hazard Profile testing->end

Caption: A workflow for chemical hazard assessment using a weight-of-the-evidence approach.

Conclusion

The toxicological profile of this compound is largely incomplete based on currently available public information. Its primary, well-documented hazard is high flammability. Qualitative data suggests potential for neurotoxicity and skin irritation, but these require confirmation through standardized testing. Crucially, there is no empirical data for acute lethal doses, genotoxicity, carcinogenicity, or reproductive and developmental toxicity. For professionals in research and drug development, this highlights a significant data gap. Any application involving this substance should proceed with caution, assuming it possesses hazards similar to other aliphatic ketones until further data becomes available. The standardized protocols and hazard assessment logic provided in this guide offer a framework for generating the necessary data to perform a comprehensive risk assessment.

References

Methodological & Application

Application Note: Gas Chromatography Analysis of 3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of 3-Methyl-2-pentanone using gas chromatography (GC). It includes detailed protocols for sample preparation, instrument setup for both Flame Ionization Detection (FID) and Mass Spectrometry (MS), and data analysis. The information is intended to assist researchers, scientists, and drug development professionals in establishing robust analytical methods for the quantification and identification of this compound.

Introduction

This compound (also known as methyl sec-butyl ketone) is a volatile organic compound with applications as a solvent and as an intermediate in the synthesis of pharmaceuticals.[1] Accurate and precise analytical methods are crucial for quality control, purity assessment, and metabolic studies involving this compound. Gas chromatography is a powerful technique for the separation and analysis of volatile compounds like this compound. This application note outlines a general method that can be adapted for specific analytical needs.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. The following are general guidelines for liquid samples.

Protocol for Liquid Samples:

  • Solvent Selection: Choose a high-purity solvent in which this compound is soluble. Dichloromethane and ethyl acetate (B1210297) are suitable options.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the chosen solvent to achieve a final concentration within the calibration range.

    • If particulates are present, filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

The following GC parameters can be used as a starting point and should be optimized for your specific instrument and application.

Table 1: GC-FID/MS Instrument Parameters

ParameterRecommended Setting
Injector
Injection ModeSplit (e.g., 50:1 split ratio)
Injector Temperature250 °C
Injection Volume1 µL
Column
Stationary Phase5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5MS)
Dimensions30 m x 0.25 mm ID x 0.25 µm film thickness
Oven Program
Initial Temperature50 °C, hold for 2 minutes
Temperature Ramp10 °C/min to 200 °C
Final Hold Time5 minutes
Carrier Gas
GasHelium or Hydrogen
Flow Rate1.0 mL/min (constant flow)
Detector (FID)
Detector Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min
Detector (MS)
Ion Source Temp.230 °C
Electron Energy70 eV
Mass Range35-200 amu

Data Presentation

Expected Retention Time

The retention time of this compound will vary depending on the specific column and GC conditions used. Based on data for its isomers, the expected retention time on a non-polar column (like DB-1 or HP-5MS) would be in a similar range to 4-methyl-2-pentanone.

Table 2: Estimated Retention Times of C6 Ketones on Different Columns

CompoundColumn TypeEstimated Retention Time (min)
This compoundDB-1 (non-polar)~7-9
This compoundDB-624 (mid-polar)~9-11
This compoundDB-WAX (polar)~10-12

Note: These are estimated values and should be confirmed experimentally.

Quantitative Analysis Example

For quantitative analysis using GC-FID, a calibration curve should be generated by plotting the peak area of this compound against its concentration.

Table 3: Example Calibration Data for this compound by GC-FID

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) >0.999

Mandatory Visualizations

GC Analysis Workflow

The following diagram illustrates the general workflow for the gas chromatography analysis of this compound.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting Sample Obtain Sample SamplePrep Prepare Sample Solution Sample->SamplePrep StandardPrep Prepare Calibration Standards Injection Inject Sample and Standards StandardPrep->Injection SamplePrep->Injection GC_Setup Set Up GC-FID/MS Method GC_Setup->Injection Chromatography Chromatographic Separation Injection->Chromatography DataAcquisition Data Acquisition Chromatography->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for GC analysis of this compound.

Logic of Analyte Separation in GC

The following diagram illustrates the principle of separation in gas chromatography based on analyte properties.

GC_Separation_Principle Analyte This compound MobilePhase Mobile Phase (Carrier Gas) Analyte->MobilePhase Volatility (Boiling Point) StationaryPhase Stationary Phase (Column Coating) Analyte->StationaryPhase Polarity & Interaction Detector Detector (FID/MS) MobilePhase->Detector

Caption: Principle of analyte separation in gas chromatography.

References

Application Note: Analysis of 3-Methyl-2-pentanone by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

3-Methyl-2-pentanone (also known as methyl sec-butyl ketone) is an aliphatic ketone with the chemical formula C₆H₁₂O.[1][2][3] It is a colorless liquid with a characteristic peppermint-like odor.[4] This compound finds applications as a solvent and as an intermediate in the synthesis of pharmaceuticals and fragrances.[4]

While GC is a common technique for the analysis of volatile organic compounds like this compound, HPLC offers advantages in terms of sample compatibility, reduced thermal degradation of analytes, and ease of interfacing with certain detectors. This application note details an RP-HPLC method suitable for the determination of this compound in various sample matrices. The methodology is based on the separation of a closely related isomer, 2-Methyl-3-pentanone, and has been adapted to provide a robust starting point for method development and validation.[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular FormulaC₆H₁₂O[1][2][3]
Molecular Weight100.16 g/mol [2]
Boiling Point116-118 °C[6]
Density0.815 g/mL at 25 °C
CAS Number565-61-7[2][3]
SynonymsMethyl sec-butyl ketone, sec-Butyl methyl ketone[2][6]

Experimental Protocol

This section outlines the detailed experimental protocol for the HPLC analysis of this compound.

3.1. Materials and Reagents

  • This compound (≥99% purity)

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade water

  • Phosphoric acid (H₃PO₄), analytical grade

  • 0.45 µm syringe filters

3.2. Instrumentation

A standard HPLC system equipped with the following components is required:

  • Isocratic or Gradient Pump

  • Autosampler or Manual Injector

  • UV-Vis Detector

  • Column Thermostat (optional, but recommended for improved reproducibility)

  • Data Acquisition and Processing Software

3.3. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 10 minutes

3.4. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3.5. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general guideline for a liquid sample is as follows:

  • Accurately measure a known volume or weight of the sample.

  • Dilute the sample with the mobile phase to a concentration that falls within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

3.6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds, and then store it in an appropriate solvent as recommended by the manufacturer.

Data Presentation

The quantitative data for the analysis of this compound should be summarized in a clear and structured format.

Table 2: Representative Chromatographic Data

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compound~ 4.51.1> 5000

Note: The retention time is an estimated value and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Table 3: Calibration Curve Data

Concentration (µg/mL)Peak Area
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) > 0.999

Visualization of Experimental Workflow

The logical flow of the experimental protocol is depicted in the following diagram.

HPLC_Workflow start Start reagent_prep Reagent and Mobile Phase Preparation start->reagent_prep standard_prep Standard Solution Preparation start->standard_prep sample_prep Sample Preparation (Dilution and Filtration) start->sample_prep hplc_setup HPLC System Equilibration reagent_prep->hplc_setup calibration Calibration Curve Generation standard_prep->calibration sample_analysis Sample Analysis sample_prep->sample_analysis hplc_setup->calibration calibration->sample_analysis data_processing Data Acquisition and Processing sample_analysis->data_processing results Results and Reporting data_processing->results end End results->end

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable and accessible approach for the determination of this compound. The method is straightforward, utilizing common C18 columns and a simple isocratic mobile phase. While GC remains a primary technique for such volatile compounds, this HPLC protocol offers a valuable alternative for researchers and professionals in drug development and quality control. The provided parameters should serve as a solid starting point for method development and validation according to specific laboratory and sample requirements.

References

Application Notes and Protocols for the Use of 3-Methyl-2-pentanone as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Methyl-2-pentanone as an internal standard in the quantitative analysis of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS). Detailed protocols, data presentation guidelines, and workflow visualizations are included to assist researchers in developing and validating robust analytical methods.

Introduction to Internal Standards in GC-MS

An internal standard (IS) is a chemical compound added in a constant amount to all samples, calibration standards, and quality controls in a quantitative analysis. The use of an IS is a powerful technique to improve the precision and accuracy of analytical methods by correcting for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be chemically similar to the analytes of interest but chromatographically resolved from them and not naturally present in the samples.

This compound (CAS No: 565-61-7), also known as methyl sec-butyl ketone, is a suitable internal standard for the analysis of various volatile and semi-volatile compounds, particularly ketones and other carbonyl compounds, due to its volatility, chemical properties, and typical chromatographic behavior.

Principle of Quantification using an Internal Standard

The quantification of an analyte using an internal standard is based on the ratio of the analyte's response to the internal standard's response. This response ratio is then used to determine the concentration of the analyte from a calibration curve where the response ratio is plotted against the analyte concentration.

The fundamental relationship is expressed as:

(Peak Area of Analyte / Peak Area of Internal Standard) = Response Factor (RF) * (Concentration of Analyte / Concentration of Internal Standard)

By adding a known concentration of the internal standard to every sample and standard, any variations in sample handling or instrument performance will affect both the analyte and the internal standard proportionally, thus maintaining a consistent response ratio.

Applications of this compound as an Internal Standard

This compound is particularly effective as an internal standard in the analysis of volatile organic compounds in complex matrices. A primary application is in clinical and toxicological screening, such as the quantification of VOCs in human urine, which can serve as biomarkers for disease or exposure to environmental contaminants.

Application Example: Quantification of Volatile Organic Compounds in Human Urine

This section details the methodology for the quantitative analysis of a panel of 16 VOCs in human urine using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-selective reagent ionization-time of flight mass spectrometry (GC-SRI-TOF-MS).[1] While the original study quantified this compound as an analyte, its properties make it an excellent candidate as an internal standard for the other ketones and volatile compounds in the panel.

Quantitative Data Summary

The following table summarizes the quantitative performance of the method for a selection of VOCs, demonstrating the typical concentration ranges and detection limits achievable with this approach.

AnalyteLimit of Detection (LOD) (nmol L⁻¹)Limit of Quantification (LOQ) (nmol L⁻¹)Concentration Range (nmol L⁻¹)Relative Standard Deviation (RSD) (%)
Acetone1.03.01,500 - 11,6006.5
2-Pentanone0.20.610 - 1505.0
4-Methyl-2-pentanone0.150.455 - 807.2
Dimethyl sulfide0.10.32 - 308.1
Furan1.03.05 - 509.0
2-Heptanone0.30.91 - 209.2

Data adapted from Mochalski et al., Analyst, 2016.[1]

Experimental Protocols

This section provides detailed experimental protocols for the use of this compound as an internal standard in the analysis of VOCs.

Protocol 1: Analysis of Volatile Organic Compounds in Human Urine by HS-SPME-GC-MS

This protocol is adapted from the methodology described for the quantification of VOCs in urine.[1]

Materials and Reagents:

  • This compound (analytical standard grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • 20 mL headspace vials with PTFE/silicone septa

  • 75 µm Carboxen/Polydimethylsiloxane (PDMS) SPME fiber

Procedure:

  • Preparation of Internal Standard Stock Solution: Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Preparation of Internal Standard Working Solution: Dilute the stock solution with deionized water to a final concentration of 1 µg/mL.

  • Sample Preparation:

    • Pipette 5 mL of urine into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride to the vial.

    • Spike the sample with 50 µL of the 1 µg/mL internal standard working solution.

    • Immediately seal the vial with a PTFE/silicone septum and cap.

  • HS-SPME Procedure:

    • Incubate the vial at 37°C for 20 minutes with agitation (750 rpm).

    • Expose the 75 µm Carboxen/PDMS SPME fiber to the headspace of the vial for 50 minutes at 37°C.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

    • GC Column: DB-624 or equivalent (60 m x 0.25 mm ID, 1.4 µm film thickness).

    • Oven Temperature Program: 40°C for 2 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

    • Scan Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify the peaks of the target analytes and this compound based on their retention times and mass spectra.

    • Integrate the peak areas of the target analytes and the internal standard.

    • Calculate the response ratio for each analyte.

    • Construct a calibration curve by plotting the response ratio against the concentration of the standards.

    • Determine the concentration of the analytes in the samples from the calibration curve.

Visualizations

The following diagrams illustrate key workflows and relationships in the application of this compound as an internal standard.

G cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Urine Sample (5 mL) Add_IS Add Internal Standard (this compound) Sample->Add_IS Add_Salt Add NaCl (1.5 g) Add_IS->Add_Salt Vial Seal in 20 mL Headspace Vial Add_Salt->Vial Incubate Incubate at 37°C (20 min) Vial->Incubate Expose_Fiber Expose SPME Fiber (50 min) Incubate->Expose_Fiber Desorb Thermal Desorption in GC Injector Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate_Ratio Calculate Response Ratio (Analyte/IS) Integrate->Calculate_Ratio Quantify Quantification via Calibration Curve Calculate_Ratio->Quantify G Analyte Analyte Sample_Prep Sample Preparation Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS Variability (e.g., extraction loss) Data_Analysis Data Analysis GC_MS->Data_Analysis Variability (e.g., injection volume) Quantification Accurate Quantification Data_Analysis->Quantification Correction via Response Ratio G Fatty_Acids Fatty Acids Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Ketogenesis Ketogenesis (in Liver) Acetyl_CoA->Ketogenesis TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Ketone_Bodies Ketone Bodies (Acetone, Acetoacetate, β-Hydroxybutyrate) Ketogenesis->Ketone_Bodies Energy Energy Production (Extrahepatic Tissues) Ketone_Bodies->Energy Urine_Excretion Urinary Excretion (Analyzed VOCs) Ketone_Bodies->Urine_Excretion

References

Application Notes and Protocols: 3-Methyl-2-pentanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-2-pentanone, also known as methyl sec-butyl ketone, is an aliphatic ketone (CAS 565-61-7) that presents as a colorless liquid with a characteristic peppermint-like odor.[1][2] As a structural isomer of the widely used industrial solvent 4-methyl-2-pentanone (B128772) (MIBK), it shares many similar physicochemical properties, positioning it as a potential alternative solvent in various organic reactions.[3][4] Its utility extends from being a solvent in paints and coatings to an intermediate in the synthesis of pharmaceuticals.[1][5] This document provides detailed application notes and protocols for its use as a solvent in key organic reactions relevant to research and drug development.

Physicochemical Properties

The suitability of a solvent for a specific reaction is determined by its physical and chemical properties. This compound is an aprotic solvent with a moderate boiling point, making it suitable for reactions that require elevated temperatures without the need for high-pressure apparatus. A summary of its key properties is presented below.

PropertyValue
Molecular Formula C₆H₁₂O[5][6]
Molecular Weight 100.16 g/mol [6]
Appearance Colorless liquid[1][2][5]
Boiling Point 116-118 °C[1][3]
Density 0.815 g/mL at 25 °C[1]
Flash Point 12 °C (54 °F)[7]
Solubility in Water 2.26 wt % (20 °C)[3]
Refractive Index 1.4012 (20 °C)[3]

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions

Context: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental C-C bond-forming reactions in modern organic synthesis.[8][9] These reactions typically involve the coupling of an organoboron compound with an organohalide. The choice of solvent is critical, as it must solubilize the reactants and catalyst while remaining inert to the reaction conditions. Aprotic solvents with moderate to high boiling points are often preferred.

Rationale for Use: With its aprotic nature and a boiling point of approximately 118°C, this compound is a suitable solvent for facilitating these reactions, particularly when higher temperatures are needed to drive catalyst turnover or improve the solubility of complex substrates. Its properties are comparable to other solvents used in these contexts, such as toluene (B28343) or dioxane, with the potential for different solubility profiles.

Catalytic Cycle Visualization: The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal R²-B(OR)₂ PdII_Diorgano R¹-Pd(II)L₂-R² Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction using this compound as the solvent. Researchers should optimize reactant ratios, catalyst loading, and temperature for their specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • This compound (solvent)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (e.g., 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Under the inert atmosphere, add a sufficient volume of this compound to achieve a substrate concentration of 0.1-0.5 M.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Data Template for Optimization: Researchers can use the following table to log experimental results.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Temp (°C)Time (h)Yield (%)
1
2
3

Application Note 2: Use in Grignard and Organolithium Reactions

Context: Reactions involving highly nucleophilic organometallic reagents, such as Grignard or organolithium reagents, require aprotic and non-electrophilic solvents. Ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are standard choices because they are inert and can solvate the metal cation.

Rationale for (Non)-Use: this compound contains an electrophilic carbonyl group. This functionality will readily react with strong nucleophiles like Grignard reagents in an acid-base or addition reaction.[10] Therefore, This compound is not a suitable solvent for these reactions as it will be consumed and generate unwanted byproducts. This is a critical consideration for researchers to avoid failed reactions.

Grignard_Incompatibility Reagent Grignard Reagent (Strong Nucleophile) Reaction Unwanted Reaction Reagent->Reaction Solvent This compound (Electrophilic Ketone) Solvent->Reaction Result Unsuitable Combination Reaction->Result

Caption: Logical diagram showing the incompatibility of ketone solvents with Grignard reagents.

Protocol: Contrasting Example for Grignard Reaction

This protocol is provided to illustrate the correct solvent choice and highlight why this compound should be avoided.

Materials:

  • Alkyl/Aryl halide (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Electrophile (e.g., an aldehyde or a different ketone, 1.0 eq)

  • Anhydrous Diethyl Ether or THF (Solvent)

  • Round-bottom flask, dropping funnel, condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Grignard Formation: Add magnesium turnings to a flame-dried, three-neck flask under an inert atmosphere. Add a solution of the alkyl/aryl halide in anhydrous ether dropwise to initiate the reaction.

  • Addition of Electrophile: Once the Grignard reagent has formed, cool the flask to 0 °C. Add a solution of the electrophile in anhydrous ether dropwise.

  • Quenching: After the reaction is complete (monitored by TLC), slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Workup and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography or distillation.

General Experimental Workflow

A standardized workflow is essential for reproducibility in organic synthesis. The following diagram and protocol outline the key stages from initial setup to final analysis, applicable to reactions where this compound is a suitable solvent.

General_Workflow A 1. Reaction Setup (Reagents, Solvent, Inert Atm.) B 2. Reaction (Heating, Stirring, Monitoring) A->B C 3. Workup (Quenching, Extraction, Washing) B->C D 4. Purification (Chromatography, Distillation) C->D E 5. Analysis (NMR, MS, IR) D->E

Caption: A general workflow for performing and analyzing an organic reaction.

Safety and Handling: this compound is a highly flammable liquid and vapor (H225).[6][11] It should be handled in a well-ventilated fume hood, away from sources of ignition.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion: this compound is a versatile aprotic solvent with properties that make it a viable candidate for specific classes of organic reactions, most notably palladium-catalyzed cross-couplings. Its physical characteristics allow for effective temperature control and substrate solubility. However, its chemical reactivity, specifically the presence of an electrophilic carbonyl group, renders it unsuitable for reactions involving strong nucleophiles like Grignard reagents. Researchers and drug development professionals should carefully consider these factors when selecting this compound as a solvent to ensure successful and predictable synthetic outcomes.

References

The Multifaceted Role of 3-Methyl-2-pentanone in Advancing Flavor and Fragrance Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide for Researchers and Drug Development Professionals

Introduction

3-Methyl-2-pentanone, also known as methyl sec-butyl ketone, is a volatile organic compound with significant applications in the flavor and fragrance industry. Its distinct organoleptic profile, characterized by peppermint-like, sweet, and fruity notes, makes it a valuable ingredient in a wide array of consumer products.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the analysis and application of this compound.

Organoleptic Properties and Natural Occurrence

This compound possesses a characteristic odor that is often described as reminiscent of peppermint, with sweet and fruity undertones.[1] It is a naturally occurring compound found in a variety of plants and fermented foods. Notable natural sources include hops (Humulus lupulus), Arum maculatum, cheese (particularly blue cheese), and beer.[2] Its presence in these matrices contributes to their unique flavor and aroma profiles.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₂O[1]
Molecular Weight100.16 g/mol
Boiling Point118 °C at 758 mmHg
Density0.815 g/mL at 25 °C
Odor Threshold0.024 ppm

Table 2: Reported Usage Levels of this compound in Various Food Categories

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)Reference
Dairy products3.015.0[2]
Fats and oils2.010.0[2]
Edible ices3.015.0[2]
Processed fruit2.010.0[2]
Confectionery4.020.0[2]
Bakery wares5.025.0[2]
Meat and meat products1.05.0[2]
Fish and fish products1.05.0[2]
Non-alcoholic beverages2.010.0[2]
Alcoholic beverages4.020.0[2]

Table 3: Reported Concentration of this compound in Selected Foods

Food ProductConcentration RangeReference
Beerup to 1.7 mg/kg[2]

Experimental Protocols

Detailed methodologies for the key experiments involving the analysis and sensory evaluation of this compound are provided below.

Protocol 1: Analysis of this compound using Gas Chromatography-Olfactometry (GC-O)

Objective: To separate and identify the odor-active compounds, including this compound, in a food or fragrance matrix.

Materials:

  • Gas chromatograph coupled with an olfactometry port and a mass spectrometer (GC-O-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax)

  • Helium carrier gas

  • Sample containing this compound (e.g., beer, cheese extract)

  • Syringe for injection

  • Trained sensory panelists

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., beer), a direct headspace injection or solid-phase microextraction (SPME) can be employed.

    • For solid samples (e.g., cheese), solvent extraction followed by concentration may be necessary.

  • GC-O-MS Analysis:

    • Injector: Set to a suitable temperature (e.g., 250 °C) and split mode.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 5 °C/min) to ensure separation of volatile compounds.

    • Carrier Gas Flow: Maintain a constant flow of helium (e.g., 1 mL/min).

    • Effluent Splitting: The column effluent is split between the MS detector and the olfactometry port.

  • Olfactometry:

    • Trained panelists sniff the effluent from the olfactometry port.

    • Panelists record the retention time, odor descriptor, and intensity of each perceived odor.

  • Mass Spectrometry:

    • The MS detector records the mass spectrum of the eluting compounds.

    • Compound identification is performed by comparing the mass spectra with a library (e.g., NIST) and by comparing the retention index with that of a standard.

  • Data Analysis:

    • Correlate the odor events recorded by the panelists with the peaks in the chromatogram to identify the odor-active compounds, including this compound.

GCO_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-O-MS Analysis cluster_data Data Analysis Sample Food/Fragrance Sample Extraction Extraction/SPME Sample->Extraction Injection Injection Extraction->Injection GC Gas Chromatography Separation Injection->GC Split Effluent Split GC->Split MS Mass Spectrometry Split->MS MS Detection O Olfactometry Port Split->O Olfactory Detection Identification Compound Identification MS->Identification SensoryData Sensory Data Collection O->SensoryData Correlation Correlation & Interpretation Identification->Correlation SensoryData->Correlation

Caption: Workflow for the analysis of this compound using GC-O-MS.

Protocol 2: Sensory Evaluation of this compound using Descriptive Analysis

Objective: To characterize the flavor profile of this compound and quantify its sensory attributes.

Materials:

  • A panel of 8-12 trained sensory assessors

  • Odor-free tasting booths with controlled lighting and temperature

  • Samples of this compound at different concentrations in a neutral base (e.g., water, deodorized oil)

  • Reference standards for relevant flavor attributes (e.g., peppermint, fruity, sweet)

  • Sensory evaluation software or ballots

Procedure:

  • Panelist Training:

    • Train panelists to identify and scale the intensity of key aroma and flavor attributes associated with this compound.

    • Use reference standards to calibrate the panelists.

  • Sample Preparation:

    • Prepare a series of coded, randomized samples of this compound at various concentrations.

    • Include a blank sample (neutral base only) as a control.

  • Evaluation:

    • Panelists evaluate the samples individually in the tasting booths.

    • For each sample, panelists rate the intensity of the agreed-upon sensory attributes (e.g., peppermint, fruity, sweet, chemical) on a line scale (e.g., 0-15).

  • Data Analysis:

    • Collect the data from all panelists.

    • Perform statistical analysis (e.g., ANOVA, PCA) to determine significant differences between samples and to create a sensory profile of this compound.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panel Panelist Training & Calibration Evaluation Individual Sensory Evaluation Panel->Evaluation Samples Sample Preparation & Coding Samples->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Stats Statistical Analysis (ANOVA, PCA) Data_Collection->Stats Profile Generation of Sensory Profile Stats->Profile

Caption: Workflow for the descriptive sensory analysis of this compound.

Signaling Pathway of Flavor Perception

The perception of flavor, particularly aroma, is initiated by the interaction of volatile compounds with olfactory receptors (ORs) located in the olfactory epithelium. These receptors are G-protein coupled receptors (GPCRs). While a specific signaling pathway for this compound has not been elucidated, the general mechanism for odorant perception via GPCRs is well-established.

Upon binding of an odorant molecule like this compound to its specific OR, a conformational change is induced in the receptor. This activates an associated G-protein (Gαolf), leading to the dissociation of its subunits. The activated Gαolf subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.

Olfactory_Signaling_Pathway cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_response Cellular Response Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP ATP -> cAMP AC->cAMP Catalyzes CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Depolarization Cation Influx (Na⁺, Ca²⁺) -> Depolarization CNG->Depolarization AP Action Potential Generation Depolarization->AP Brain Signal to Brain (Olfactory Bulb) AP->Brain

Caption: Generalized signaling pathway for odorant perception via a G-protein coupled receptor.

Conclusion

This compound is a versatile compound with significant potential in flavor and fragrance research and development. The application notes and protocols provided herein offer a framework for its analysis and characterization. Further research into its specific sensory interactions, flavor synergies, and the precise mechanisms of its perception will undoubtedly unlock new and innovative applications for this valuable flavor and fragrance ingredient.

References

Application Notes and Protocols: The Role of 3-Methyl-2-pentanone in Food Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-pentanone, also known as methyl sec-butyl ketone, is an aliphatic ketone that contributes to the sensory profile of a variety of food products.[1] With a characteristic peppermint-like odor, this volatile compound plays a role in the flavor and aroma of dairy products, coffee, and beer.[1][2] Its formation in food is primarily linked to lipid oxidation and, to a lesser extent, the Maillard reaction. This document provides detailed application notes and experimental protocols for the study of this compound in a food chemistry context.

Physicochemical Properties and Sensory Characteristics

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its analysis and application in food systems.

PropertyValueReference
IUPAC Name3-Methylpentan-2-one[1][3]
SynonymsMethyl sec-butyl ketone[1][3]
Molecular FormulaC6H12O[1][3]
Molar Mass100.161 g·mol−1[1]
AppearanceColorless liquid[1]
OdorPeppermint-like[1]
Boiling Point116 °C (241 °F; 389 K)[1]
Melting Point−83 °C (−117 °F; 190 K)[1]
Density0.8130 g/mL (20 °C)[1]
Solubility in water2.26 wt % (20 °C)[1]
Refractive Index (nD)1.4012 (20 °C)[1]

Applications in Food Systems

This compound is utilized as a flavoring agent in a wide array of food products. Regulatory bodies and industry practice have established recommended usage levels to achieve desired sensory profiles.

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products3.015.0
Fats and oils2.010.0
Edible ices3.015.0
Processed fruit2.010.0
Confectionery4.020.0
Bakery wares5.025.0
Meat and meat products1.05.0
Fish and fish products1.05.0
Soups, sauces, salads2.010.0
Non-alcoholic beverages2.010.0

Formation Pathways in Food

The presence of this compound in food is often a result of chemical reactions occurring during processing and storage. The primary formation routes are lipid oxidation and the Maillard reaction.

Lipid Oxidation

Methyl ketones are recognized as tertiary products of lipid oxidation, formed from the degradation of secondary oxidation products like alka-2,4-dienals and alk-2-enals.[4][5][6] The general pathway involves the oxidation of fatty acids to hydroperoxides, which then break down into smaller volatile compounds.

Lipid_Oxidation_Pathway FattyAcid Unsaturated Fatty Acid Hydroperoxide Lipid Hydroperoxide FattyAcid->Hydroperoxide Oxidation Secondary Secondary Oxidation Products (e.g., Alka-2,4-dienals) Hydroperoxide->Secondary Decomposition MethylKetone Methyl Ketones (e.g., this compound) Secondary->MethylKetone Degradation

Caption: General pathway for methyl ketone formation from lipid oxidation.

Maillard Reaction

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a significant source of flavor and aroma compounds in thermally processed foods.[7] While the direct formation of this compound through this pathway is less documented than for other ketones, the reaction can generate precursor molecules that subsequently lead to its formation.

Experimental Protocols

Protocol 1: Quantification of this compound in Dairy Products using Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the extraction and quantification of this compound from a dairy matrix, such as cheese or milk.

1. Materials and Reagents:

  • Dairy product sample (e.g., 5g of cheese, 10mL of milk)

  • This compound standard (≥99% purity)

  • Internal standard (e.g., 2-methyl-3-heptanone)

  • Sodium chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

2. Sample Preparation:

  • Weigh 5 g of the homogenized cheese sample or pipette 10 mL of the milk sample into a 20 mL headspace vial.

  • Add 2 g of sodium chloride to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.

  • Add a known amount of the internal standard solution.

  • Seal the vial tightly with the cap and septum.

3. HS-SPME Procedure:

  • Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

4. GC-MS Analysis:

  • Injector Temperature: 250°C

  • Desorption Time: 5 minutes (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 150°C

    • Ramp: 10°C/min to 240°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-350

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

5. Quantification:

  • Create a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.

  • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Dairy Sample Vial Headspace Vial Sample->Vial IS Add Internal Standard & NaCl Vial->IS Equilibrate Equilibration (e.g., 60°C) IS->Equilibrate Extract Headspace Extraction Equilibrate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for the analysis of this compound in dairy products.

Protocol 2: Sensory Evaluation of this compound in a Food Matrix

This protocol describes a triangle test to determine if a perceptible difference exists between a control food sample and a sample spiked with this compound.

1. Panelists:

  • Recruit a panel of at least 20-30 individuals who are regular consumers of the food product being tested.

  • Ensure panelists have no known taste or smell disorders.

2. Sample Preparation:

  • Prepare a control sample of the food product.

  • Prepare a test sample by adding a specific concentration of this compound to the food product. The concentration should be determined based on preliminary testing to be near the detection threshold.

  • Prepare three samples for each panelist: two will be the control, and one will be the test sample (or vice versa). Code the samples with random three-digit numbers.

3. Testing Procedure:

  • Provide each panelist with the three coded samples, presented in a randomized order.

  • Instruct the panelists to taste each sample from left to right.

  • Ask the panelists to identify the sample that is different from the other two.

  • Provide water and unsalted crackers for palate cleansing between samples.

4. Data Analysis:

  • Count the number of correct identifications.

  • Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).

Sensory_Workflow cluster_prep Preparation cluster_tasting Tasting Session cluster_analysis Analysis Control Control Sample (A) Coding Prepare Sets (AAB, BAA, etc.) & Code with 3-digit numbers Control->Coding Test Test Sample (B) (with this compound) Test->Coding Presentation Present 3 Coded Samples to Panelist Coding->Presentation Evaluation Panelist Tastes and Identifies the Odd Sample Presentation->Evaluation Collect Collect Responses Evaluation->Collect Analysis Statistical Analysis (Triangle Test Table) Collect->Analysis Result Determine Significance Analysis->Result

Caption: Workflow for a triangle test sensory evaluation.

Conclusion

This compound is a significant flavor compound in a variety of foods, with its formation primarily linked to lipid oxidation. The protocols provided herein offer standardized methods for its quantification and sensory evaluation, enabling researchers to better understand its role in food chemistry and its impact on consumer perception. Further research is warranted to fully elucidate the specific formation pathways of this compound in different food matrices and to explore its potential interactions with other flavor compounds.

References

Application Notes and Protocols: 3-Methyl-2-pentanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-methyl-2-pentanone as a versatile precursor in organic synthesis. The protocols are based on established chemical transformations and provide a foundation for the synthesis of a variety of organic molecules, including fragrances and chiral intermediates.

Introduction

This compound, also known as methyl sec-butyl ketone, is a chiral aliphatic ketone that serves as a valuable C6 building block in organic synthesis. Its chemical structure, featuring a carbonyl group adjacent to a stereocenter, allows for a range of chemical transformations to produce more complex molecules. It is utilized as a solvent and as an intermediate in the synthesis of pharmaceuticals and fragrances.[1]

Industrial Synthesis: The industrial production of this compound typically involves a three-step process. It begins with the base-catalyzed aldol (B89426) condensation of 2-butanone (B6335102) and acetaldehyde (B116499) to yield 4-hydroxy-3-methylpentan-2-one. This intermediate then undergoes acid-catalyzed dehydration to form 3-methyl-3-penten-2-one, which is subsequently hydrogenated over a palladium catalyst to afford this compound.[1]

G cluster_0 Industrial Synthesis of this compound 2-Butanone 2-Butanone Acetaldehyde Acetaldehyde Aldol Condensation Aldol Condensation 4-Hydroxy-3-methylpentan-2-one 4-Hydroxy-3-methylpentan-2-one Dehydration Dehydration 3-Methyl-3-penten-2-one 3-Methyl-3-penten-2-one Hydrogenation Hydrogenation This compound This compound

Application in Fragrance Synthesis: Synthesis of Filbertone (B1242023)

This compound is a key intermediate in the synthesis of filbertone, the principal flavor component of hazelnuts.[1][2] The following protocol is adapted from a patented industrial method.[1]

Reaction Scheme:

This compound + Acetaldehyde → (E)-5-Methyl-2-hepten-4-one (Filbertone)

Experimental Protocol:

  • Reaction Setup: To a 500 mL autoclave, add this compound (3.0 mol, 300 g) and acetaldehyde (1.0 mol, 44 g).

  • Catalyst Addition: Add zinc acetate (B1210297) (40 g) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 150°C and maintain for 5 hours with stirring.

  • Work-up: After cooling to room temperature, the excess this compound is recovered by distillation at normal pressure.

  • Purification: The residue is then subjected to vacuum distillation to collect the fraction at 74-76°C / 3 KPa, yielding filbertone.

Quantitative Data:

Reactant 1Reactant 2CatalystTemperature (°C)Time (h)ProductYield (%)Purity (%)Reference
This compound (3 mol)Acetaldehyde (1 mol)Zinc Acetate (40 g)1505Filbertone46.699[1]
This compound (1.7 mol)Acetaldehyde (1 mol)Zinc Acetate (40 g)1505Filbertone39.798.8[1]
This compound (3 mol)Acetaldehyde (1 mol)Zinc Acetate (40 g)1705Filbertone47.696[1]

G cluster_0 Synthesis of Filbertone This compound This compound Acetaldehyde Acetaldehyde Aldol Condensation Aldol Condensation Filbertone Filbertone

Carbon-Carbon Bond Forming Reactions

This compound is a versatile substrate for various carbon-carbon bond-forming reactions, enabling the construction of more complex carbon skeletons.

The Wittig reaction allows for the conversion of the carbonyl group of this compound into a carbon-carbon double bond.[3][4][5]

Reaction Scheme:

This compound + Ethyltriphenylphosphonium Bromide → 3,4-Dimethyl-2-hexene

Experimental Protocol:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C and add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise. Allow the resulting deep red solution of the ylide to stir at room temperature for 1 hour.

  • Reaction with Ketone: Cool the ylide solution to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield 3,4-dimethyl-2-hexene.[6][7]

Expected Products and Stereochemistry: The Wittig reaction with non-stabilized ylides, such as the one derived from ethyltriphenylphosphonium bromide, typically favors the formation of the (Z)-alkene.[3]

Quantitative Data (Estimated for similar ketones):

KetoneWittig ReagentBaseSolventProductYield (%)Reference
CyclohexanoneMethyltriphenylphosphonium bromiden-BuLiTHFMethylenecyclohexane~80-90General
AcetoneEthyltriphenylphosphonium bromiden-BuLiTHF2-Methyl-2-pentene~70-85General

G cluster_0 Wittig Reaction Workflow Phosphonium Salt Phosphonium Salt Base Base Ylide Formation Ylide Formation Ylide Ylide This compound This compound Wittig Reaction Wittig Reaction Alkene Alkene

Grignard reagents add to the carbonyl carbon of this compound to produce tertiary alcohols.[8] The reaction of (S)-3-methyl-2-pentanone with methylmagnesium bromide has been reported to yield (S)-2,3-dimethyl-2-pentanol, indicating retention of stereochemistry at the C3 position.[9][10]

Reaction Scheme:

(S)-3-Methyl-2-pentanone + Methylmagnesium Bromide → (S)-2,3-Dimethyl-2-pentanol

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Grignard Addition: Add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether dropwise to the ketone solution at 0°C.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purification can be achieved by distillation or column chromatography.

Quantitative Data (Example):

KetoneGrignard ReagentSolventProductYield (%)Reference
(S)-3-Methyl-2-pentanoneMethylmagnesium bromideDiethyl ether(S)-2,3-Dimethyl-2-pentanolNot specified[9][10]

G cluster_0 Grignard Reaction Logical Flow This compound This compound Grignard Reagent Grignard Reagent Nucleophilic Addition Nucleophilic Addition Alkoxide Intermediate Alkoxide Intermediate Acidic Workup Acidic Workup Tertiary Alcohol Tertiary Alcohol

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition and an intramolecular aldol condensation to form a six-membered ring.[11][12][13][14][15] this compound can serve as the ketone component in this reaction.

Reaction Scheme:

This compound + Methyl Vinyl Ketone → Substituted Cyclohexenone

Experimental Protocol:

  • Michael Addition: To a solution of this compound (1.0 eq) in a suitable solvent like methanol (B129727) or tert-butanol, add a catalytic amount of a base such as sodium methoxide (B1231860) or potassium tert-butoxide. Cool the solution to 0°C and add methyl vinyl ketone (1.1 eq) dropwise. Allow the reaction to stir at room temperature until the Michael addition is complete (monitored by TLC).

  • Aldol Condensation and Dehydration: Add an additional amount of base (e.g., sodium methoxide, 2.0 eq) and heat the reaction mixture to reflux to promote the intramolecular aldol condensation and subsequent dehydration. Monitor the reaction by TLC until the formation of the annulated product is complete.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure. Extract the residue with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or distillation.

Quantitative Data (Estimated for similar ketones):

KetoneMichael AcceptorBaseSolventProductYield (%)Reference
CyclohexanoneMethyl Vinyl KetoneNaOMeMeOHΔ¹,⁹-Octalone~60-75General
2-MethylcyclohexanoneMethyl Vinyl KetoneEt₃NTolueneWieland-Miescher Ketone~70-80General

G cluster_0 Robinson Annulation Sequence This compound This compound Methyl Vinyl Ketone Methyl Vinyl Ketone Michael Addition Michael Addition 1,5-Diketone Intermediate 1,5-Diketone Intermediate Intramolecular Aldol Condensation Intramolecular Aldol Condensation Bicyclic Ketol Bicyclic Ketol Dehydration Dehydration Cyclohexenone Product Cyclohexenone Product

Synthesis of Chiral Amines via Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. Due to the chiral nature of this compound, this reaction can be used to produce chiral amines, which are important intermediates in pharmaceutical synthesis. Asymmetric transfer hydrogenation of ketones is a related process that can produce chiral alcohols with high enantioselectivity.[16][17]

Reaction Scheme:

This compound + Amine → Chiral Amine

Experimental Protocol (General):

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation.

  • Reduction: To the solution containing the in-situ formed imine, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring and Work-up: Stir the reaction mixture until the starting ketone is consumed (monitored by TLC or GC). Quench the reaction by adding water or a basic solution (e.g., saturated sodium bicarbonate).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over a suitable drying agent, and concentrate. The crude amine can be purified by column chromatography or distillation.

Quantitative Data (Estimated for similar ketones):

KetoneAmineReducing AgentSolventProductYield (%)Reference
CyclohexanoneBenzylamineNaBH(OAc)₃CH₂Cl₂N-Benzylcyclohexylamine~85-95General
AcetophenoneAnilineNaBH₃CNMeOHN-(1-Phenylethyl)aniline~80-90General

G cluster_0 Reductive Amination Pathway This compound This compound Amine Amine Imine Formation Imine Formation Imine Intermediate Imine Intermediate Reduction Reduction Chiral Amine Chiral Amine

References

Application Notes and Protocols for 3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Methyl-2-pentanone, a versatile ketone with applications in organic synthesis, analytical chemistry, and the flavor and fragrance industry. This document includes detailed experimental protocols for its synthesis and its use in common organic reactions, as well as its analytical determination.

I. Physicochemical Properties and Safety Information

This compound, also known as methyl sec-butyl ketone, is a colorless liquid with a characteristic peppermint-like odor.[1] It is soluble in alcohol and moderately soluble in water.[2] A summary of its key physical and chemical properties is provided in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₂O[2]
Molecular Weight100.16 g/mol
CAS Number565-61-7
Density0.815 g/mL at 25 °C[1]
Boiling Point118-119 °C[1]
Flash Point12 °C (54 °F)[2]
Refractive Index1.400 at 20 °C[3]
Solubility in Water2.26 wt % at 20 °C[2]

Safety Precautions: this compound is a highly flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from sources of ignition.[3] Personal protective equipment, including safety goggles, chemical-resistant gloves, and appropriate respiratory protection, should be worn when handling this compound.

II. Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for the pharmaceutical and fragrance industries.[1] Its carbonyl group and adjacent chiral center make it a useful building block for stereoselective reactions.

Application Note 1: Synthesis of this compound via Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a versatile and classical method for the preparation of ketones. This protocol outlines the synthesis of this compound starting from ethyl acetoacetate (B1235776).

Experimental Protocol:

  • Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

  • First Alkylation: To the stirred solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature to form the sodium enolate.

  • Second Enolate Formation: After stirring for 30 minutes, add ethyl iodide (1.0 eq) and heat the mixture to reflux for 1-2 hours until the alkylation is complete (monitored by TLC).

  • Second Alkylation: Cool the reaction mixture to room temperature and add a second equivalent of sodium ethoxide, followed by the dropwise addition of methyl iodide (1.0 eq). Heat the mixture to reflux for another 1-2 hours.

  • Hydrolysis and Decarboxylation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then treated with aqueous hydrochloric acid (e.g., 3 M) and heated to reflux for several hours to effect hydrolysis of the ester and subsequent decarboxylation.

  • Work-up and Purification: The mixture is cooled and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation.

Workflow for Acetoacetic Ester Synthesis of this compound:

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Product start1 Ethyl Acetoacetate step1 1. First Enolate Formation start1->step1 start2 Sodium Ethoxide start2->step1 step3 3. Second Enolate Formation start2->step3 start3 Ethyl Iodide step2 2. Alkylation with Ethyl Iodide start3->step2 start4 Methyl Iodide step4 4. Alkylation with Methyl Iodide start4->step4 step1->step2 step2->step3 step3->step4 step5 5. Hydrolysis & Decarboxylation step4->step5 end_product This compound step5->end_product

Caption: Workflow of this compound synthesis.

Application Note 2: Representative Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds. This representative protocol illustrates how this compound can be used to form a substituted alkene.

Experimental Protocol:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C and add n-butyllithium (1.0 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour to form the deep red phosphonium (B103445) ylide.

  • Reaction with Ketone: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until the disappearance of the starting material is confirmed by TLC. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the corresponding alkene.

III. Application in Analytical Chemistry

This compound is found as a volatile organic compound in various natural products, including essential oils and foodstuffs. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for its identification and quantification.

Application Note 3: GC-MS Analysis of this compound

This protocol provides a general method for the analysis of this compound in a liquid matrix, such as an essential oil.

Experimental Protocol:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration appropriate for GC-MS analysis (typically in the range of 1-100 µg/mL).

  • GC-MS Instrumentation:

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 5 °C/min.

      • Final hold: Hold at 240 °C for 5 minutes.

    • Injection: 1 µL of the sample is injected in splitless mode.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-300.

  • Data Analysis: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak of interest with that of a pure standard and/or a reference library (e.g., NIST).

Table 2: Quantitative Occurrence of this compound in Various Foodstuffs

FoodstuffConcentration RangeReference
Hop Oilup to 100 mg/kg[3]
Dillup to 1.7 mg/kg[3]
Filbertup to 1.7 mg/kg[3]
Hazelnutup to 1.7 mg/kg[3]
Plum Fruitup to 1.7 mg/kg[3]
Teaup to 1.7 mg/kg[3]

IV. Logical Workflow for a Multi-Step Synthesis

As this compound is a chiral ketone, it can be used as a starting material for the synthesis of more complex chiral molecules. The following diagram illustrates a logical workflow for a hypothetical multi-step synthesis starting from this compound.

G cluster_start Starting Material cluster_steps Synthetic Transformations cluster_products Intermediate & Final Products start_mol This compound step1 Grignard Reaction (e.g., with MeMgBr) start_mol->step1 step3 Wittig Reaction (e.g., with Ph3P=CH2) start_mol->step3 product1 Tertiary Alcohol step1->product1 step2 Oxidation (e.g., PCC) product2 More Substituted Ketone step2->product2 product3 Alkene step3->product3 step4 Further Functionalization final_product Complex Target Molecule step4->final_product product1->step2 product2->step4 product3->step4

Caption: Synthetic pathways from this compound.

References

Application Note: Quantification of 3-Methyl-2-pentanone in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-2-pentanone, also known as methyl sec-butyl ketone, is a volatile organic compound that can be found in various complex matrices, including food, beverages, and biological samples.[1][2] Its presence can be indicative of fermentation processes, flavor profiles, or environmental contamination. Accurate quantification of this compound is crucial for quality control in the food and beverage industry, as well as for toxicological and metabolic studies in drug development and clinical research. This application note provides detailed protocols for the quantification of this compound in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique.[3][4] Two common and effective sample preparation techniques are presented: Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).[5][6]

Analytical Principle

The quantification of this compound is achieved by separating it from other components in the sample matrix using gas chromatography and then detecting and quantifying it with a mass spectrometer. The choice between HS-SPME and LLE for sample preparation depends on the specific matrix and the desired sensitivity. HS-SPME is a solvent-free technique ideal for volatile compounds in liquid and solid samples, while LLE is a classic method for extracting analytes from a liquid matrix into an immiscible solvent.[5][6]

Experimental Protocols

Protocol 1: Quantification of this compound by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the analysis of this compound in liquid matrices such as wine, beer, or fruit juice.

Materials and Reagents

  • This compound standard (≥99% purity)

  • Internal Standard (e.g., 4-methyl-2-pentanone, 2-hexanone-d5)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

Instrumentation

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • SPME autosampler or manual holder

  • Heated agitator

Procedure

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by spiking the appropriate matrix (e.g., a model wine solution) with the stock solution to achieve a concentration range relevant to the expected sample concentrations. A typical range might be 1-500 µg/L. Also, prepare a stock solution of the internal standard in methanol.

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample (or calibration standard) into a 20 mL headspace vial.

    • Add a known amount of internal standard to each vial.

    • Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the solution and enhance the release of volatile compounds into the headspace.

    • Immediately seal the vial with a magnetic screw cap.

  • HS-SPME Extraction:

    • Place the vial in the heated agitator of the autosampler.

    • Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 20-40 minutes) at the same temperature.

  • GC-MS Analysis:

    • After extraction, the SPME fiber is immediately transferred to the GC inlet for thermal desorption of the analytes.

    • GC Conditions (Example):

      • Injector Temperature: 250°C (Splitless mode)

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

      • Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min and hold for 2 minutes.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 57, 72, 100) and the internal standard.[7]

Data Analysis

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this calibration curve.

Protocol 2: Quantification of this compound by Liquid-Liquid Extraction (LLE) GC-MS

This protocol is suitable for aqueous samples where higher sample volumes are available or when pre-concentration is required.

Materials and Reagents

  • This compound standard (≥99% purity)

  • Internal Standard (e.g., 4-methyl-2-pentanone, 2-hexanone-d5)

  • Dichloromethane (B109758) or Ethyl Acetate (HPLC grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate (B86663)

  • Separatory funnel (50 mL)

  • Concentrator (e.g., rotary evaporator or nitrogen stream)

Instrumentation

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Vortex mixer

  • Centrifuge

Procedure

  • Standard Preparation: Prepare calibration standards as described in Protocol 1.

  • Sample Preparation:

    • Place 10 mL of the aqueous sample (or calibration standard) into a 50 mL separatory funnel.

    • Add a known amount of internal standard.

    • Add 2 g of sodium chloride and dissolve by gentle shaking.

    • Add 5 mL of dichloromethane (or ethyl acetate) to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

    • Drain the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) into a clean collection tube.

    • Repeat the extraction with another 5 mL of the organic solvent.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator at low temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS system.

    • Use the same GC-MS conditions as described in Protocol 1.

Data Analysis

Perform data analysis as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the validation of an analytical method for this compound in a beverage matrix (e.g., wine). These values are based on typical performance characteristics reported for the analysis of similar volatile compounds.[5][8][9]

Table 1: Linearity and Range

ParameterValue
Linearity Range1 - 500 µg/L
Correlation Coefficient (r²)> 0.995
Equationy = mx + c

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterHS-SPME-GC-MSLLE-GC-MS
Limit of Detection (LOD)0.5 µg/L0.2 µg/L
Limit of Quantification (LOQ)1.5 µg/L0.7 µg/L

Table 3: Accuracy and Precision

Concentration LevelRecovery (%)Repeatability (RSDr, %)Intermediate Precision (RSDip, %)
Low (5 µg/L)95 - 105< 10< 15
Medium (50 µg/L)98 - 102< 5< 10
High (250 µg/L)98 - 102< 5< 10

Mandatory Visualization

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Liquid Sample (5 mL) + Internal Standard + NaCl (1.5g) Vial Seal in 20 mL Headspace Vial Sample->Vial Equilibration Equilibration (e.g., 40°C, 15 min) Vial->Equilibration Extraction SPME Fiber Exposure (e.g., 40°C, 30 min) Equilibration->Extraction Desorption Thermal Desorption in GC Inlet (250°C) Extraction->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: HS-SPME-GC-MS workflow for this compound.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis GC-MS Analysis Sample Aqueous Sample (10 mL) + Internal Standard + NaCl (2g) Extraction1 Add Dichloromethane (5 mL) Shake & Separate Sample->Extraction1 Extraction2 Repeat Extraction with Dichloromethane (5 mL) Extraction1->Extraction2 Combine Combine Organic Extracts Extraction2->Combine Drying Dry with Na2SO4 Combine->Drying Concentration Concentrate to 1 mL Drying->Concentration Injection Inject 1 µL into GC-MS Concentration->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: LLE-GC-MS workflow for this compound.

References

Application Notes and Protocols: 3-Methyl-2-pentanone in Metabolic Profiling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-pentanone, a volatile organic compound (VOC), is emerging as a molecule of interest in the field of metabolic profiling. As a product of endogenous metabolic processes, its presence and concentration in biological samples such as breath, urine, and plasma can serve as a non-invasive biomarker for various physiological and pathological states. This document provides a comprehensive overview of the application of this compound in metabolic profiling studies, with a focus on its potential as a biomarker in liver disease, cancer, and neurological disorders. Detailed experimental protocols for its analysis are also provided.

This compound as a Biomarker

This compound belongs to the class of ketones, which are products of fatty acid metabolism. Elevated levels of ketones are often associated with altered metabolic states. While research on this compound is ongoing, studies on its isomers and related ketones, such as 2-pentanone, have shown significant correlations with disease.

Liver Disease

Studies have identified elevated levels of ketones, including 2-pentanone, in the breath of patients with liver cirrhosis.[1][2][3] This is attributed to the liver's central role in metabolism; impaired liver function can lead to alterations in metabolic pathways, resulting in the production and accumulation of specific VOCs. While direct quantitative data for this compound in liver disease is still emerging, the consistent findings for 2-pentanone suggest that branched-chain ketones are a promising class of biomarkers for liver pathology.[1][2][4]

Cancer

The altered metabolism of cancer cells, often referred to as the Warburg effect, can lead to the production of unique VOC profiles. Several studies have investigated urinary VOCs as potential cancer biomarkers.[5][6][7] For instance, 2-pentanone has been found at elevated levels in the urine of cancer patients.[6] One study on lung cancer patients showed that levels of 2-pentanone significantly decreased after chemotherapy, suggesting its potential for monitoring treatment response.[8] Although specific quantitative data for this compound in cancer is limited, the findings for its isomer highlight the potential of ketone analysis in oncology.

Neurological Disorders

The brain is a highly metabolic organ, and disruptions in its metabolic processes are characteristic of many neurological disorders. The analysis of VOCs in exhaled breath is being explored as a non-invasive window into brain metabolism.[9][10][11] While direct evidence linking this compound to specific neurological disorders is not yet established, the broader field of metabolomics is actively investigating VOC profiles in conditions like Alzheimer's disease.[9][10][11]

Quantitative Data

The following table summarizes the available quantitative data for this compound in healthy individuals. Data for related ketones in disease states are also provided to offer context and highlight the potential of this class of compounds as biomarkers.

CompoundMatrixConditionConcentration/LevelReference
This compound UrineHealthy VolunteersMedian: 1.54 μmol mmol-1creatinine[12]
2-PentanoneBreathLiver CirrhosisSignificantly Increased vs. Controls[1]
2-PentanoneUrineCancer PatientsElevated vs. Healthy Controls[6]
2-PentanoneUrineLung Cancer (Stage IV)Significantly Decreased After Chemotherapy[8]

Metabolic Pathway

The endogenous synthesis of this compound in humans is not fully elucidated. However, it is hypothesized to originate from the metabolism of branched-chain amino acids and fatty acids. Ketone bodies are produced in the liver from the breakdown of fatty acids, particularly during periods of fasting, carbohydrate restriction, or in certain pathological states.[13][14][15] The formation of branched-chain ketones like this compound likely follows a similar metabolic logic, originating from the metabolism of branched-chain fatty acids or amino acids.

metabolic_pathway Branched-Chain Amino Acids Branched-Chain Amino Acids Metabolic Processes Metabolic Processes Branched-Chain Amino Acids->Metabolic Processes Branched-Chain Fatty Acids Branched-Chain Fatty Acids Branched-Chain Fatty Acids->Metabolic Processes This compound This compound Metabolic Processes->this compound Exhaled Breath / Urine Exhaled Breath / Urine This compound->Exhaled Breath / Urine

Hypothesized origin of this compound.

Experimental Protocols

The analysis of this compound and other VOCs in biological samples typically involves a pre-concentration step followed by gas chromatography-mass spectrometry (GC-MS).

Sample Collection and Storage

Breath:

  • Subjects should be in a fasting state for at least 8 hours.

  • Collect alveolar breath, which is rich in endogenous VOCs, by having the subject exhale fully into a Tedlar® bag or other inert container.[16]

  • Analyze samples as soon as possible. If storage is necessary, it should be for a short duration at 4°C to minimize VOC degradation.[16]

Urine:

  • Collect mid-stream urine in a sterile container.[17][18]

  • For short-term storage (up to 3 days), samples can be kept at -20°C. For longer-term storage, -80°C is recommended.[19][20]

  • Minimize freeze-thaw cycles as they can alter the VOC profile.[19][20]

Analysis by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is a general guideline for the analysis of VOCs in urine and can be adapted for breath samples.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME autosampler

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • In a 20 mL headspace vial, add 10 mL of urine and 3.6 g of NaCl (to increase the volatility of the analytes).[18]

    • Seal the vial with a PTFE/silicone septum.

  • Incubation and Extraction:

    • Incubate the vial at 45°C for 30 minutes.[18]

    • Expose the SPME fiber to the headspace of the vial for 45 minutes at 45°C.[18]

  • Desorption and GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the GC injector at a high temperature (e.g., 250°C) for a specified time (e.g., 1-5 minutes) in splitless mode.

    • Use a suitable GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Employ a temperature program to separate the compounds, for example: initial temperature of 40°C for 2 minutes, ramp to 250°C at 5°C/minute, and hold for 5 minutes.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample in Vial + NaCl Incubation Incubate at 45°C Urine_Sample->Incubation HS_SPME HS-SPME Extraction Incubation->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data_Processing Data Processing GC_MS->Data_Processing

Workflow for urinary VOC analysis.

Data Analysis:

  • Identify this compound based on its retention time and mass spectrum by comparing it to a known standard.

  • Quantify the compound using an internal or external standard calibration curve.

Conclusion

This compound is a promising volatile biomarker with potential applications in the non-invasive diagnosis and monitoring of various diseases, particularly liver disease and cancer. While further research is needed to establish its definitive role and quantitative thresholds in different pathological conditions, the methodologies for its detection and analysis are well-established. The protocols and information provided in this document serve as a valuable resource for researchers and clinicians interested in exploring the utility of this compound in metabolic profiling studies.

References

Industrial Applications of 3-Methyl-2-pentanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-pentanone (also known as methyl sec-butyl ketone) is a versatile aliphatic ketone with the chemical formula C₆H₁₂O. It is a colorless liquid with a characteristic peppermint-like odor.[1][2] Its industrial significance stems from its utility as a solvent, a chemical intermediate, and a flavoring agent. This document provides detailed application notes and experimental protocols for the industrial uses of this compound, with a focus on its roles in coatings, pharmaceutical synthesis, and the flavor industry.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior in various industrial applications, including its solvency and reaction characteristics.

PropertyValueReference(s)
Molecular FormulaC₆H₁₂O[3][4][5]
Molecular Weight100.16 g/mol [4]
CAS Number565-61-7[2]
AppearanceColorless liquid[2][3]
OdorPeppermint-like[1][2]
Density0.8130 g/mL at 20 °C[2][3]
Boiling Point116 °C at 760 mmHg[3][6]
Melting Point-83 °C[3]
Flash Point12 °C (53.6 °F)[3]
Solubility in Water2.26 wt % at 20 °C[3]
Refractive Index (n_D^20)1.4012[3]

Application Note 1: Solvent in Paints and Coatings

This compound is utilized as a solvent in the formulation of paints, coatings, and adhesives due to its good solubility for a wide range of materials.[7] As a ketone solvent, it is a hydrogen acceptor and exhibits good solvating power for polar resins.[8] Its evaporation rate allows for its use in various coating systems, contributing to the flow characteristics and drying properties of the paint.[1]

Quantitative Data: Solvency Parameters
SolventδD (MPa½)δP (MPa½)δH (MPa½)
4-Methyl-2-pentanone15.36.14.1

Data for 4-Methyl-2-pentanone is provided as a reference for a similar ketone solvent.

Experimental Protocol: General Formulation of a Solvent-Borne Alkyd Resin Coating

This protocol provides a general guideline for the incorporation of this compound as a solvent in an alkyd resin-based coating. The exact proportions of components will vary depending on the specific resin and desired coating properties.

Materials:

  • Alkyd resin (e.g., long oil alkyd)

  • This compound

  • Mineral spirits or other co-solvents

  • Pigments (e.g., Titanium Dioxide)

  • Driers (e.g., cobalt, manganese, zirconium octoates)

  • Anti-skinning agent

  • High-speed disperser

  • Mixing vessel

Procedure:

  • Resin Dissolution: In a mixing vessel, combine the alkyd resin with this compound and any co-solvents. The ratio of solvents can be adjusted to achieve the desired viscosity and drying time.

  • Pigment Dispersion: While mixing at low speed, gradually add the pigments to the resin-solvent mixture.

  • Grinding: Increase the speed of the disperser to properly grind the pigments until the desired fineness of grind is achieved.

  • Let-down: Reduce the mixing speed and add the remaining portion of the resin and solvents.

  • Additive Incorporation: Add the driers and anti-skinning agent to the mixture and mix until uniform.

  • Viscosity Adjustment: Measure the viscosity of the paint and adjust as necessary with this compound or other solvents to meet the application requirements.

  • Quality Control: Perform standard quality control tests on the final paint formulation, such as viscosity, fineness of grind, and drying time.

Application Note 2: Intermediate in Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[6][9] A primary industrial synthesis route for this compound itself involves a two-step process: an aldol (B89426) condensation followed by hydrogenation. This synthesis is a key process for producing this important chemical building block.

Experimental Protocol: Industrial Synthesis of this compound

This protocol outlines the industrial synthesis of this compound from 2-butanone (B6335102) and acetaldehyde (B116499).

Step 1: Aldol Condensation to 3-Methyl-3-penten-2-one (B7765926) [6][10]

Materials:

  • 2-Butanone (Methyl Ethyl Ketone)

  • Acetaldehyde

  • Acid catalyst (e.g., solid acid catalyst like a polymeric resin or sulfuric acid)[10]

  • Reactor (e.g., continuous stirred-tank reactor (CSTR) or semi-batch reactor)[10]

Procedure:

  • Reactor Setup: Charge the reactor with 2-butanone and the acid catalyst. For a semi-batch process, a ratio of sulfuric acid to methyl ethyl ketone of 1:4 can be used.[10]

  • Reaction Conditions: Heat the reactor to 65-70°C under autogenous pressure.[10]

  • Acetaldehyde Feed: Continuously feed acetaldehyde into the reactor over a period of 4 hours.[10] A mole ratio of methyl ethyl ketone to acetaldehyde of 1:6 can be employed in a CSTR.

  • Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) to determine the conversion of reactants and the yield of 3-methyl-3-penten-2-one.

  • Work-up: After the reaction is complete, the product mixture is neutralized and purified by distillation to isolate 3-methyl-3-penten-2-one.

Step 2: Hydrogenation to this compound [6]

Materials:

  • 3-Methyl-3-penten-2-one

  • Palladium catalyst

  • Hydrogen gas

  • Hydrogenation reactor

Procedure:

  • Reactor Charging: Charge the hydrogenation reactor with 3-methyl-3-penten-2-one and the palladium catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the desired temperature. The specific conditions will depend on the catalyst and reactor design.

  • Reaction Monitoring: Monitor the reaction by GC until the conversion of the unsaturated ketone to this compound is complete.

  • Purification: After the reaction, the catalyst is filtered off, and the crude product is purified by distillation to yield high-purity this compound.

Quantitative Data: Synthesis Yields

The yield of 3-methyl-3-penten-2-one is highly dependent on the reaction conditions and catalyst used.

CatalystReactor TypeAcetaldehyde to MEK Mole RatioTemperature (°C)Yield (mol/mol based on acetaldehyde)Reference
Sulfuric AcidSemi-batch1:465-7065%[10]
Solid Acid ResinCSTR1:665-7082%---
Solid Acid on ClayMicroreactor1:315050%[10]

Experimental Workflow: Industrial Synthesis of this compound

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Hydrogenation A 2-Butanone + Acetaldehyde C Reactor (65-70 °C) A->C B Acid Catalyst (e.g., Solid Acid Resin) B->C D Neutralization & Distillation C->D E 3-Methyl-3-penten-2-one D->E F 3-Methyl-3-penten-2-one H Hydrogenation Reactor F->H G Palladium Catalyst + H₂ G->H I Filtration & Distillation H->I J This compound I->J G A This compound C Flavor Concentrate A->C B Food-Grade Solvent (e.g., Ethanol) B->C D Wet Ingredients of Food Product C->D E Final Food Product D->E

References

3-Methyl-2-pentanone: Application Notes for Use as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 3-Methyl-2-pentanone as a reference standard in analytical testing. This document is intended to guide researchers, scientists, and drug development professionals in the proper handling, application, and qualification of this material for quantitative and qualitative analyses.

Physicochemical and Purity Data

This compound (CAS RN: 565-61-7), also known as methyl sec-butyl ketone, is a colorless liquid with a characteristic peppermint-like odor.[1] It is commonly used as a solvent and as an intermediate in the synthesis of pharmaceuticals. As a reference standard, its well-defined physical and chemical properties are crucial for accurate analytical measurements.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₂O[1][2]
Molecular Weight100.16 g/mol [2]
Boiling Point116-118 °C at 760 mmHg[1][3]
Density0.813 - 0.815 g/mL at 20-25 °C[1][3]
Refractive Index (n20/D)~1.4012[1]
Flash Point12 °C (54 °F)[1]
Solubility in Water2.26 wt % at 20 °C[1]

Reference standards of this compound are available from various commercial suppliers with certified purity, typically determined by gas chromatography (GC).

Table 2: Typical Purity Specifications for this compound Reference Standard

ParameterSpecificationAnalytical Method
Purity (Assay)≥ 98.0%Gas Chromatography (GC)
IdentityConforms to structureInfrared (IR) Spectroscopy, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
AppearanceColorless liquidVisual Inspection

Applications in Analytical Chemistry

Due to its volatility and chemical properties, this compound is well-suited for use as a reference standard in chromatographic techniques, particularly Gas Chromatography (GC). Its primary applications in a research and drug development setting include:

  • Internal Standard (IS): In quantitative GC analysis, this compound can be used as an internal standard to correct for variations in injection volume, sample preparation, and instrument response. Its chemical properties are distinct enough from many common analytes to ensure good chromatographic separation, yet it behaves predictably during the analytical process.

  • System Suitability Standard: It can be used to verify the performance of a GC system before running a series of analyses. Key system suitability parameters such as peak resolution, tailing factor, and theoretical plates can be monitored using this standard.

  • Analyte for Method Development and Validation: this compound can serve as a model compound during the development and validation of new analytical methods for volatile organic compounds.

Experimental Protocols

The following protocols are provided as a guide and should be adapted and validated by the end-user for their specific application and instrumentation.

Protocol 1: Quantification of a Pharmaceutical Active Ingredient (API) using this compound as an Internal Standard by GC-FID

This protocol describes a general procedure for the quantification of a hypothetical volatile API in a drug product using this compound as an internal standard.

Objective: To determine the concentration of "API-X" in a liquid formulation.

Materials:

  • This compound Reference Standard (≥98.0% purity)

  • API-X Reference Standard

  • High-purity solvent (e.g., Methanol, GC grade)

  • Volumetric flasks and pipettes

  • GC vials with septa

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Workflow for GC-FID Analysis with Internal Standard

GC_FID_Workflow cluster_prep Solution Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Prepare Internal Standard (IS) Stock Solution (this compound in Methanol) C Prepare Calibration Standards (API-X + constant amount of IS) A->C D Prepare Sample Solution (Drug Product + constant amount of IS) A->D B Prepare API-X Stock Solution B->C E Inject Calibration Standards C->E F Inject Sample Solutions D->F G Generate Calibration Curve (Peak Area Ratio vs. Concentration) E->G H Calculate API-X Concentration in Sample F->H G->H

Caption: Workflow for quantitative analysis using an internal standard.

Procedure:

  • Preparation of Internal Standard (IS) Stock Solution:

    • Accurately weigh approximately 100 mg of this compound Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This results in a concentration of approximately 1 mg/mL.

  • Preparation of API-X Stock Solution:

    • Accurately weigh approximately 100 mg of API-X Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This results in a concentration of approximately 1 mg/mL.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by diluting the API-X stock solution to achieve concentrations ranging from, for example, 0.01 mg/mL to 0.5 mg/mL.

    • To each calibration standard, add a constant amount of the Internal Standard Stock Solution (e.g., 1 mL to a 10 mL final volume).

  • Preparation of Sample Solution:

    • Accurately transfer a known amount of the drug product (e.g., 1 mL) into a 10 mL volumetric flask.

    • Add the same constant amount of the Internal Standard Stock Solution as used for the calibration standards (1 mL).

    • Dilute to volume with methanol.

  • GC-FID Analysis:

    • Inject the calibration standards and sample solutions into the GC-FID system.

    • Record the peak areas for both API-X and this compound.

Table 3: Recommended GC-FID Parameters (to be optimized)

ParameterValue
Column HP-5 (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness
Carrier Gas Nitrogen or Helium, constant flow at 1.5 mL/min
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min at 200 °C
Injection Volume 1 µL
Split Ratio 20:1
  • Data Analysis:

    • Calculate the peak area ratio (API-X peak area / this compound peak area) for each calibration standard.

    • Plot a calibration curve of the peak area ratio versus the concentration of API-X.

    • Determine the concentration of API-X in the sample solution from the calibration curve using its peak area ratio.

Protocol 2: Identity Confirmation by GC-MS

This protocol outlines the use of this compound as a reference standard for identity confirmation.

Objective: To confirm the identity of a material suspected to be this compound.

Materials:

  • This compound Reference Standard (≥98.0% purity)

  • Test sample

  • Solvent (e.g., Methanol or Dichloromethane)

  • GC vials with septa

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Workflow for Identity Confirmation by GC-MS

GC_MS_Workflow A Prepare Reference Standard Solution C Analyze both solutions by GC-MS A->C B Prepare Test Sample Solution B->C D Compare Retention Times C->D E Compare Mass Spectra C->E F Confirm Identity D->F E->F

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Methyl-2-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are fractional distillation and flash column chromatography. For removal of aldehyde impurities, a sodium bisulfite wash can be a highly effective preliminary purification step.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities largely depend on the synthetic route. If synthesized via an aldol (B89426) condensation of 2-butanone (B6335102) and acetaldehyde, common impurities include unreacted starting materials, self-condensation products of both starting materials (e.g., 3-hydroxy-2-butanone from acetaldehyde), and the dehydration product of the aldol addition product.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS will separate volatile components and provide their mass spectra for identification, while ¹H and ¹³C NMR can confirm the structure and identify impurities by characteristic shifts.

Troubleshooting Guides

Fractional Distillation

Q4: My fractional distillation is not separating the components effectively. What could be the issue?

A4: Inefficient separation during fractional distillation can be due to several factors:

  • Insufficient column length or packing: For compounds with close boiling points, a longer fractionating column with a suitable packing material (e.g., Raschig rings, Vigreux indentations) is necessary to provide enough theoretical plates for separation.[1][2]

  • Distillation rate is too fast: A slow and steady distillation rate is crucial for achieving equilibrium between the liquid and vapor phases within the column.[3] A rate of 1-2 drops per second is generally recommended.

  • Poor insulation: The fractionating column should be well-insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient and prevent premature condensation.[4]

  • Flooding of the column: If the heating rate is too high, the column can flood with condensate, preventing proper vapor-liquid equilibrium. If this occurs, reduce the heating rate to allow the liquid to drain back into the distilling flask before resuming at a lower temperature.[4]

Q5: The temperature is fluctuating during distillation. What does this indicate?

A5: Temperature fluctuations can indicate an impure substance or that the distillation is complete for a particular fraction. A stable temperature reading during distillation corresponds to the boiling point of the pure compound being collected. If the temperature drops, it may mean that all of the lower-boiling component has distilled over.

Column Chromatography

Q6: My compound is not moving from the origin on the TLC plate, or it's moving with the solvent front. How do I choose the right solvent system?

A6: The choice of eluent is critical for a successful separation.

  • Compound at the origin: The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture).

  • Compound with the solvent front: The solvent system is too polar. Decrease the proportion of the more polar solvent. A good starting point for many ketones is a mixture of hexanes and ethyl acetate. The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.4 on a TLC plate for good separation on a column.[5]

Q7: I'm observing co-elution of my product with an impurity. How can I improve the separation?

A7: To improve separation of closely eluting compounds:

  • Use a shallower solvent gradient: If using gradient elution, a slower, more gradual increase in polarity can improve resolution.

  • Try a different solvent system: Sometimes changing the solvents altogether (e.g., dichloromethane/methanol) can alter the selectivity of the separation.

  • Use a finer mesh silica (B1680970) gel: A higher mesh silica gel (e.g., 230-400 mesh) provides a greater surface area and can lead to better separation.[5]

  • Dry loading the sample: If the crude product has poor solubility in the initial eluent, it can be adsorbed onto a small amount of silica gel and then loaded onto the column. This can lead to sharper bands.[6]

Q8: My compound appears to be degrading on the silica gel column. What can I do?

A8: Silica gel is slightly acidic and can cause decomposition of sensitive compounds.

  • Deactivate the silica gel: You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine (B128534) in your eluent before packing the column.

  • Use an alternative stationary phase: Alumina (basic or neutral) or Florisil can be used as alternatives to silica gel for compounds that are sensitive to acid.[7]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number565-61-7[8]
Molecular FormulaC₆H₁₂O[8]
Molecular Weight100.16 g/mol [8]
Boiling Point118 °C at 758 mmHg[8]
Density0.815 g/mL at 25 °C[8]
Refractive Indexn20/D 1.400[8]

Table 2: Potential Impurities in this compound Synthesis (Aldol Condensation)

ImpurityStructureBoiling Point (°C)Notes
2-ButanoneCH₃COCH₂CH₃79.6Unreacted starting material.
AcetaldehydeCH₃CHO20.2Unreacted starting material.
3-Hydroxy-2-butanoneCH₃CH(OH)COCH₃147Self-condensation product of acetaldehyde.
3-Methyl-3-penten-2-oneCH₃CH=C(CH₃)COCH₃134-136Dehydration product of the aldol adduct.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.[3]

  • Place the crude this compound and a few boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Wrap the fractionating column with insulation to minimize heat loss.[4]

  • Begin heating the flask gently.

  • Observe the vapor rising through the column. A "reflux ring" of condensing vapor should slowly ascend the column.

  • Adjust the heating rate to maintain a slow and steady distillation rate of about 1-2 drops per second into the receiving flask.[3]

  • Collect fractions in separate receiving flasks. Record the temperature range for each fraction. The fraction collected at a stable temperature around 118 °C will be the purified this compound.[8]

  • Stop the distillation before the distilling flask runs dry.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for separating this compound from less volatile or more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Select the Eluent: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives the this compound an Rf value of ~0.3. A good starting point is a 9:1 mixture of hexanes:ethyl acetate.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, avoiding air bubbles.[9]

    • Allow the silica to settle, then add another layer of sand on top.

    • Drain the excess solvent until the solvent level is just above the top layer of sand.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to push the solvent through the column (flash chromatography).

    • Collect fractions in separate test tubes.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Removal of Aldehyde Impurities via Sodium Bisulfite Wash

This is a pre-purification step to remove reactive aldehyde and some ketone impurities.

Materials:

  • Crude this compound

  • Saturated aqueous sodium bisulfite solution

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve the crude this compound in an equal volume of an organic solvent in a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bisulfite solution.

  • Shake the funnel vigorously for 5-10 minutes. Aldehydes and reactive ketones will form a solid adduct that dissolves in the aqueous layer.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The resulting solution contains this compound with reduced aldehyde impurities and can be further purified by distillation or chromatography.

  • To recover any reactive ketone that formed an adduct, the aqueous layer can be treated with a base (e.g., Na₂CO₃) to regenerate the carbonyl compound, which can then be extracted.[10]

Visualizations

Fractional_Distillation_Workflow start Start: Crude This compound setup Assemble Fractional Distillation Apparatus start->setup Add to flask heat Heat Gently setup->heat collect_low Collect Low-Boiling Impurities heat->collect_low Vapor ascends collect_product Collect Pure Product (stable b.p. ~118°C) collect_low->collect_product Temperature stabilizes stop Stop Distillation collect_product->stop Before flask is dry end End: Purified This compound stop->end

Fractional Distillation Workflow

Column_Chromatography_Workflow start Start: Crude This compound select_eluent Select Eluent via TLC start->select_eluent pack_column Pack Column with Silica Gel Slurry select_eluent->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions by TLC collect_fractions->analyze combine Combine Pure Fractions analyze->combine Identify pure fractions concentrate Concentrate under Reduced Pressure combine->concentrate end End: Purified This compound concentrate->end

Column Chromatography Workflow

Bisulfite_Wash_Workflow start Start: Crude Product in Organic Solvent add_bisulfite Add Saturated NaHSO₃ (aq) start->add_bisulfite shake Shake in Separatory Funnel add_bisulfite->shake separate Separate Layers shake->separate organic_layer Organic Layer: This compound separate->organic_layer aqueous_layer Aqueous Layer: Impurity Adducts separate->aqueous_layer wash Wash Organic Layer (NaHCO₃, Brine) organic_layer->wash recover Optional: Recover Ketones (Add Base, Extract) aqueous_layer->recover dry Dry with Na₂SO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end Purified Product for Further Purification filter_concentrate->end

Bisulfite Wash Workflow

References

Technical Support Center: Synthesis of 3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Methyl-2-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are the Acetoacetic Ester Synthesis and the Aldol (B89426) Condensation pathway. The acetoacetic ester route involves the sequential alkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation.[1] The aldol condensation route utilizes the reaction of 2-butanone (B6335102) and acetaldehyde (B116499) in the presence of a base or acid catalyst, followed by dehydration and hydrogenation.[2]

Q2: What are the typical impurities I might encounter in my synthesis?

A2: The impurities in your final product will largely depend on the synthetic route you have chosen. Common impurities include unreacted starting materials, intermediates from incomplete reactions, and byproducts from side reactions. For a detailed list of potential impurities for each primary synthesis route, please refer to the table in the Troubleshooting Guide below.

Q3: How can I purify my final product?

A3: Fractional distillation is a common and effective method for purifying this compound, taking advantage of the differences in boiling points between the desired product and potential impurities. The boiling point of this compound is approximately 116°C.[3]

Q4: Which analytical techniques are best for identifying and quantifying impurities?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating, identifying, and quantifying volatile impurities in your this compound sample.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the final product and identify impurities by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

Troubleshooting Guide

Issue: Presence of Unexpected Peaks in GC-MS Analysis

The appearance of unexpected peaks in your GC-MS analysis indicates the presence of impurities. The following table summarizes common impurities associated with the two primary synthesis routes for this compound.

Impurity NameChemical FormulaLikely Cause of FormationSynthesis Route
Ethyl acetoacetateC₆H₁₀O₃Incomplete reaction of the starting material.Acetoacetic Ester
Ethyl 2-methylacetoacetateC₇H₁₂O₃Incomplete second alkylation step.Acetoacetic Ester
Diethyl 2,4-diacetyl-3-methylpentanedioateC₁₄H₂₂O₆Dimerization or other side reactions of the starting materials or intermediates.Acetoacetic Ester
2-ButanoneC₄H₈OUnreacted starting material.Aldol Condensation
AcetaldehydeC₂H₄OUnreacted starting material.Aldol Condensation
4-Hydroxy-3-methyl-2-pentanoneC₆H₁₂O₂Incomplete dehydration of the aldol addition product.[2]Aldol Condensation
3-Methyl-3-penten-2-oneC₆H₁₀OIncomplete hydrogenation of the dehydrated intermediate.[2]Aldol Condensation
Acetaldehyde polymers(C₂H₄O)nSelf-condensation of acetaldehyde, especially in the presence of acid catalysts.[5]Aldol Condensation
2,4-HexadienalC₆H₈OCondensation product of acetaldehyde and crotonaldehyde (B89634) (formed from acetaldehyde self-condensation).[4]Aldol Condensation
Issue: Low Yield of this compound

A low yield can be attributed to several factors depending on the synthesis route:

  • Acetoacetic Ester Synthesis:

    • Incomplete enolate formation: Ensure the use of a sufficiently strong and dry base (e.g., sodium ethoxide) and anhydrous conditions.

    • Inefficient alkylation: The alkylating agents (e.g., ethyl iodide and methyl iodide) should be pure and added at an appropriate rate and temperature.

    • Incomplete hydrolysis or decarboxylation: Ensure adequate heating and appropriate acidic or basic conditions during these final steps.

  • Aldol Condensation Synthesis:

    • Suboptimal catalyst concentration or type: The choice and amount of acid or base catalyst can significantly impact the reaction rate and selectivity.

    • Unfavorable reaction temperature: Temperature control is crucial to balance the rates of the desired condensation and competing side reactions.

    • Formation of side products: The self-condensation of acetaldehyde can consume one of the starting materials, reducing the overall yield of the desired product.[5]

Experimental Protocols

Acetoacetic Ester Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

  • Enolate Formation (First Alkylation):

    • Dissolve ethyl acetoacetate in anhydrous ethanol.

    • Add a stoichiometric equivalent of sodium ethoxide to the solution while stirring under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture in an ice bath.

  • First Alkylation:

    • Slowly add one equivalent of ethyl iodide to the cooled solution.

    • Allow the reaction to stir at room temperature until completion (monitoring by TLC or GC).

  • Enolate Formation (Second Alkylation):

    • Add a second equivalent of sodium ethoxide to the reaction mixture.

  • Second Alkylation:

    • Slowly add one equivalent of methyl iodide.

    • Allow the reaction to stir at room temperature until the second alkylation is complete.

  • Hydrolysis and Decarboxylation:

    • Add an aqueous solution of sodium hydroxide (B78521) and heat the mixture to reflux to hydrolyze the ester.

    • Acidify the cooled reaction mixture with a strong acid (e.g., sulfuric acid) and heat to induce decarboxylation, which will be evidenced by the evolution of carbon dioxide.

  • Workup and Purification:

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and filter.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation.

Aldol Condensation Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

  • Aldol Addition:

    • Combine 2-butanone and a catalytic amount of a base (e.g., sodium hydroxide) in a reaction vessel.

    • Cool the mixture in an ice bath.

    • Slowly add acetaldehyde to the cooled mixture with vigorous stirring.

    • Maintain the temperature during the addition to control the exothermic reaction.

  • Dehydration:

    • After the addition is complete, allow the mixture to stir at room temperature.

    • Acidify the reaction mixture with a dilute acid (e.g., sulfuric acid) to catalyze the dehydration of the intermediate aldol product (4-hydroxy-3-methyl-2-pentanone).

  • Hydrogenation:

    • Transfer the dehydrated product (3-methyl-3-penten-2-one) to a hydrogenation apparatus.

    • Add a suitable hydrogenation catalyst (e.g., palladium on carbon).

    • Pressurize the vessel with hydrogen gas and stir until the reaction is complete (cessation of hydrogen uptake).

  • Workup and Purification:

    • Filter the reaction mixture to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation.

Visualizations

acetoacetic_ester_synthesis start Ethyl Acetoacetate enolate1 Enolate 1 start->enolate1 1. NaOEt alkylated1 Ethyl 2-ethylacetoacetate enolate1->alkylated1 2. Ethyl Iodide enolate2 Enolate 2 alkylated1->enolate2 3. NaOEt alkylated2 Ethyl 2-ethyl-2-methylacetoacetate enolate2->alkylated2 4. Methyl Iodide hydrolysis Hydrolysis & Decarboxylation alkylated2->hydrolysis product This compound hydrolysis->product

Caption: Acetoacetic Ester Synthesis of this compound.

aldol_condensation_synthesis butanone 2-Butanone aldol_adduct 4-Hydroxy-3-methyl-2-pentanone butanone->aldol_adduct Base/Acid Catalyst acetaldehyde Acetaldehyde acetaldehyde->aldol_adduct side_reaction Acetaldehyde Self-Condensation acetaldehyde->side_reaction Side Reaction dehydrated 3-Methyl-3-penten-2-one aldol_adduct->dehydrated Dehydration product This compound dehydrated->product Hydrogenation polymer Acetaldehyde Polymers side_reaction->polymer

Caption: Aldol Condensation Pathway for this compound Synthesis.

References

Technical Support Center: Optimizing GC-MS Parameters for 3-Methyl-2-pentanone Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 3-Methyl-2-pentanone.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of GC column for analyzing this compound?

A1: For the analysis of volatile ketones like this compound, a non-polar GC column is generally the recommended starting point. The principle of "like dissolves like" applies, where a non-polar column will effectively separate non-polar to moderately polar compounds. Columns with a stationary phase such as 5% diphenyl / 95% dimethyl polysiloxane are a common and effective choice. The column dimensions also play a crucial role; a standard dimension of 30 m length, 0.25 mm internal diameter, and a 0.25 µm film thickness is a good starting point for many applications. For highly volatile compounds, a thicker film may be necessary to improve retention and resolution.

Q2: What are the key mass spectral ions for identifying this compound?

A2: The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions that are crucial for its identification. The molecular ion ([M]+) will be observed at a mass-to-charge ratio (m/z) of 100. However, the most abundant ion (base peak) is typically at m/z 43. Other significant fragment ions to monitor for confirmation include m/z 57 and 72. When setting up your mass spectrometer, it is advisable to scan a mass range of m/z 35-150 to capture all relevant fragments.

Q3: How can I improve the sensitivity of my GC-MS method for trace-level detection of this compound?

A3: To enhance sensitivity for trace-level detection, several aspects of your method can be optimized. Consider using a splitless injection, which directs the entire sample onto the column, thereby increasing the amount of analyte reaching the detector.[1] Sample preparation techniques like headspace analysis or solid-phase microextraction (SPME) can effectively concentrate volatile analytes like this compound from the sample matrix before injection.[2] Additionally, ensure your MS is tuned correctly and consider using selected ion monitoring (SIM) mode, where the mass spectrometer only monitors the key ions of your target analyte, which significantly improves the signal-to-noise ratio.

Q4: What are common causes of peak tailing when analyzing ketones like this compound?

A4: Peak tailing for ketones is often due to active sites within the GC system. These active sites can be present in the injector liner, at the head of the analytical column, or due to contamination.[3] To mitigate this, use a deactivated injector liner and ensure a proper, clean column cut.[3] If tailing persists, trimming a small portion (10-20 cm) from the front of the column can remove accumulated non-volatile residues.[3] Another potential cause is a mismatch between the polarity of the solvent and the stationary phase.[3]

Experimental Protocols

Below is a typical starting methodology for the GC-MS analysis of this compound. This should be considered a baseline method and may require optimization for your specific instrument and sample matrix.

Sample Preparation (Headspace Analysis)

  • Place a precisely measured amount of the liquid or solid sample into a headspace vial.

  • Add a suitable internal standard (e.g., a deuterated analog of a similar ketone) to the vial.

  • Seal the vial tightly with a PTFE-faced septum.

  • Incubate the vial in the headspace autosampler's oven at a controlled temperature (e.g., 90°C) to allow the volatile compounds to partition into the headspace.[4]

  • After equilibration, a specific volume of the headspace gas is automatically injected into the GC-MS system.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of this compound.

ParameterValueRationale
Gas Chromatograph
GC ColumnDB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalentA non-polar column suitable for the separation of volatile compounds.[1]
Injection ModeSplitless or Split (e.g., 20:1)Splitless for high sensitivity, Split for higher concentration samples.[1]
Injector Temperature250°CEnsures rapid and complete volatilization of the analyte.[4]
Carrier GasHelium at a constant flow rate of 1.0 mL/minInert carrier gas compatible with MS detectors.
Oven Temperature ProgramInitial: 40°C, hold for 2 min. Ramp: 10°C/min to 200°C. Final hold: 5 min.This program provides good separation of volatile compounds.[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for generating reproducible mass spectra.[1]
Electron Energy70 eVStandard energy for creating consistent fragmentation patterns.
Mass Rangem/z 35-150Covers the molecular ion and major fragments of this compound.
Ion Source Temperature230°CPrevents condensation of analytes in the ion source.
Transfer Line Temp.280°CEnsures efficient transfer of analytes from the GC to the MS.

Troubleshooting Guides

This section provides guidance on common issues encountered during the GC-MS analysis of this compound.

Peak Shape Problems
IssuePotential CauseSuggested Remedy
Peak Tailing Active sites in the injector liner or column.[3]Use a deactivated liner; trim 10-20 cm from the column inlet.[3]
Poor column cut.[3]Recut the column ensuring a clean, square cut.
Mismatch between solvent and stationary phase polarity.[3]Use a solvent with a polarity similar to the stationary phase.
Peak Fronting Column overload.[5]Dilute the sample or use a higher split ratio.
Incompatible injection solvent.Ensure the sample is fully dissolved in a suitable solvent.
Split Peaks Improper injection technique (fast injection).Reduce the injection speed.
Incompatible solvent with the stationary phase.Choose a more compatible solvent.
Condensation in the injector.Increase the injector temperature.
Response and Sensitivity Issues
IssuePotential CauseSuggested Remedy
Low or No Signal Leak in the system (injector, column fittings).Perform a leak check and tighten fittings.
Contaminated ion source.Clean the ion source according to the manufacturer's instructions.
Incorrect MS tune.Retune the mass spectrometer.
Poor Reproducibility Inconsistent injection volume.Check the autosampler syringe for air bubbles or leaks.
Fluctuations in oven temperature or gas flow.Verify the stability of GC parameters.
Sample degradation.Ensure proper sample storage and handle samples consistently.

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample Sample containing This compound HeadspaceVial Headspace Vial Sample->HeadspaceVial Incubation Incubation (e.g., 90°C) HeadspaceVial->Incubation Injector Injector (250°C) Incubation->Injector Headspace Injection GC_Column GC Column (Temperature Program) Injector->GC_Column IonSource Ion Source (EI, 70eV) GC_Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram Detector->Chromatogram MassSpectrum Mass Spectrum Detector->MassSpectrum Quantification Quantification Chromatogram->Quantification MassSpectrum->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Troubleshooting_Tree Problem Poor Peak Shape? Tailing Tailing Peak? Problem->Tailing Yes GoodPeak Symmetrical Peak (Proceed with Analysis) Problem->GoodPeak No Fronting Fronting Peak? Tailing->Fronting No ActiveSites Check for Active Sites (Liner, Column) Tailing->ActiveSites Yes Split Split Peak? Fronting->Split No Overload Check for Overload (Dilute Sample) Fronting->Overload Yes Injection Check Injection Technique/Solvent Split->Injection Yes Split->GoodPeak No ColumnCut Check Column Cut ActiveSites->ColumnCut

Caption: Troubleshooting decision tree for common peak shape issues.

References

Technical Support Center: Overcoming Challenges in 3-Methyl-2-pentanone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 3-Methyl-2-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges in quantifying this compound?

A1: this compound, a volatile organic compound (VOC) and a ketone, presents several analytical challenges primarily related to its polarity and volatility. The most common issues include:

  • Peak Tailing: Due to its polar nature, this compound can interact with active sites (e.g., silanol (B1196071) groups) in the gas chromatography (GC) system, leading to asymmetrical peak shapes.

  • Matrix Effects: Components of the sample matrix (e.g., excipients in a drug formulation, plasma proteins) can interfere with the ionization of this compound in the mass spectrometer, causing signal suppression or enhancement.[1][2]

  • Thermal Degradation: As a ketone, it can be susceptible to thermal degradation in a hot GC inlet, leading to lower recovery and inaccurate results.[3][4]

  • Analyte Loss during Sample Preparation: Due to its volatility, there is a risk of losing the analyte during sample handling and preparation steps.

  • Contamination: Contamination from solvents, glassware, or previous samples can introduce interfering peaks.

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) is the most common and effective technique for the quantification of volatile compounds like this compound.[5] Headspace sampling minimizes matrix effects by introducing only the volatile components into the GC system. GC provides excellent separation of volatile compounds, and MS offers high sensitivity and selectivity for detection and quantification.[5][6]

Q3: What is a matrix effect and how can I assess it for this compound analysis?

A3: A matrix effect is the alteration of an analyte's response due to the presence of other components in the sample matrix.[1][2] This can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the analyte's concentration. To assess the matrix effect, you can compare the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of a sample where the same amount of analyte has been spiked into a blank matrix extract (a sample that does not contain the analyte).[1]

Q4: What are the key validation parameters I need to assess for my this compound quantification method?

A4: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for a quantitative analytical method include:[6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing)

Symptoms:

  • The chromatographic peak for this compound is asymmetrical, with a "tail" extending from the back of the peak.

  • Poor resolution from nearby peaks.

  • Inconsistent peak integration and reduced precision.

Logical Troubleshooting Workflow:

start Peak Tailing Observed for this compound check_other_peaks Are other polar compounds also tailing? start->check_other_peaks check_non_polar Are non-polar compounds tailing? check_other_peaks->check_non_polar Yes chemical_issue Likely a chemical interaction (active sites). check_other_peaks->chemical_issue No, only polar compounds tail physical_issue Likely a physical issue in the flow path. check_non_polar->physical_issue Yes check_non_polar->chemical_issue No cut_column Recut the column inlet (10-20 cm). physical_issue->cut_column deactivated_liner Use a fresh, high-quality deactivated inlet liner. chemical_issue->deactivated_liner check_installation Verify correct column installation depth in inlet and detector. cut_column->check_installation replace_liner Replace inlet liner with a new, deactivated liner. check_installation->replace_liner end_physical Problem Resolved replace_liner->end_physical trim_column Trim the front end of the column (10-20 cm). deactivated_liner->trim_column condition_column Recondition the column according to manufacturer's instructions. trim_column->condition_column lower_temp Consider lowering the inlet temperature. condition_column->lower_temp end_chemical Problem Resolved lower_temp->end_chemical

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Low or Inconsistent Recovery

Symptoms:

  • The calculated concentration of this compound is lower than expected.

  • High variability (poor precision) in results across replicate samples.

Logical Troubleshooting Workflow:

start Low or Inconsistent Recovery check_sample_prep Review Sample Preparation Steps start->check_sample_prep vial_sealing Ensure vials are properly sealed with PTFE/silicone septa. check_sample_prep->vial_sealing check_hs_params Optimize Headspace Parameters hs_temp Increase headspace incubation temperature incrementally. check_hs_params->hs_temp check_gc_inlet Investigate GC Inlet Conditions inlet_temp Is inlet temperature too high (causing degradation)? Try lowering in 20°C increments. check_gc_inlet->inlet_temp check_matrix Assess for Matrix Effects matrix_spike Perform matrix spike recovery experiment. check_matrix->matrix_spike equilibration_time Check sample equilibration time and temperature before analysis. vial_sealing->equilibration_time equilibration_time->check_hs_params hs_time Increase headspace incubation time. hs_temp->hs_time hs_time->check_gc_inlet liner_activity Is the liner deactivated? Adsorption can cause analyte loss. inlet_temp->liner_activity liner_activity->check_matrix use_is Use a suitable internal standard (e.g., isotopically labeled). matrix_spike->use_is end_resolve Problem Resolved use_is->end_resolve

Caption: Troubleshooting workflow for low recovery.

Quantitative Data Summary

The following tables provide an example of typical method performance for the quantification of ketones using HS-GC-MS. These values should be considered as representative, and the method must be fully validated for the specific matrix and intended application.

Table 1: Method Validation Parameters for Ketone Quantification

ParameterTypical PerformanceAcceptance Criteria (ICH/FDA)
**Linearity (R²) **> 0.995> 0.99
Range 1 - 500 ng/mLDependent on application
Accuracy (% Recovery) 95 - 105%80 - 120%
Precision (RSD)
- Repeatability< 5%< 15%
- Intermediate Precision< 10%< 15%
LOD ~0.5 ng/mL3.3 x (Std Dev of Response / Slope)
LOQ ~1.0 ng/mL10 x (Std Dev of Response / Slope)

Data synthesized from typical performance of validated GC-MS methods for volatile compounds in pharmaceutical and biological matrices.[6][7]

Table 2: Example Recovery Data for Ketones in a Biological Matrix (Blood)

Analyte GroupConcentration LevelRecovery (%)Reference
KetonesLow (~30 µM)98 - 107%[8][9]
KetonesHigh (~16500 µM)98 - 107%[8][9]

Experimental Protocol: Quantification of this compound by Headspace GC-MS

This protocol provides a general methodology for the quantification of this compound in a liquid matrix (e.g., a dissolved drug product).

1. Materials and Reagents

  • This compound certified reference standard

  • Internal Standard (IS) (e.g., this compound-d3 or a structurally similar ketone like 2-hexanone)

  • GC-grade solvent for standards and sample dilution (e.g., Dimethyl sulfoxide (B87167) (DMSO), water)

  • 20 mL headspace vials with PTFE-faced silicone septa and aluminum caps

2. Preparation of Standards and Samples

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Sample Preparation: Accurately weigh or pipette the sample into a 20 mL headspace vial. Dilute with the solvent if necessary to bring the concentration within the calibration range.

  • Spiking: Add a fixed volume of the IS working solution to all standards, blanks, and samples.

  • Seal the vials immediately.

3. HS-GC-MS Parameters

Headspace Autosampler Parameters

Parameter Setting
Incubation Temperature 80 °C
Incubation Time 20 min
Syringe Temperature 90 °C
Injection Volume 1 mL

| Vial Shaking | On (if available) |

Gas Chromatograph (GC) Parameters

Parameter Setting
Inlet Temperature 220 °C
Injection Mode Split (e.g., 20:1)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min

| Oven Program | 40 °C (hold 2 min), ramp to 150 °C at 10 °C/min, then to 250 °C at 25 °C/min (hold 2 min) |

Mass Spectrometer (MS) Parameters

Parameter Setting
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion To be determined from the mass spectrum of this compound (e.g., m/z 43)
Qualifier Ion(s) To be determined from the mass spectrum (e.g., m/z 57, 72, 100)

| IS Quantifier Ion | To be determined from the mass spectrum of the IS |

4. Data Analysis

  • Integrate the peak areas for the quantifier ions of this compound and the IS.

  • Calculate the response ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Experimental Workflow Diagram:

cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards add_is Add Internal Standard prep_standards->add_is prep_samples Prepare Samples in Vials prep_samples->add_is seal_vials Seal Vials add_is->seal_vials incubate Incubate Vials in Headspace Autosampler seal_vials->incubate inject Inject Headspace Gas incubate->inject separate GC Separation inject->separate detect MS Detection (SIM Mode) separate->detect integrate Integrate Peak Areas detect->integrate calc_ratio Calculate Response Ratios integrate->calc_ratio calibrate Generate Calibration Curve calc_ratio->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for this compound quantification.

References

Technical Support Center: 3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3-Methyl-2-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary physical and chemical properties of this compound?

A1: this compound, also known as methyl sec-butyl ketone, is a colorless liquid with a peppermint-like odor.[1] It is highly flammable.[2][3][4] Key quantitative properties are summarized in the table below.

PropertyValue
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol [4]
Boiling Point118 °C at 760 mmHg[5]
Melting Point-66 °C[5]
Flash Point12 °C (53.6 °F)[5]
Density0.815 g/mL at 25 °C
Solubility in Water2.26 wt % at 20 °C[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] The storage area should be a designated flammables area, away from heat, sparks, open flames, and other ignition sources.[3][5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2][6] For long-term storage, refrigeration at 2-8°C is recommended.[7]

Q3: Is this compound stable under normal laboratory conditions?

A3: Yes, this compound is stable under recommended storage conditions.[2][6] However, it is a highly flammable liquid and its vapors can form explosive mixtures with air.[2]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, reducing agents, and strong bases.[2][6] Contact with these substances should be avoided to prevent hazardous reactions.

Troubleshooting Guide

Q5: My experiment involving this compound has yielded unexpected results or failed. Could the stability of the ketone be a factor?

A5: While this compound is generally stable, improper handling or storage can affect its purity and reactivity. Consider the following troubleshooting steps:

  • Verify Storage Conditions: Confirm that the ketone has been stored according to the recommended guidelines (cool, dry, well-ventilated, away from ignition sources and incompatible materials).

  • Check for Contamination: Visually inspect the solution for any discoloration or particulate matter. If contamination is suspected, it is best to use a fresh, unopened container of the solvent.

  • Review Handling Procedures: Ensure that only non-sparking tools and explosion-proof equipment were used when handling the ketone, especially when transferring large volumes.[3] Static discharge should be prevented by grounding and bonding containers and receiving equipment.[3][5]

  • Assess for Incompatibilities: Double-check your experimental protocol to ensure that this compound did not come into contact with incompatible materials such as strong oxidizing agents, reducing agents, or strong bases.[2][6]

The following workflow can help diagnose if the stability of this compound is the root cause of your experimental issue.

G start Start: Unexpected Experimental Results check_storage Check Storage Conditions Stored in cool, dry, well-ventilated area? Away from heat/ignition sources? Container tightly sealed? start->check_storage improper_storage Potential Degradation/Contamination due to Improper Storage check_storage:f1->improper_storage No check_storage:f2->improper_storage No check_storage:f3->improper_storage No check_purity Visually Inspect Ketone Discoloration or particulates present? check_storage:f1->check_purity Yes check_storage:f2->check_purity Yes check_storage:f3->check_purity Yes contaminated Likely Contaminated. Use a new, sealed container. check_purity:f1->contaminated Yes check_handling Review Handling Protocol Used non-sparking tools? Grounded equipment to prevent static discharge? check_purity:f1->check_handling No improper_handling Potential for contamination or reaction initiation during handling. check_handling:f1->improper_handling No check_handling:f2->improper_handling No check_incompatibles Review Experimental Setup Contact with strong oxidizing/reducing agents or strong bases? check_handling:f1->check_incompatibles Yes check_handling:f2->check_incompatibles Yes incompatible_reaction Unwanted side reaction is likely. Re-design experiment. check_incompatibles:f1->incompatible_reaction Yes stability_unlikely Stability of this compound is unlikely the issue. Investigate other experimental parameters. check_incompatibles:f1->stability_unlikely No G storage_handling Maintaining Stability of this compound storage_conditions Proper Storage Cool, Dry, Well-Ventilated Area Tightly Sealed Container Designated Flammables Area storage_handling->storage_conditions handling_procedures Safe Handling Well-Ventilated Area (Fume Hood) Grounding/Bonding to Prevent Static Use Non-Sparking Tools storage_handling->handling_procedures avoid_incompatibles Avoid Incompatibilities Oxidizing Agents Reducing Agents Strong Bases storage_handling->avoid_incompatibles avoid_ignition Avoid Ignition Sources Heat Sparks Open Flames storage_handling->avoid_ignition stable_product Stable & Pure this compound storage_conditions->stable_product handling_procedures->stable_product avoid_incompatibles->stable_product avoid_ignition->stable_product

References

Technical Support Center: Degradation of 3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-2-pentanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound can degrade through several pathways, primarily influenced by the experimental conditions. The most common degradation routes are:

  • Photochemical Degradation (Photolysis): Upon exposure to ultraviolet (UV) light, this compound can undergo Norrish Type I and Norrish Type II reactions, leading to the formation of various radical and smaller molecular fragments.

  • Oxidative Degradation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), can oxidatively cleave the ketone, breaking carbon-carbon bonds and resulting in the formation of carboxylic acids and other smaller molecules.[1][2]

  • Microbial Degradation: While specific data for this compound is limited, other aliphatic ketones are known to be degraded by various microorganisms. This process typically involves enzymatic oxidation.

  • Acid/Base-Catalyzed Degradation: Under strong acidic or basic conditions, ketones can undergo reactions, though they are generally more resistant than other functional groups. Degradation under these conditions is less common and may involve complex reaction pathways.

Q2: I am observing unexpected peaks in my chromatogram after storing a solution of this compound. What could be the cause?

A2: The appearance of unexpected peaks is likely due to the degradation of this compound. If the solution was exposed to light, photochemical degradation is a probable cause. If the sample was stored in the presence of oxidizing agents or at non-neutral pH, oxidative or acid/base-catalyzed degradation may have occurred. It is also important to consider the purity of the solvent and the possibility of reactions with impurities.

Q3: How can I minimize the degradation of this compound during storage and experiments?

A3: To minimize degradation, consider the following precautions:

  • Storage: Store this compound in a cool, dark place in a tightly sealed, inert container (e.g., amber glass vial) to protect it from light and oxygen.

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • pH Control: Maintain a neutral pH unless acidic or basic conditions are required for your experiment.

  • Solvent Purity: Use high-purity, degassed solvents to avoid reactions with impurities or dissolved oxygen.

Troubleshooting Guides

Issue 1: Unidentified Products in Photochemical Experiments

Symptoms:

  • Appearance of multiple new peaks in Gas Chromatography (GC) or Liquid Chromatography (LC) analysis after UV irradiation of this compound.

  • A decrease in the concentration of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Norrish Type I and/or Type II Reactions 1. Analyze for Expected Products: Based on the Norrish reactions, predict the likely degradation products (see Table 1) and look for their characteristic mass fragments in your Mass Spectrometry (MS) data. 2. Control Wavelength: The wavelength of UV light can influence the degradation pathway. If possible, use a monochromatic light source to have better control over the reaction. 3. Vary Irradiation Time: Shorter irradiation times may favor the formation of primary degradation products, while longer times can lead to secondary reactions and a more complex product mixture.
Solvent Participation 1. Use Inert Solvents: If the solvent is suspected of participating in the reaction, switch to a more photochemically inert solvent (e.g., acetonitrile, perfluorocarbons). 2. Run Solvent Blank: Irradiate the solvent alone under the same conditions to identify any solvent-derived impurities.
Oxygen Contamination 1. Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (N₂ or Ar) or by freeze-pump-thaw cycles. 2. Perform Reactions Under Inert Atmosphere: Conduct the photochemical experiment under a continuous flow of an inert gas.
Issue 2: Inconsistent Results in Oxidation Reactions

Symptoms:

  • Variable yields of degradation products when using strong oxidizing agents like KMnO₄.

  • Formation of a complex mixture of products that is difficult to analyze.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Over-oxidation 1. Control Stoichiometry: Carefully control the molar ratio of the oxidizing agent to this compound. An excess of the oxidant will lead to more extensive degradation. 2. Reaction Temperature: Perform the reaction at a lower temperature to slow down the reaction rate and potentially increase selectivity. 3. Reaction Time: Monitor the reaction progress over time to determine the optimal reaction time for the desired product formation and avoid further degradation.
pH Effects 1. Buffer the Reaction: The pH of the reaction medium can significantly affect the reactivity of permanganate. Use a suitable buffer system to maintain a constant pH throughout the reaction. 2. Investigate Different pH Conditions: Systematically vary the pH (acidic, neutral, basic) to see how it influences the product distribution.
Incomplete Reaction 1. Increase Reaction Time/Temperature: If the conversion of this compound is low, consider increasing the reaction time or temperature cautiously. 2. Ensure Proper Mixing: In heterogeneous reactions (e.g., with solid KMnO₄), ensure vigorous stirring to maximize the contact between reactants.

Predicted Degradation Products

The following tables summarize the predicted degradation products of this compound based on established chemical principles.

Table 1: Predicted Photochemical Degradation Products of this compound

Degradation PathwayPredicted Products
Norrish Type I * Acetyl radical and sec-butyl radical, leading to the formation of: * Ethane, Butane, and 2,3-Dimethylbutane (from radical recombination) * Acetaldehyde and Butene (from disproportionation)
Norrish Type II * Acetone and Propene

Table 2: Predicted Oxidative Degradation Products of this compound with Strong Oxidants (e.g., KMnO₄)

Predicted Products
* Acetic acid
* Propanoic acid
* Carbon dioxide

Experimental Protocols

Protocol 1: Photochemical Degradation of this compound

Objective: To induce and analyze the photochemical degradation products of this compound.

Materials:

  • This compound (high purity)

  • Photochemically inert solvent (e.g., acetonitrile, spectral grade)

  • UV lamp (e.g., mercury lamp with specific filters for wavelength selection)

  • Quartz reaction vessel

  • Inert gas (Nitrogen or Argon)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Prepare a dilute solution of this compound (e.g., 100 ppm) in the chosen solvent.

  • Degas the solution by sparging with an inert gas for at least 30 minutes.

  • Transfer the solution to the quartz reaction vessel and seal it.

  • Maintain a slow, continuous flow of the inert gas over the solution.

  • Place the reaction vessel at a fixed distance from the UV lamp.

  • Irradiate the solution for a defined period (e.g., 1, 2, 4, 8 hours).

  • At each time point, withdraw an aliquot of the solution for analysis.

  • Analyze the samples by GC-MS to identify and quantify the degradation products.

Protocol 2: Analysis of Degradation Products by GC-MS

Objective: To identify and quantify the degradation products of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms or equivalent).

  • Injection Mode: Split or splitless, depending on the concentration.

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate volatile products.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Analysis: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with authentic standards if available.

Visualizations

Degradation_Pathways cluster_photolysis Photochemical Degradation (UV Light) cluster_oxidation Oxidative Degradation (e.g., KMnO4) This compound This compound Norrish Type I Norrish Type I This compound->Norrish Type I α-cleavage Norrish Type II Norrish Type II This compound->Norrish Type II γ-H abstraction Oxidative Cleavage Oxidative Cleavage This compound->Oxidative Cleavage Radical Intermediates Radical Intermediates Norrish Type I->Radical Intermediates Acetone & Propene Acetone & Propene Norrish Type II->Acetone & Propene Carboxylic Acids Carboxylic Acids Oxidative Cleavage->Carboxylic Acids Smaller Alkenes & Alkanes Smaller Alkenes & Alkanes Radical Intermediates->Smaller Alkenes & Alkanes

Caption: Major degradation pathways of this compound.

Experimental_Workflow Start Start Prepare Solution Prepare this compound Solution Start->Prepare Solution Induce Degradation Induce Degradation (e.g., UV Irradiation) Prepare Solution->Induce Degradation Sample Collection Collect Samples at Time Points Induce Degradation->Sample Collection Analysis GC-MS Analysis Sample Collection->Analysis Data Interpretation Identify & Quantify Products Analysis->Data Interpretation End End Data Interpretation->End

Caption: General experimental workflow for studying degradation.

References

Technical Support Center: Synthesis of 3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-pentanone. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize reaction yields and purity.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis of this compound, categorized by the synthetic method.

Route 1: Aldol (B89426) Condensation of 2-Butanone (B6335102) and Acetaldehyde (B116499)

The synthesis of this compound can be achieved via a base-catalyzed aldol condensation of 2-butanone with acetaldehyde to form 4-hydroxy-3-methyl-2-pentanone. This intermediate is then dehydrated to 3-methyl-3-penten-2-one (B7765926), followed by hydrogenation to yield the final product.

Frequently Asked Questions (FAQs):

  • Q1: My yield of this compound is consistently low. What are the potential causes?

    • A1: Low yields can stem from several factors. The aldol condensation is a reversible reaction, and the equilibrium may not favor the product. Self-condensation of acetaldehyde is a significant side reaction that consumes the starting material.[1] Inadequate temperature control can also lead to the formation of byproducts. Finally, incomplete hydrogenation of the intermediate, 3-methyl-3-penten-2-one, will result in a lower yield of the desired saturated ketone.

  • Q2: I am observing a significant amount of side products. What are they and how can I minimize their formation?

    • A2: The primary side reactions are the self-condensation of acetaldehyde to produce crotonaldehyde, and the further reaction of 3-methyl-3-penten-2-one with acetaldehyde.[1][2] To minimize these, a high molar ratio of 2-butanone to acetaldehyde is recommended.[1] Slow addition of acetaldehyde to the reaction mixture can also help to suppress its self-condensation.

  • Q3: How can I improve the selectivity of the initial aldol condensation?

    • A3: Using a heterogeneous acid catalyst, such as an acidic ion exchange resin (e.g., NKC-9), has been shown to significantly improve the selectivity and yield of the desired intermediate, 3-methyl-3-penten-2-one, with yields reported up to 90.85%.[1] This is a substantial improvement over traditional homogeneous catalysts where yields are often less than 38%.[1]

Route 2: Acetoacetic Ester Synthesis

This classic method involves the alkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation to yield the target ketone. For this compound, this requires sequential alkylation with an ethyl halide and a methyl halide.

Frequently Asked Questions (FAQs):

  • Q1: I am getting a mixture of alkylated products. How can I ensure selective dialkylation?

    • A1: Incomplete deprotonation or the use of a base that is not strong enough can lead to a mixture of mono- and di-alkylated products. Ensure the use of a strong base, such as sodium ethoxide, to completely form the enolate. For the second alkylation, a stronger, more sterically hindered base like potassium tert-butoxide can be beneficial to ensure complete deprotonation of the mono-alkylated intermediate.

  • Q2: The decarboxylation step is not proceeding to completion. What can I do?

    • A2: Incomplete hydrolysis of the ester or insufficient heating during the decarboxylation step can be the cause. Ensure the ester is completely hydrolyzed to the β-keto acid before attempting decarboxylation. The decarboxylation typically requires heating, and ensuring the correct temperature is maintained is crucial for the reaction to go to completion.

  • Q3: What are the common side products in the acetoacetic ester synthesis?

    • A3: Besides incomplete alkylation, side products can arise from O-alkylation of the enolate, although this is generally a minor pathway for enolates of β-dicarbonyl compounds. If the alkyl halides are reactive, elimination reactions can compete with the desired substitution. Additionally, self-condensation of the starting ester or the product ketone can occur if the reaction conditions are not carefully controlled.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its intermediate.

Table 1: Aldol Condensation of Acetaldehyde with 2-Butanone - Effect of Reaction Parameters on 3-Methyl-3-penten-2-one Yield [1]

ParameterCondition 1Condition 2Condition 3
Catalyst Sulfuric AcidZinc AcetateNKC-9 Resin
Temperature (°C) 65-70Not specified90
Ketone/Aldehyde Molar Ratio 4:1Not specified22:1
Yield (%) < 383890.85

Table 2: Comparison of Synthesis Methods for this compound

Synthesis MethodKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Aldol Condensation 2-Butanone, Acetaldehyde, Base/Acid Catalyst, H₂/PdVariable, up to 90% for intermediateIndustrially scalable, uses readily available starting materials.Can produce a mixture of products, requires a subsequent hydrogenation step.
Acetoacetic Ester Synthesis Ethyl acetoacetate, Sodium ethoxide, Ethyl halide, Methyl halide, Acid/HeatGenerally goodHigh selectivity, versatile for making various ketones.Multi-step process, requires stoichiometric use of base.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetoacetic Ester Synthesis

This protocol outlines the steps for the synthesis of this compound starting from ethyl acetoacetate.

Step 1: Formation of the Enolate and First Alkylation (Ethylation)

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

  • Cool the solution in an ice bath and add ethyl acetoacetate dropwise with stirring.

  • After the addition is complete, add ethyl bromide dropwise.

  • Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

Step 2: Second Alkylation (Methylation)

  • To the cooled reaction mixture from Step 1, add a solution of potassium tert-butoxide in tert-butanol.

  • Add methyl iodide dropwise with stirring.

  • Allow the mixture to stir at room temperature for several hours or gently heat to complete the reaction.

Step 3: Hydrolysis and Decarboxylation

  • Add a solution of sodium hydroxide (B78521) and reflux the mixture to hydrolyze the ester.

  • After cooling, acidify the reaction mixture with dilute sulfuric acid.

  • Heat the mixture to effect decarboxylation until the evolution of carbon dioxide ceases.

  • The organic layer containing this compound is then separated.

Step 4: Purification

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the product by fractional distillation.

Protocol 2: Synthesis of this compound via Aldol Condensation and Hydrogenation

This protocol describes a two-stage process involving an initial aldol condensation to form 3-methyl-3-penten-2-one, followed by catalytic hydrogenation.

Step 1: Synthesis of 3-Methyl-3-penten-2-one [1]

  • Charge a reactor with 2-butanone and a catalytic amount of a strong acid (e.g., sulfuric acid) or a solid acid catalyst (e.g., NKC-9 resin).

  • Heat the mixture to the desired reaction temperature (e.g., 60-90°C).

  • Slowly feed acetaldehyde into the reactor over a period of time while maintaining vigorous stirring. The molar ratio of 2-butanone to acetaldehyde should be high (e.g., 8:1 or higher) to minimize self-condensation of acetaldehyde.[1]

  • Monitor the reaction progress by GC analysis.

  • Upon completion, cool the reaction mixture, neutralize the catalyst (if using a liquid acid), and separate the organic layer.

  • Purify the crude 3-methyl-3-penten-2-one by distillation.

Step 2: Hydrogenation of 3-Methyl-3-penten-2-one

  • In a suitable hydrogenation apparatus, dissolve the purified 3-methyl-3-penten-2-one in a solvent such as ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure and purify the resulting this compound by distillation.

Mandatory Visualization

Aldol_Condensation_Workflow cluster_reactants Reactants cluster_reaction1 Aldol Condensation cluster_reaction2 Hydrogenation 2-Butanone 2-Butanone Base/Acid Catalyst Base/Acid Catalyst 2-Butanone->Base/Acid Catalyst Acetaldehyde Acetaldehyde Acetaldehyde->Base/Acid Catalyst Intermediate_A 4-Hydroxy-3-methyl-2-pentanone Base/Acid Catalyst->Intermediate_A Dehydration Dehydration Intermediate_A->Dehydration Intermediate_B 3-Methyl-3-penten-2-one Dehydration->Intermediate_B H2_PdC H₂ / Pd/C Intermediate_B->H2_PdC Final_Product This compound H2_PdC->Final_Product

Caption: Workflow for the synthesis of this compound via Aldol Condensation.

Acetoacetic_Ester_Synthesis_Workflow cluster_step1 Step 1: Ethylation cluster_step2 Step 2: Methylation cluster_step3 Step 3: Hydrolysis & Decarboxylation EAA Ethyl Acetoacetate Base1 Sodium Ethoxide EAA->Base1 EtBr Ethyl Bromide Base1->EtBr Intermediate1 Ethyl 2-ethylacetoacetate EtBr->Intermediate1 Base2 Potassium t-butoxide Intermediate1->Base2 MeI Methyl Iodide Base2->MeI Intermediate2 Ethyl 2-ethyl-2-methylacetoacetate MeI->Intermediate2 Hydrolysis NaOH, then H₃O⁺ Intermediate2->Hydrolysis Decarboxylation Heat Hydrolysis->Decarboxylation Final_Product This compound Decarboxylation->Final_Product

Caption: Workflow for the Acetoacetic Ester Synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Method Which Synthesis Method? Start->Check_Method Aldol Aldol Condensation Check_Method->Aldol Aldol AAE Acetoacetic Ester Synthesis Check_Method->AAE AAE Aldol_Cause1 Side Reactions (Self-condensation) Aldol->Aldol_Cause1 Aldol_Cause2 Incomplete Hydrogenation Aldol->Aldol_Cause2 Aldol_Cause3 Reversible Reaction Aldol->Aldol_Cause3 AAE_Cause1 Incomplete Alkylation AAE->AAE_Cause1 AAE_Cause2 Incomplete Decarboxylation AAE->AAE_Cause2 Aldol_Solution1 Increase Ketone/Aldehyde Ratio Slow Aldehyde Addition Aldol_Cause1->Aldol_Solution1 Aldol_Solution2 Check Catalyst Activity Increase H₂ Pressure/Time Aldol_Cause2->Aldol_Solution2 Aldol_Solution3 Optimize Temperature Use Heterogeneous Catalyst Aldol_Cause3->Aldol_Solution3 AAE_Solution1 Use Stronger Base Ensure Anhydrous Conditions AAE_Cause1->AAE_Solution1 AAE_Solution2 Ensure Complete Hydrolysis Optimize Heating AAE_Cause2->AAE_Solution2

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Troubleshooting 3-Methyl-2-pentanone separation in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 3-methyl-2-pentanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific challenges you may face during the chromatographic separation of this compound.

Gas Chromatography (GC) Troubleshooting

Question 1: I am observing significant peak tailing for this compound in my GC analysis. What are the potential causes and how can I resolve this?

Answer:

Peak tailing for a polar analyte like this compound is a frequent issue in gas chromatography. It is often caused by unwanted interactions between the analyte and active sites within the GC system. Here’s a step-by-step guide to troubleshoot and resolve peak tailing:

  • Active Sites in the System:

    • Liner: The glass inlet liner is a primary source of active silanol (B1196071) groups that can interact with the ketone.

      • Solution: Use a deactivated liner and replace it regularly, especially when analyzing a high volume of samples.

    • Column: The initial section of the analytical column can lose its inertness over time due to the accumulation of non-volatile residues.

      • Solution: Trim a small portion (e.g., 10-20 cm) from the inlet of the column.

    • Septum: Septum bleed can introduce particles and create active sites in the liner.

      • Solution: Use high-quality, low-bleed septa and replace them as recommended by the manufacturer.

  • Improper Column Installation:

    • If the column is not installed correctly in the inlet, it can create dead volumes and lead to poor peak shape.

      • Solution: Ensure the column is cut cleanly and installed at the correct depth in the inlet as specified by the instrument manufacturer.

  • Chemical Interactions:

    • The polar nature of this compound can lead to interactions with contaminated surfaces.

      • Solution: Thoroughly clean the GC system, including the inlet, and consider using a guard column to protect the analytical column from contaminants.

  • Solvent and Stationary Phase Mismatch:

    • A mismatch in polarity between the solvent and the stationary phase can sometimes cause peak tailing.[1]

      • Solution: Ensure the solvent used to dissolve the sample is compatible with the stationary phase of your column.

Question 2: My retention times for this compound are inconsistent between runs. What could be causing this variability?

Answer:

Retention time variability can compromise the reliability of your analytical results. The stability of retention times is dependent on several factors related to the instrument and method parameters.

  • Carrier Gas Flow Rate: Fluctuations in the carrier gas flow rate will directly impact retention times.

    • Solution: Check for leaks in the gas lines using an electronic leak detector. Ensure the gas cylinders have adequate pressure and that the flow controllers are functioning correctly.

  • Oven Temperature: Inconsistent oven temperature control will lead to shifts in retention times.

    • Solution: Verify that the oven is calibrated and that the temperature program is being executed accurately.

  • Column Issues:

    • Contamination: Buildup of contaminants on the column can alter its properties and affect retention.

      • Solution: Condition the column according to the manufacturer's instructions. If contamination is severe, trimming the front of the column or replacing it may be necessary.

    • Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

      • Solution: Replace the column if it shows signs of significant degradation.

  • Injection Volume: Inconsistent injection volumes can lead to minor shifts in retention, especially for overloaded peaks.

    • Solution: Ensure the autosampler is working correctly and that the syringe is not clogged or damaged.

Question 3: I am having difficulty separating this compound from its isomers. How can I improve the resolution?

Answer:

Achieving baseline separation of isomers can be challenging. The resolution is influenced by the column's efficiency, the selectivity of the stationary phase, and the retention of the analytes.

  • Column Selection: The choice of stationary phase is critical for separating isomers.

    • Solution: For ketones, a mid-polarity column is often a good starting point. Consider a column with a different selectivity if your current column is not providing adequate separation. The table below provides Kovats retention indices for this compound on different stationary phases, which can help in selecting a column with the desired selectivity.

  • Method Optimization:

    • Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.

      • Solution: Optimize the temperature program by decreasing the ramp rate, especially around the elution temperature of the isomers.

    • Carrier Gas Flow Rate: Operating the column at its optimal linear velocity will maximize efficiency.

      • Solution: Adjust the carrier gas flow rate to achieve the best resolution.

  • Column Dimensions:

    • A longer column will provide more theoretical plates and thus higher resolution, but will also increase analysis time.

    • A narrower internal diameter column can also increase efficiency.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question 4: I am developing an HPLC method for this compound but am struggling with poor peak shape and retention. What are the recommended starting conditions?

Answer:

For the analysis of small, polar ketones like this compound by HPLC, a common approach is derivatization followed by reverse-phase chromatography.

  • Derivatization: this compound does not have a strong chromophore for UV detection. Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) creates a hydrazone derivative that can be readily detected by UV-vis.

  • Reverse-Phase HPLC:

    • Column: A C18 column is a good starting point for the separation of the DNPH derivatives.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for this type of analysis. The exact ratio will need to be optimized to achieve the desired retention and separation. An acidic modifier, such as 0.1% formic acid, can be added to the mobile phase to improve peak shape by suppressing the ionization of residual silanol groups on the stationary phase.

    • Detection: The DNPH derivatives can be detected by UV-vis, typically around 360 nm.

Question 5: My baseline is noisy and drifting during my HPLC analysis of this compound. What are the possible causes?

Answer:

A noisy or drifting baseline can interfere with the detection and quantification of your analyte.

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing noise.

      • Solution: Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.

    • Poorly Mixed Mobile Phase: If you are running a gradient, improper mixing of the mobile phase components can cause baseline drift.

      • Solution: Ensure the pump's mixing system is functioning correctly.

    • Contamination: Contaminants in the mobile phase or from leaching of plastic components can cause a noisy or drifting baseline.

      • Solution: Use high-purity HPLC-grade solvents and check for any contaminated solvent lines.

  • Detector Issues:

    • Failing Lamp: A detector lamp nearing the end of its life can cause a noisy baseline.

    • Contaminated Flow Cell: Contamination in the detector flow cell can lead to baseline noise.

      • Solution: Flush the flow cell with an appropriate cleaning solution.

  • Column Bleed:

    • At higher temperatures or with aggressive mobile phases, the stationary phase can "bleed," leading to a rising baseline.

      • Solution: Ensure you are operating within the recommended temperature and pH range for your column.

Quantitative Data

The following table summarizes the Kovats retention indices (I) for this compound on various GC stationary phases. This data can be used to predict the elution order and to aid in the selection of an appropriate column for a specific separation.

Stationary Phase TypeActive PhaseTemperature (°C)Kovats Retention Index (I)
Non-polarOV-1110739
Non-polarSE-3050734
Non-polarSE-3070735
Non-polarSE-3090737
Mid-polarityCW-20M1101019
Mid-polarityCW-20M1301016
Mid-polarityUcon LB-550-X1101022
Mid-polarityUcon LB-550-X1301034

Experimental Protocols

Protocol 1: Gas Chromatography (GC-FID) Method for the Analysis of this compound

This protocol provides a general method for the analysis of this compound using a gas chromatograph with a flame ionization detector (FID).

1. Instrumentation and Consumables:

  • Gas chromatograph equipped with an FID

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • High-purity carrier gas (Helium or Hydrogen)

  • Deactivated inlet liner

  • Autosampler vials and caps

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetone) at a concentration of 1000 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

3. GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Detector Temperature: 280 °C

4. Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: HPLC-UV Method for the Analysis of this compound via DNPH Derivatization

This protocol describes a method for the analysis of this compound by HPLC with UV detection after derivatization with 2,4-dinitrophenylhydrazine (DNPH).

1. Instrumentation and Consumables:

  • HPLC system with a UV-vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, water, and 2,4-dinitrophenylhydrazine

  • Phosphoric acid or formic acid

2. Derivatization Procedure:

  • To your sample containing this compound, add an acidic solution of DNPH.

  • Allow the reaction to proceed at a slightly elevated temperature (e.g., 40-60 °C) for a sufficient time to ensure complete derivatization.

  • Neutralize the reaction mixture and dilute with the mobile phase before injection.

3. HPLC Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • Start with a mobile phase composition suitable for retaining the DNPH derivative (e.g., 50% B).

    • Program a linear gradient to increase the percentage of acetonitrile to elute the derivative.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 360 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Identify the peak corresponding to the this compound-DNPH derivative based on its retention time.

  • Prepare calibration standards of the derivatized this compound and generate a calibration curve.

  • Quantify the concentration in your samples from the calibration curve.

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting the chromatography of this compound.

GC_Troubleshooting_Workflow start Start: Poor this compound Chromatography check_peak_shape Assess Peak Shape start->check_peak_shape peak_tailing Peak Tailing? check_peak_shape->peak_tailing Asymmetric good_peak_shape Good Peak Shape check_peak_shape->good_peak_shape Symmetric ts_tailing Troubleshoot Tailing: - Check/replace liner - Trim column - Check for leaks peak_tailing->ts_tailing check_retention_time Assess Retention Time Variability good_peak_shape->check_retention_time rt_stable Stable RT? check_retention_time->rt_stable rt_variable Variable RT? check_retention_time->rt_variable check_resolution Assess Resolution rt_stable->check_resolution ts_rt Troubleshoot RT Variability: - Check gas flow/leaks - Verify oven temp. - Condition/replace column rt_variable->ts_rt good_resolution Good Resolution check_resolution->good_resolution poor_resolution Poor Resolution? check_resolution->poor_resolution end_good Analysis OK good_resolution->end_good ts_resolution Troubleshoot Resolution: - Optimize temp. program - Adjust flow rate - Select different column poor_resolution->ts_resolution ts_tailing->check_peak_shape Re-evaluate ts_rt->check_retention_time Re-evaluate ts_resolution->check_resolution Re-evaluate HPLC_Troubleshooting_Logic start Start: HPLC Analysis Issue (this compound DNPH derivative) problem Identify Primary Problem start->problem no_peak No/Small Peak problem->no_peak bad_shape Poor Peak Shape (Tailing/Fronting) problem->bad_shape rt_drift Retention Time Drift problem->rt_drift noisy_baseline Noisy/Drifting Baseline problem->noisy_baseline cause_no_peak Causes: - Derivatization failed - Incorrect wavelength - Injection issue no_peak->cause_no_peak cause_bad_shape Causes: - Column overload - Secondary interactions (silanols) - Extra-column volume bad_shape->cause_bad_shape cause_rt_drift Causes: - Mobile phase composition - Pump malfunction - Temperature fluctuation rt_drift->cause_rt_drift cause_noisy_baseline Causes: - Air bubbles (degassing) - Contaminated mobile phase - Detector lamp issue noisy_baseline->cause_noisy_baseline solution_no_peak Solutions: - Check derivatization - Verify detector settings - Check autosampler cause_no_peak->solution_no_peak solution_bad_shape Solutions: - Dilute sample - Use end-capped column - Add mobile phase modifier - Minimize tubing length cause_bad_shape->solution_bad_shape solution_rt_drift Solutions: - Prepare fresh mobile phase - Check pump performance - Use column thermostat cause_rt_drift->solution_rt_drift solution_noisy_baseline Solutions: - Degas mobile phase - Use fresh, high-purity solvents - Check/replace lamp cause_noisy_baseline->solution_noisy_baseline

References

Technical Support Center: 3-Methyl-2-pentanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of 3-Methyl-2-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] In the context of this compound analysis, components of biological fluids (e.g., proteins, salts in blood or urine) or food samples (e.g., fats, carbohydrates) can interfere with the analysis.[3] This interference can lead to either signal suppression (a decrease in the analyte's response) or signal enhancement (an increase in the analyte's response), resulting in inaccurate quantification.[2][4]

Q2: Which analytical techniques are most susceptible to matrix effects when analyzing this compound?

A2: Techniques that rely on the ionization of the analyte are particularly susceptible to matrix effects. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are common methods for analyzing volatile organic compounds like this compound, and both can be significantly affected.[5] The matrix can impact the ionization process in the mass spectrometer's source, leading to unreliable results.[2]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method.[6] This involves comparing the signal response of this compound in a pure solvent to the response of the analyte spiked into a blank matrix sample that has already undergone the extraction process. A significant difference in the signal indicates the presence of matrix effects. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

A value less than 100% suggests signal suppression, while a value greater than 100% indicates signal enhancement.

Q4: What is the best internal standard to use for the quantification of this compound to compensate for matrix effects?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d3.[7] These standards have nearly identical chemical and physical properties to the analyte and will be similarly affected by the matrix, thus providing accurate correction.[7][8] However, the commercial availability of such a specific standard can be limited, and custom synthesis may be required.[9] As a practical alternative, a commercially available deuterated ketone with a similar structure and volatility, such as 2-Pentanone-d3, can be used.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Possible Cause Recommended Solution
Poor Peak Shape or Tailing 1. Active sites in the GC inlet liner or column. 2. Contamination of the GC system.1. Use a deactivated inlet liner and a high-quality, inert GC column. 2. Bake out the column and clean the injector port.
Low Analyte Recovery 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample preparation or injection.1. Optimize the sample preparation method (e.g., adjust pH, change extraction solvent). 2. Use a milder extraction technique and ensure the injector temperature is not excessively high.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples.1. Ensure precise and consistent execution of the sample preparation protocol. 2. Use a stable isotope-labeled internal standard and matrix-matched calibration standards.
Inaccurate Quantification (Poor Accuracy) 1. Matrix-induced signal suppression or enhancement. 2. Use of an inappropriate calibration method.1. Implement strategies to mitigate matrix effects (see below). 2. Use matrix-matched calibration curves or the standard addition method.[10]

Strategies to Mitigate Matrix Effects

Strategy Description Advantages Disadvantages
Sample Dilution Diluting the sample with a suitable solvent to reduce the concentration of interfering matrix components.[1]Simple and cost-effective.May reduce the analyte concentration below the limit of detection.
Matrix-Matched Calibration Preparing calibration standards in a blank matrix that is similar to the samples being analyzed.[10]Effectively compensates for consistent matrix effects.Requires a readily available and analyte-free blank matrix.
Stable Isotope-Labeled Internal Standard (SIL-IS) Adding a known amount of a deuterated version of the analyte to all samples, standards, and blanks.[7]The most effective method for correcting for matrix effects and variability in sample preparation.[8]Can be expensive and the specific SIL-IS may not be commercially available.[9]
Standard Addition Spiking the sample with known concentrations of the analyte to create a calibration curve within the sample itself.[10]Compensates for matrix effects specific to each individual sample.Time-consuming and requires a larger sample volume.
Optimized Sample Preparation Using more selective extraction techniques like Solid Phase Microextraction (SPME) or Solid Phase Extraction (SPE) to remove interfering compounds.[3]Can significantly reduce matrix effects by cleaning up the sample.May require extensive method development and can be more complex.

Quantitative Data on Matrix Effects (Illustrative Examples)

The following tables present illustrative data on the potential matrix effects observed for this compound in different biological and food matrices. Note: This data is for educational purposes and the actual matrix effect will vary depending on the specific sample and analytical conditions.

Table 1: Matrix Effect of this compound in Biological Matrices

MatrixSample PreparationMatrix Effect (%)Predominant Effect
Human PlasmaProtein Precipitation75%Suppression
Human UrineDilute-and-Shoot120%Enhancement
Whole BloodHeadspace85%Suppression

Table 2: Recovery and Matrix Effect of this compound in a Food Matrix (Beef) using HS-SPME-GC-MS

ParameterWithout Internal StandardWith this compound-d3 (IS)
Apparent Recovery (%) 65%98%
Matrix Effect (%) 70% (Suppression)Compensated by IS
RSD (%) of Replicate Measurements 18%4%

Experimental Protocols

Protocol 1: Analysis of this compound in Human Plasma using Headspace GC-MS
  • Sample Preparation:

    • To a 10 mL headspace vial, add 0.5 mL of human plasma.

    • Add 0.5 mL of a saturated sodium chloride solution.

    • Spike with 10 µL of the internal standard solution (e.g., this compound-d3 at 1 µg/mL in methanol).

    • Immediately seal the vial with a PTFE/silicone septum and cap.

  • Headspace Parameters:

    • Incubation Temperature: 80°C

    • Incubation Time: 20 minutes

    • Syringe Temperature: 90°C

    • Injection Volume: 1 mL

  • GC-MS Parameters:

    • GC Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Oven Program: Initial temperature 40°C for 5 min, ramp at 10°C/min to 200°C, hold for 2 min.

    • Injector: Splitless mode, 220°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Mode: Selected Ion Monitoring (SIM).

      • Quantification ion for this compound: m/z 57.

      • Confirmation ions: m/z 43, 72.

      • Quantification ion for this compound-d3: m/z 60.

Protocol 2: Analysis of this compound in a Meat Sample using HS-SPME-GC-MS
  • Sample Preparation:

    • Homogenize 5 g of the meat sample.

    • Place 2 g of the homogenized sample into a 20 mL headspace vial.

    • Add 5 mL of a saturated NaCl solution.

    • Spike with 10 µL of the internal standard solution.

    • Seal the vial.

  • HS-SPME Parameters:

    • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

    • Equilibration Time: 15 min at 60°C.

    • Extraction Time: 30 min at 60°C.

    • Desorption Time: 5 min in the GC injector at 250°C.

  • GC-MS Parameters:

    • Same as in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Collection (Blood, Urine, Food) Homogenize Homogenization (for solid samples) Aliquot Aliquoting Homogenize->Aliquot Spike Spike with Internal Standard Aliquot->Spike Extraction Headspace (HS) or HS-Solid Phase Microextraction (SPME) Spike->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing (Integration, Calibration) GCMS->Data Result Result Calculation (Concentration) Data->Result

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Matrix_Effects Start Inaccurate or Imprecise Results for this compound Check_Matrix_Effect Perform Post-Extraction Spike Is Matrix Effect > 15%? Start->Check_Matrix_Effect No_ME Matrix Effect is Minimal. Investigate other sources of error: - Instrument performance - Standard preparation - Sample handling Check_Matrix_Effect->No_ME No Yes_ME Significant Matrix Effect Detected Check_Matrix_Effect->Yes_ME Yes Implement_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Yes_ME->Implement_IS IS_Available Is SIL-IS available? Implement_IS->IS_Available Use_IS Implement SIL-IS in the method. Re-validate. IS_Available->Use_IS Yes No_IS SIL-IS not available. IS_Available->No_IS No Alternative_Strategies Evaluate Alternative Strategies: - Matrix-Matched Calibration - Standard Addition - Sample Dilution - Optimize Sample Cleanup No_IS->Alternative_Strategies

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Enhancing Sensitivity for 3-Methyl-2-pentanone Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 3-Methyl-2-pentanone detection in various experimental setups.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).

GC-MS Troubleshooting

Issue 1: Low or No Signal for this compound

Possible Causes and Solutions:

  • Improper Sample Preparation: The analyte may not be efficiently extracted from the sample matrix.

    • Solution: Employ a sample preparation technique suitable for volatile organic compounds (VOCs). Headspace Solid-Phase Microextraction (HS-SPME) is highly effective for concentrating volatile ketones like this compound from liquid or solid matrices.

  • Inefficient Derivatization: For enhanced sensitivity, especially at low concentrations, derivatization can be employed.

    • Solution: Use a derivatizing agent such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to convert the ketone to a more volatile and easily ionizable oxime derivative.

  • Incorrect GC-MS Parameters: The instrument settings may not be optimized for this compound.

    • Solution: Optimize the injector temperature, oven temperature program, and carrier gas flow rate. A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS), is generally suitable.

  • Leaks in the System: Leaks in the injector or column connections can lead to sample loss and reduced sensitivity.

    • Solution: Perform a leak check of the GC system, paying close attention to the septum, ferrules, and column fittings.

Logical Workflow for Troubleshooting Low GC-MS Signal

Low_Signal_GCMS start Low or No Signal check_sample_prep Review Sample Preparation Method start->check_sample_prep check_params Verify GC-MS Parameters start->check_params check_leaks Perform Leak Check start->check_leaks implement_spme Implement/Optimize HS-SPME check_sample_prep->implement_spme Inefficient Extraction implement_deriv Consider/Optimize Derivatization check_sample_prep->implement_deriv Low Concentration optimize_gc Optimize Injector & Oven Temperatures check_params->optimize_gc Suboptimal Settings fix_leaks Tighten Fittings, Replace Septum/Ferrules check_leaks->fix_leaks Leak Detected success Signal Improved implement_spme->success implement_deriv->success optimize_gc->success fix_leaks->success

Caption: Troubleshooting workflow for low GC-MS signal.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

  • Active Sites in the GC System: Active sites in the injector liner, column, or connections can cause peak tailing for polar compounds like ketones.

    • Solution: Use a deactivated or ultra-inert inlet liner. If tailing persists, trim the front end of the column (5-10 cm) to remove accumulated non-volatile residues.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute the sample or use a higher split ratio during injection.

  • Improper Column Installation: Incorrect column installation can create dead volume, leading to peak broadening and tailing.

    • Solution: Ensure the column is installed at the correct depth in the injector and detector, and that the ferrules are properly tightened.

PTR-MS Troubleshooting

Issue 1: Low Sensitivity for m/z 101.096 (protonated this compound)

Possible Causes and Solutions:

  • Suboptimal Drift Tube Conditions: The electric field (E/N) in the drift tube may not be optimal for the proton-transfer reaction.

    • Solution: For some compounds, a lower E/N ratio can reduce fragmentation and increase the signal of the protonated molecule. Experiment with different drift tube voltages to find the optimal setting for m/z 101.096.

  • High Water Cluster Ions: High levels of water cluster ions (H3O+(H2O)n) can lead to alternative reaction pathways and reduce the primary H3O+ reagent ions, thus lowering sensitivity.

    • Solution: Check the water vapor source and ensure it is functioning correctly. High humidity in the sampled air can also contribute to this; if possible, use a Nafion dryer for the sample inlet.

  • Contamination of the Reaction Cell: Contaminants in the drift tube can consume reagent ions or react with the analyte ions.

    • Solution: Bake out the PTR-MS system according to the manufacturer's instructions to remove contaminants.

Logical Workflow for Troubleshooting Low PTR-MS Sensitivity

Low_Sensitivity_PTRMS start Low Sensitivity (m/z 101.096) check_drift_tube Optimize Drift Tube Conditions (E/N) start->check_drift_tube check_water_clusters Check Water Cluster Ion Levels start->check_water_clusters check_contamination Inspect for System Contamination start->check_contamination adjust_voltage Adjust Drift Tube Voltage check_drift_tube->adjust_voltage Suboptimal E/N verify_water_source Verify Water Source & Sample Humidity check_water_clusters->verify_water_source High Clusters Detected bakeout Perform System Bake-out check_contamination->bakeout Contamination Suspected success Sensitivity Improved adjust_voltage->success verify_water_source->success bakeout->success

Caption: Troubleshooting workflow for low PTR-MS sensitivity.

Data Presentation: Enhancing Sensitivity

The following tables summarize quantitative data related to the enhancement of this compound detection.

Table 1: Comparison of Detection Methods and Sensitivity Enhancement Techniques

Analytical MethodSample PreparationDerivatizationLimit of Detection (LOD)Key Advantages
GC-MSDirect Liquid InjectionNoneng/mL to high µg/mL rangeSimple, for high concentration samples
HS-SPME-GC-MSHeadspace SPMENoneLow µg/mL to ng/mL rangeExcellent for volatile compounds, reduces matrix effects
HS-SPME-GC-MSHeadspace SPMEPFBHApg/mL to low ng/mL rangeSignificantly enhances sensitivity for ketones
PTR-MSDirect Air/HeadspaceNonepptv to low ppbv rangeReal-time analysis, high sensitivity, no sample prep needed

Note: LOD values are estimates based on typical performance for C6 ketones and may vary depending on the specific instrument, matrix, and experimental conditions.

Table 2: Recommended HS-SPME Fiber Selection for this compound

SPME Fiber CoatingPolarityRecommended forExpected Performance for this compound
Polydimethylsiloxane (PDMS)Non-polarGeneral purpose for volatile compoundsGood
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)BipolarBroad range of volatiles, including small moleculesExcellent, high surface area for good analyte trapping
Polyacrylate (PA)PolarPolar analytesGood, suitable for ketones

Experimental Protocols

Protocol 1: High-Sensitivity Detection of this compound using HS-SPME with PFBHA Derivatization and GC-MS

This protocol describes a method for achieving high sensitivity in the detection of this compound from a liquid matrix (e.g., biological fluid, environmental water sample).

1. Materials and Reagents:

  • Sample containing this compound

  • 20 mL headspace vials with PTFE/silicone septa

  • HS-SPME manual holder and fiber (e.g., DVB/CAR/PDMS)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (15 mg/mL in water)

  • Sodium chloride (NaCl)

  • GC-MS system with a suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

2. Sample Preparation and Derivatization:

  • Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add NaCl to saturate the solution (approximately 1.5 g). This increases the partitioning of volatile compounds into the headspace.

  • Add 100 µL of the PFBHA solution to the vial.

  • Immediately seal the vial with the septum cap.

  • Incubate the vial at 60°C for 30 minutes with gentle agitation to facilitate the derivatization reaction.

3. HS-SPME Extraction:

  • After incubation, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Retract the fiber into the needle.

4. GC-MS Analysis:

  • Immediately insert the SPME fiber into the GC injector port, heated to 250°C, and desorb for 5 minutes in splitless mode.

  • GC oven temperature program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 50-400.

    • Monitor for the characteristic ions of the PFBHA-oxime derivative of this compound.

Experimental Workflow for HS-SPME-GC-MS with Derivatization

HS_SPME_GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis sample_prep 1. Sample + NaCl in Headspace Vial add_pfbha 2. Add PFBHA Solution sample_prep->add_pfbha incubate 3. Incubate at 60°C add_pfbha->incubate expose_fiber 4. Expose SPME Fiber to Headspace incubate->expose_fiber desorb 5. Desorb Fiber in GC Injector expose_fiber->desorb separate 6. Chromatographic Separation desorb->separate detect 7. Mass Spectrometric Detection separate->detect

Caption: Workflow for sensitive this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for real-time detection of this compound?

A1: Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is generally the most sensitive technique for real-time analysis of volatile organic compounds like this compound, with detection limits often in the parts-per-trillion by volume (pptv) range. It requires no sample preparation or chromatographic separation, making it ideal for monitoring dynamic processes.

Q2: How can I improve the sensitivity of my existing GC-MS method for this compound without changing the instrument?

A2: You can significantly enhance sensitivity by optimizing your sample preparation. Implementing Headspace Solid-Phase Microextraction (HS-SPME) will help concentrate the analyte from your sample before injection. For even greater sensitivity, chemical derivatization with a reagent like PFBHA can be employed, which converts the ketone into a derivative with better chromatographic and ionization properties.

Q3: What are the key mass fragments to look for when identifying this compound in a mass spectrum?

A3: In a standard 70 eV Electron Ionization (EI) mass spectrum, the molecular ion ([M]+) for this compound is at m/z 100. Key fragment ions to look for include m/z 43 (acetyl group, often the base peak), m/z 57 (loss of the acetyl group), and m/z 72 (McLafferty rearrangement).[1][2][3]

Q4: Can I distinguish this compound from its isomers using GC-MS?

A4: Yes, a gas chromatographic separation prior to mass spectrometry will separate isomers based on their different boiling points and interactions with the GC column stationary phase. They will therefore have different retention times, allowing for their individual identification and quantification.

Q5: My baseline is noisy in my GC-MS chromatogram. What are the common causes?

A5: A noisy baseline can be caused by several factors, including a contaminated carrier gas, column bleed (especially at high temperatures), a dirty ion source in the mass spectrometer, or leaks in the system. Start by checking your gas purifiers, conditioning the column, and if necessary, cleaning the ion source according to the manufacturer's instructions.

Chemical Reaction Pathway: Derivatization of this compound with PFBHA

Derivatization_Reaction cluster_reactants Reactants cluster_products Products ketone This compound pfbha PFBHA ketone->pfbha + oxime PFBHA-Oxime Derivative pfbha->oxime water Water oxime->water +

Caption: Derivatization reaction of this compound.

References

Resolving isomeric interferences of 3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-2-pentanone. Our goal is to help you resolve common isomeric interferences and ensure the accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that can cause interference in my analysis?

A1: this compound has several structural isomers and can also exist as enantiomers (chiral isomers). The most common interfering isomers possess the same molecular formula (C6H12O) and similar physical properties, which can lead to challenges in separation and identification. Key isomers include:

  • Positional Isomers: These isomers differ in the position of the methyl group or the carbonyl group.

    • 4-Methyl-2-pentanone

    • 2-Hexanone

    • 3-Hexanone

    • 3,3-Dimethyl-2-butanone

  • Enantiomers: this compound is a chiral molecule and exists as two enantiomers (R)-3-Methyl-2-pentanone and (S)-3-Methyl-2-pentanone. These molecules are non-superimposable mirror images of each other.

Q2: I am seeing a single peak in my gas chromatogram, but the mass spectrum looks impure. Could this be due to co-eluting isomers?

A2: Yes, this is a classic sign of co-elution, a common issue when analyzing isomers with similar boiling points and polarities.[1] Standard non-polar gas chromatography (GC) columns often fail to separate isomers like this compound and 4-Methyl-2-pentanone effectively. To confirm co-elution, you should:

  • Examine the peak shape: Look for asymmetrical peaks, such as shouldering or tailing, which can indicate the presence of more than one compound.[1]

  • Analyze the mass spectrum across the peak: In your GC-MS data, inspect the mass spectra at the beginning, apex, and end of the peak. If the relative ion abundances change across the peak, it confirms that multiple components are co-eluting.[1]

Q3: How can I differentiate between this compound and its isomers using mass spectrometry?

A3: Mass spectrometry (MS) is a powerful tool for distinguishing between isomers based on their unique fragmentation patterns. While they share the same molecular ion peak (m/z 100), the abundance of their fragment ions will differ. Alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a key fragmentation pathway for ketones.[2][3]

For example, to distinguish between this compound and 4-Methyl-2-pentanone:

  • This compound will likely show a significant peak at m/z 71 due to the loss of an ethyl radical.

  • 4-Methyl-2-pentanone will likely show a prominent peak at m/z 57 due to the loss of a propyl radical.

By comparing the fragmentation patterns in your experimental data to reference spectra, you can identify the specific isomers present.

Troubleshooting Guides

Problem: Co-elution of this compound and 4-Methyl-2-pentanone on a non-polar GC column.

Solution Workflow:

Figure 1. Troubleshooting workflow for co-elution of positional isomers.

Detailed Steps:

  • Optimize the GC Temperature Program:

    • Decrease the temperature ramp rate: A slower ramp rate (e.g., 5°C/min) can enhance separation.[1]

    • Introduce an isothermal hold: A hold at a temperature just below the elution temperature of the isomers can improve resolution.[1]

  • Change the GC Column:

    • If optimizing the temperature program is insufficient, switch to a GC column with a different stationary phase. A mid-polar or polar column (e.g., a wax-type or cyanopropyl-based column) will provide different selectivity based on dipole-dipole interactions, which can effectively separate ketones with different structures.

Problem: Inability to separate the enantiomers of this compound.

Solution Workflow:

Figure 2. Workflow for the chiral separation of this compound.

Detailed Steps:

  • Utilize a Chiral GC Column: Standard GC columns cannot separate enantiomers. You must use a chiral stationary phase. Cyclodextrin-based columns are commonly used for the chiral separation of ketones.[4][5]

  • Optimize GC Conditions for Chiral Separation:

    • Lower the initial oven temperature: Starting at a lower temperature (e.g., 40-50°C) can improve the interaction between the enantiomers and the chiral stationary phase.

    • Use a slow temperature ramp: A slow ramp rate (e.g., 1-2°C/min) is often necessary to achieve baseline separation of enantiomers.[5]

Experimental Protocols

Protocol 1: GC-MS Method for the Separation of Positional Isomers

This protocol provides a starting point for separating this compound from its positional isomers.

ParameterSetting
GC Column DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Program Initial: 50°C, hold for 2 minRamp: 5°C/min to 150°C, hold for 5 min
Injector Temp. 250°C
Injection Mode Split (20:1)
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range m/z 40-150
Protocol 2: Chiral GC Method for the Separation of Enantiomers

This protocol is designed for the separation of (R)- and (S)-3-Methyl-2-pentanone.

ParameterSetting
GC Column Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)[4]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Program Initial: 40°C, hold for 1 minRamp: 2°C/min to 180°C, hold for 10 min
Injector Temp. 220°C
Detector Flame Ionization Detector (FID)
Detector Temp. 250°C

Quantitative Data Summary

Table 1: Mass Spectral Fragmentation of C6H12O Ketone Isomers

The following table summarizes the expected major fragment ions for common isomers of this compound. The molecular ion (M+) for all is m/z 100.

CompoundKey Fragment Ion 1 (m/z)Key Fragment Ion 2 (m/z)Key Fragment Ion 3 (m/z)
This compound 435771
4-Methyl-2-pentanone 4358 (McLafferty)85
2-Hexanone 4358 (McLafferty)71
3-Hexanone 577129
3,3-Dimethyl-2-butanone 435785

Data compiled from publicly available spectral libraries and fragmentation principles.[2][3]

This technical support guide is intended to be a starting point for resolving isomeric interferences of this compound. Experimental conditions may need to be further optimized for your specific instrumentation and sample matrix.

References

Validation & Comparative

Comparative Guide to Analytical Methods for 3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two common analytical techniques for the quantification of 3-Methyl-2-pentanone: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound. The methodologies and validation data presented are representative examples based on established principles of analytical chemistry and regulatory guidelines.

Introduction to this compound

This compound (CAS No: 565-61-7) is a volatile aliphatic ketone.[1][2] Its analysis is crucial in various fields, including flavor and fragrance, environmental monitoring, and as an intermediate in chemical synthesis. Accurate and reliable analytical methods are essential for quality control and regulatory compliance. This guide compares two widely used chromatographic techniques for the analysis of this compound, outlining their respective methodologies and performance characteristics based on the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation.[3][4][5][6]

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV methods for the analysis of this compound. The data presented are representative and may vary based on the specific instrumentation and laboratory conditions.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)ICH Q2(R1) Acceptance Criteria (Typical for Assay)
Specificity High (Good separation of volatile compounds)Moderate (Potential for interference from co-eluting compounds)The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.998> 0.997Correlation coefficient (r) should be > 0.995.
Range 1 - 200 µg/mL10 - 500 µg/mL80% to 120% of the test concentration for assays.
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%Mean recovery of 98.0% to 102.0% is often expected.
Precision (%RSD)
- Repeatability< 1.5%< 2.0%RSD ≤ 2% is commonly acceptable.[3]
- Intermediate Precision< 2.0%< 2.5%RSD ≤ 2% is commonly acceptable.[3]
Limit of Detection (LOD) ~0.3 µg/mL~3 µg/mLSignal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) ~1 µg/mL~10 µg/mLSignal-to-noise ratio of 10:1.

Experimental Protocols

Detailed methodologies for the GC-FID and HPLC-UV analysis of this compound are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is well-suited for the analysis of volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Chromatographic Conditions:

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold for 5 minutes.

  • Detector Temperature: 280°C.

  • Hydrogen Flow: 40 mL/min.

  • Air Flow: 400 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).

  • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Dilute test samples with methanol to fall within the calibration range.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Method

Direct analysis of this compound by HPLC-UV is possible, although its chromophore provides limited UV absorbance. For higher sensitivity, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed.[7][8] The following protocol describes a direct analysis method.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

  • Prepare calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 500 µg/mL.

  • Prepare QC samples at low, medium, and high concentrations.

  • Dissolve or dilute test samples in the mobile phase to a concentration within the calibration range.

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, in accordance with ICH guidelines.

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Method Validation Experiments cluster_3 Data Analysis & Reporting Dev Analytical Method Development & Optimization Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Analysis Data Analysis & Statistical Evaluation Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Validation Report Generation Analysis->Report

Caption: Workflow for Analytical Method Validation.

Conclusion

Both GC-FID and HPLC-UV can be used for the quantitative analysis of this compound. The choice of method will depend on the specific application, required sensitivity, and available instrumentation.

  • GC-FID is generally more sensitive and provides higher resolution for volatile compounds like this compound, making it the preferred method when high accuracy and low detection limits are required.

  • HPLC-UV offers a viable alternative, particularly when GC is not available. However, the sensitivity may be lower due to the weak UV absorbance of the analyte. For trace analysis, derivatization is recommended to enhance detection.

It is imperative that any analytical method be properly validated in the user's laboratory to ensure its suitability for the intended purpose, adhering to the principles outlined in the ICH Q2(R1) guideline.[3][4][5][6]

References

A Comparative Analysis of 3-Methyl-2-pentanone and Other Ketone Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 3-Methyl-2-pentanone with other common ketone solvents: 2-Pentanone, 3-Pentanone, and 4-Methyl-2-pentanone (also known as Methyl Isobutyl Ketone or MIBK). This document is intended for researchers, scientists, and drug development professionals to aid in solvent selection for synthesis, extraction, and formulation processes. The information is supported by physicochemical data and detailed experimental protocols for performance evaluation.

Physicochemical and Spectroscopic Properties

The selection of an appropriate solvent is critical in chemical and pharmaceutical development, influencing reaction kinetics, purification efficiency, and the purity of the final product. The following tables summarize the key physical, chemical, and spectroscopic properties of this compound and its isomers and related ketones to facilitate a comparative assessment.

Table 1: Physicochemical Properties of Selected Ketones

PropertyThis compound2-Pentanone3-Pentanone4-Methyl-2-pentanone (MIBK)
Molecular Formula C₆H₁₂OC₅H₁₀OC₅H₁₀OC₆H₁₂O
Molecular Weight ( g/mol ) 100.16[1]86.13[2]86.132[3]100.16
Boiling Point (°C) 116-118[4][5]101-105[6]101.5-101.7[3][7]117-118
Melting Point (°C) -83[4]-78[8]-39.8 to -42[3][7]-80[9]
Density (g/mL at 25°C) 0.815[5]0.809[6]0.813[7]0.801[9]
Water Solubility (g/L at 20°C) 22.6 (2.26 wt %)[4]72.6[10]~40 (1 in 25 parts)[11]20
Flash Point (°C) 12[12]7.2[10]11.67[13]14

Table 2: Spectroscopic Data References for Selected Ketones

Spectroscopic DataThis compound2-Pentanone3-Pentanone4-Methyl-2-pentanone (MIBK)
¹H NMR [14][15][16][17]
¹³C NMR [18][19][20][21]
Mass Spectrometry (MS) [18][22][23][24]
Infrared (IR) Spectroscopy [18]

Experimental Protocols for Comparative Solvent Evaluation

To provide a practical framework for solvent selection, the following protocols outline methods for comparing the performance of these ketones in common pharmaceutical development applications.

Protocol 1: Comparative Solubility Assessment of a Model Active Pharmaceutical Ingredient (API)

Objective: To determine and compare the solubility of a model poorly soluble API (e.g., ibuprofen) in this compound, 2-Pentanone, 3-Pentanone, and 4-Methyl-2-pentanone at a controlled temperature.

Materials:

  • This compound

  • 2-Pentanone

  • 3-Pentanone

  • 4-Methyl-2-pentanone (MIBK)

  • Model API (e.g., ibuprofen)

  • Scintillation vials or test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the API.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the model API to separate vials, each containing a known volume (e.g., 5 mL) of one of the four ketone solvents.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C) and agitate for 24 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After 24 hours, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

    • Carefully pipette an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

  • Analysis:

    • Dilute the aliquots with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the HPLC method.

    • Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.

    • Calculate the solubility of the API in each ketone solvent, typically expressed in mg/mL or g/L.

Data Presentation: The results should be presented in a table comparing the solubility of the API in each of the four ketone solvents.

Protocol 2: Comparative Liquid-Liquid Extraction Efficiency

Objective: To compare the efficiency of this compound, 2-Pentanone, 3-Pentanone, and 4-Methyl-2-pentanone in extracting a model compound from an aqueous solution.

Materials:

  • This compound

  • 2-Pentanone

  • 3-Pentanone

  • 4-Methyl-2-pentanone (MIBK)

  • Aqueous stock solution of a model compound (e.g., a fluorescent dye or a known concentration of a drug substance)

  • Separatory funnels (50 mL)

  • pH meter and buffers (if the compound's charge is pH-dependent)

  • Vortex mixer

  • UV-Vis spectrophotometer or HPLC system for analysis.

Methodology:

  • Preparation:

    • Prepare an aqueous stock solution of the model compound at a known concentration.

    • If necessary, adjust the pH of the aqueous solution to ensure the model compound is in its neutral, extractable form.

  • Extraction:

    • In four separate separatory funnels, place a known volume (e.g., 20 mL) of the aqueous stock solution.

    • To each funnel, add an equal volume (e.g., 20 mL) of one of the four ketone solvents.

    • Stopper the funnels and shake vigorously for 2 minutes, periodically venting to release any pressure buildup.

    • Allow the funnels to stand undisturbed until the aqueous and organic phases have completely separated.

  • Sample Analysis:

    • Carefully separate the aqueous and organic layers from each funnel into separate containers.

    • Measure the concentration of the model compound remaining in the aqueous phase for each solvent system using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • The concentration of the compound in the organic phase can be determined by mass balance or by direct measurement after appropriate dilution.

  • Calculation of Partition Coefficient and Extraction Efficiency:

    • Calculate the partition coefficient (P) for each solvent: P = [Concentration in organic phase] / [Concentration in aqueous phase].

    • Calculate the percentage extraction efficiency (%E) for each solvent: %E = (1 - (Concentration in aqueous phase after extraction / Initial concentration in aqueous phase)) * 100.

Data Presentation: The partition coefficients and extraction efficiencies for the model compound with each of the four ketone solvents should be summarized in a table for direct comparison.

Visualization of the Solvent Selection Workflow

The following diagram illustrates a logical workflow for solvent selection in a pharmaceutical development context, from initial screening to final process implementation.

SolventSelectionWorkflow cluster_screening Phase 1: Initial Screening cluster_experimental Phase 2: Experimental Evaluation cluster_optimization Phase 3: Process Optimization & Selection A Define Process Requirements (e.g., Synthesis, Extraction, Crystallization) B Database & Literature Search (Physicochemical Properties, Safety Data) A->B C Shortlist Candidate Solvents (this compound, 2-Pentanone, 3-Pentanone, MIBK) B->C D Comparative Solubility Studies (Protocol 1) C->D Test Shortlisted Candidates E Comparative Extraction Efficiency (Protocol 2) C->E Test Shortlisted Candidates F Compatibility & Stability Studies C->F Test Shortlisted Candidates G Analyze & Rank Performance Data D->G Compile Results E->G Compile Results F->G Compile Results H Select Optimal Solvent G->H Decision I Process Scale-up & Validation H->I

Caption: A workflow diagram for solvent selection in pharmaceutical development.

Applications and Considerations

  • This compound and 4-Methyl-2-pentanone (MIBK) , being six-carbon ketones, generally exhibit lower water solubility compared to their five-carbon counterparts, which can be advantageous in extraction processes where minimizing solvent loss to the aqueous phase is desirable.[25][4]

  • 2-Pentanone and 3-Pentanone have higher water solubility, which may be beneficial in applications requiring partial miscibility with aqueous systems.[10][11]

  • The boiling points of this compound and MIBK are higher than those of the five-carbon ketones, making them suitable for reactions requiring elevated temperatures.[25][5][6][7]

  • In terms of applications, MIBK is a widely used industrial solvent for resins, paints, and in extraction processes. 3-Pentanone is utilized in the synthesis of pharmaceuticals like Vitamin E and as a specialty solvent.[11] 2-Pentanone serves as a solvent and flavoring agent.[6][10] this compound is also used as a solvent and in chemical synthesis.

This guide provides a foundational comparison of these ketones. The selection of the optimal solvent will ultimately depend on the specific requirements of the intended application, including the properties of the solute, the desired process conditions, and safety and environmental considerations. The provided experimental protocols offer a starting point for a rigorous, data-driven selection process.

References

A Comparative Guide to 3-Methyl-2-pentanone and 2-Hexanone in Solvent Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Methyl-2-pentanone and 2-Hexanone, two isomeric ketone solvents. The information presented is intended to assist researchers, scientists, and professionals in the drug development field in making informed decisions regarding solvent selection for various laboratory and industrial applications. This document outlines the physicochemical properties, safety and handling considerations, and cost-effectiveness of both solvents, supported by available data.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a solvent is critically dependent on its physical and chemical properties. These parameters influence the solvent's behavior in applications such as extractions, chromatography, and as a reaction medium. The following table summarizes the key physicochemical properties of this compound and 2-Hexanone.

PropertyThis compound2-Hexanone
CAS Number 565-61-7591-78-6
Molecular Formula C₆H₁₂OC₆H₁₂O
Molecular Weight 100.16 g/mol 100.16 g/mol
Appearance Colorless liquidColorless to light yellow liquid[1][2][3]
Odor Peppermint-likeSharp, acetone-like[1][3]
Boiling Point 116-118 °C[4][5][6][7]127.6 °C[1]
Melting Point -83 °C-55.5 °C[1]
Density 0.813-0.815 g/mL at 20-25 °C[7]0.8113 g/cm³[1]
Viscosity Not readily available0.63 mPa·s at 20 °C[1]
Vapor Pressure 11.6 - 18.2 mmHg at 25 °C[6][8]1.3 kPa (9.75 mmHg) at 20 °C[1]
Flash Point 12 °C (54 °F)23 °C (73.4 °F)[9]
Solubility in Water 2.26 wt % (22.6 g/L) at 20 °C1.4% (14 g/L)[1]

The lower boiling point of this compound suggests it is more volatile than 2-Hexanone, which could be advantageous for applications requiring easy solvent removal. Conversely, the higher boiling point of 2-Hexanone makes it suitable for processes requiring higher temperatures. The slightly higher water solubility of this compound may be a consideration in applications where water content is critical.

Safety, Handling, and Environmental Considerations

Safety is a paramount concern in any laboratory or manufacturing setting. The following table outlines the key safety and handling information for both solvents.

AspectThis compound2-Hexanone
GHS Hazard Statements H225 (Highly flammable liquid and vapor)H226 (Flammable liquid and vapor), H336 (May cause drowsiness or dizziness), H361f (Suspected of damaging fertility), H372 (Causes damage to organs through prolonged or repeated exposure)[10][11]
Key Hazards Highly flammable. Irritant.[5][8]Flammable. Neurotoxic metabolite (2,5-hexanedione).[1][10] Irritating to eyes and respiratory tract.[9]
Personal Protective Equipment (PPE) Protective gloves, clothing, and eye/face protection.[12]Protective gloves, clothing, and eye/face protection.[9]
Environmental Impact Information not readily available.Can evaporate rapidly into the air.[13] May be degraded by atmospheric photooxidation.[13] Expected to have high mobility in soil and may leach into groundwater.[13] Not expected to bioconcentrate in aquatic organisms.[13]

A significant point of differentiation is the neurotoxicity associated with 2-Hexanone's metabolite, 2,5-hexanedione.[1][10] This has led to the discontinuation of its large-scale manufacturing and use in the United States.[3][13] this compound does not share this specific toxicity concern, making it a potentially safer alternative from a health perspective.

Cost-Effectiveness

The cost of solvents can be a significant factor in the overall expense of a project or process. The following table provides an overview of the available pricing information for both solvents. It is important to note that prices can vary significantly based on supplier, purity, and quantity.

SolventSupplier ExamplePrice (USD)Quantity
This compoundSigma-Aldrich$99.105 g
Sigma-Aldrich$230.3525 g
2-HexanoneIndiaMART~$1.32/kg (₹110/kg)Bulk
Sigma-Aldrich~$43.50 (R 733.04)10 g
Sigma-Aldrich~$144.15 (R 2,430.40)50 g

Experimental Protocol: Comparative Solvent Extraction Efficiency

To objectively compare the performance of this compound and 2-Hexanone in a practical application, a standardized experimental protocol is necessary. The following is a representative methodology for a liquid-liquid extraction.

Objective: To compare the extraction efficiency of a model organic compound from an aqueous solution using this compound and 2-Hexanone.

Materials:

  • Model organic compound (e.g., benzoic acid)

  • Deionized water

  • This compound (reagent grade)

  • 2-Hexanone (reagent grade)

  • Separatory funnels (250 mL)

  • Beakers and Erlenmeyer flasks

  • Analytical balance

  • pH meter

  • Rotary evaporator

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the model organic compound in deionized water at a known concentration (e.g., 1 mg/mL).

  • Extraction:

    • In two separate 250 mL separatory funnels, place 100 mL of the aqueous stock solution.

    • To the first funnel, add 50 mL of this compound.

    • To the second funnel, add 50 mL of 2-Hexanone.

  • Mixing: Stopper the funnels and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the funnels to stand until the aqueous and organic layers have completely separated.

  • Sample Collection:

    • Carefully drain the lower aqueous layer from each funnel into separate labeled beakers.

    • Drain the upper organic layers into separate labeled Erlenmeyer flasks.

  • Analysis:

    • Determine the concentration of the model organic compound remaining in the aqueous layers using a suitable analytical technique (UV-Vis or HPLC).

    • The amount of compound extracted into the organic phase can be calculated by difference.

  • Solvent Removal (Optional): The solvent can be removed from the organic extracts using a rotary evaporator to isolate the extracted compound.

Data Analysis: The extraction efficiency for each solvent can be calculated using the following formula:

Extraction Efficiency (%) = [(Initial amount of compound - Amount of compound in aqueous layer after extraction) / Initial amount of compound] x 100

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis prep_stock Prepare Aqueous Stock Solution add_solvents Add Solvents to Separatory Funnels (this compound and 2-Hexanone) prep_stock->add_solvents mix Shake and Vent add_solvents->mix separate Allow Phase Separation mix->separate collect_aq Collect Aqueous Layers separate->collect_aq collect_org Collect Organic Layers separate->collect_org analyze_aq Analyze Aqueous Layers (UV-Vis/HPLC) collect_aq->analyze_aq calc_eff Calculate Extraction Efficiency analyze_aq->calc_eff

Caption: Workflow for Comparative Solvent Extraction.

Solvent Selection Logic

The choice between this compound and 2-Hexanone will depend on the specific requirements of the application. The following diagram illustrates a logical approach to solvent selection based on key properties.

G cluster_criteria Key Selection Criteria cluster_solvents Solvent Choice start Solvent Selection volatility High Volatility Required? start->volatility temp High Temperature Process? start->temp safety Toxicity a Major Concern? start->safety solvent_3m2p This compound volatility->solvent_3m2p Yes solvent_2h 2-Hexanone volatility->solvent_2h No temp->solvent_3m2p No temp->solvent_2h Yes safety->solvent_3m2p Yes safety->solvent_2h No

References

A Comparative Analysis of 3-Methyl-2-pentanone and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and pharmaceutical development, a precise understanding of isomeric compounds is paramount. Isomers, molecules sharing the same chemical formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive comparative analysis of 3-Methyl-2-pentanone and its structural isomers, all sharing the formula C₆H₁₂O. The following sections detail their physical properties, spectroscopic signatures for differentiation, and experimental protocols for their analysis, tailored for researchers, scientists, and drug development professionals.

Structural Isomers of this compound

The structural isomers of this compound are all ketones with six carbon atoms. These include:

  • 2-Hexanone

  • 3-Hexanone

  • 4-Methyl-2-pentanone

  • 3,3-Dimethyl-2-butanone

  • 2-Methyl-3-pentanone

Comparative Physical Properties

The subtle differences in the branching and position of the carbonyl group among these isomers lead to variations in their physical properties. These properties are crucial for purification, solvent selection, and predicting their behavior in various chemical processes.

IsomerStructureBoiling Point (°C)Density (g/mL at 20°C)Refractive Index (nD at 20°C)
This compound CH₃CH₂CH(CH₃)C(=O)CH₃1160.8131.4012
2-Hexanone CH₃(CH₂)₃C(=O)CH₃127.60.81131.403
3-Hexanone CH₃CH₂CH₂C(=O)CH₂CH₃123-1240.812-0.8181.397-1.403
4-Methyl-2-pentanone (CH₃)₂CHCH₂C(=O)CH₃117.90.8011.396
3,3-Dimethyl-2-butanone (CH₃)₃CC(=O)CH₃1060.8011.393
2-Methyl-3-pentanone CH₃CH₂C(=O)CH(CH₃)₂113-1150.8121.398

Spectroscopic Analysis for Isomer Differentiation

Spectroscopic techniques are indispensable for the unambiguous identification of these isomers. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique fingerprints for the different molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools to distinguish between the isomers based on the chemical environment of the hydrogen and carbon atoms. The number of signals, their chemical shifts (δ), and splitting patterns are characteristic for each isomer.

¹H NMR Spectral Data (CDCl₃, representative shifts in ppm):

IsomerKey ¹H NMR Signals (δ, ppm)
This compound ~2.1 (s, 3H, -C(=O)CH₃), ~2.4 (m, 1H, -CH(CH₃)-), ~1.0 (d, 3H, -CH(CH₃)-), ~0.9 (t, 3H, -CH₂CH₃)
2-Hexanone ~2.1 (s, 3H, -C(=O)CH₃), ~2.4 (t, 2H, -CH₂C(=O)-), ~1.5 (m, 2H), ~1.3 (m, 2H), ~0.9 (t, 3H)
3-Hexanone ~2.4 (q, 4H, -CH₂C(=O)CH₂-), ~1.0 (t, 6H, -CH₂CH₃)
4-Methyl-2-pentanone ~2.1 (s, 3H, -C(=O)CH₃), ~2.2 (d, 2H, -CH₂C(=O)-), ~2.1 (m, 1H, -CH(CH₃)₂), ~0.9 (d, 6H, -CH(CH₃)₂)
3,3-Dimethyl-2-butanone ~2.1 (s, 3H, -C(=O)CH₃), ~1.1 (s, 9H, -C(CH₃)₃)
2-Methyl-3-pentanone ~2.5 (q, 2H, -C(=O)CH₂-), ~2.6 (septet, 1H, -CH(CH₃)₂), ~1.1 (d, 6H, -CH(CH₃)₂), ~1.0 (t, 3H, -CH₂CH₃)

¹³C NMR Spectral Data (CDCl₃, representative shifts in ppm):

IsomerKey ¹³C NMR Signals (δ, ppm)
This compound ~212 (-C=O), ~45 (-CH-), ~29 (-C(=O)CH₃), ~25 (-CH₂-), ~16 (-CH(CH₃)-), ~11 (-CH₂CH₃)
2-Hexanone ~209 (-C=O), ~43 (-CH₂C(=O)-), ~30 (-C(=O)CH₃), ~26, ~22, ~14
3-Hexanone ~211 (-C=O), ~35 (-CH₂C(=O)-), ~8 (-CH₂CH₃)
4-Methyl-2-pentanone ~209 (-C=O), ~52 (-CH₂C(=O)-), ~30 (-C(=O)CH₃), ~25 (-CH-), ~22 (-CH(CH₃)₂)
3,3-Dimethyl-2-butanone ~213 (-C=O), ~44 (-C(CH₃)₃), ~26 (-C(=O)CH₃), ~26 (-C(CH₃)₃)
2-Methyl-3-pentanone ~215 (-C=O), ~41 (-CH-), ~34 (-CH₂C(=O)-), ~18 (-CH(CH₃)₂), ~7 (-CH₂CH₃)
Infrared (IR) Spectroscopy

The primary diagnostic peak in the IR spectrum of these ketones is the strong carbonyl (C=O) stretching vibration. While all isomers exhibit this peak, its exact position can be influenced by the surrounding alkyl groups. Saturated aliphatic ketones typically show a C=O stretch in the range of 1705-1725 cm⁻¹.

IsomerC=O Stretch (cm⁻¹)
This compound ~1715
2-Hexanone ~1717
3-Hexanone ~1717
4-Methyl-2-pentanone ~1719
3,3-Dimethyl-2-butanone ~1707
2-Methyl-3-pentanone ~1715
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. The molecular ion peak (M⁺) for all C₆H₁₂O isomers will be at m/z 100. However, the fragmentation patterns, particularly the alpha-cleavage next to the carbonyl group, will differ and can be used for identification.

Characteristic Mass Spectral Fragments (m/z):

IsomerMajor Fragments (m/z)
This compound 43 (CH₃CO⁺), 57 (C₄H₉⁺), 71 (C₄H₇O⁺)
2-Hexanone 43 (CH₃CO⁺), 58 (McLafferty rearrangement), 57 (C₄H₉⁺)
3-Hexanone 57 (C₂H₅CO⁺), 71 (C₃H₇CO⁺)
4-Methyl-2-pentanone 43 (CH₃CO⁺), 57 (C₄H₉⁺), 85 (M-15)
3,3-Dimethyl-2-butanone 43 (CH₃CO⁺), 57 (t-butyl cation, (CH₃)₃C⁺)
2-Methyl-3-pentanone 57 (C₂H₅CO⁺), 43 (C₃H₇⁺)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Objective: To separate and identify the isomers of this compound in a mixture.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the isomer mixture in a volatile solvent such as dichloromethane (B109758) or hexane.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating these isomers based on their boiling points and polarity.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 150 °C at a rate of 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The isomers will elute at different retention times based on their boiling points and interaction with the stationary phase. The mass spectrum of each eluting peak can be compared to a library (e.g., NIST) or the characteristic fragmentation patterns listed above for positive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To obtain detailed structural information to differentiate between the isomers.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Number of Scans: 16-32.

    • Pulse Sequence: Standard single-pulse experiment.

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz or higher.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze the chemical shifts, integration (for ¹H), and multiplicities of the signals to deduce the structure.

Infrared (IR) Spectroscopy for Functional Group Confirmation

Objective: To confirm the presence of the carbonyl group and observe any subtle shifts in its stretching frequency.

Methodology:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the carbonyl region (e.g., CCl₄) and place it in a liquid cell.

  • IR Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the strong absorption peak in the 1700-1725 cm⁻¹ region, which corresponds to the C=O stretch.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the separation and identification of this compound isomers.

G Workflow for Isomer Analysis cluster_0 Sample Preparation cluster_1 Separation & Initial Identification cluster_2 Structural Confirmation cluster_3 Final Identification Sample Mixture Sample Mixture Dilution in Solvent Dilution in Solvent Sample Mixture->Dilution in Solvent GC-MS Analysis GC-MS Analysis Dilution in Solvent->GC-MS Analysis Retention Time & Mass Spectrum Retention Time & Mass Spectrum GC-MS Analysis->Retention Time & Mass Spectrum NMR Spectroscopy NMR Spectroscopy Retention Time & Mass Spectrum->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Retention Time & Mass Spectrum->IR Spectroscopy Isomer Identification Isomer Identification NMR Spectroscopy->Isomer Identification IR Spectroscopy->Isomer Identification

Caption: A logical workflow for the separation and identification of C₆H₁₂O ketone isomers.

This comprehensive guide provides the necessary data and protocols to distinguish between the structural isomers of this compound. By leveraging the distinct physical and spectroscopic properties of each isomer, researchers can confidently identify and characterize these compounds in their work.

A Researcher's Guide to Confirming the Identity of 3-Methyl-2-pentanone in Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of chemical compounds is a critical cornerstone of their work. This guide provides a comprehensive comparison of standard analytical techniques for confirming the identity of 3-Methyl-2-pentanone in various samples. We will delve into the principles, performance, and protocols of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, offering supporting data to aid in method selection and implementation.

Comparison of Analytical Techniques

The choice of analytical technique for the identification and quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired level of structural information. The following table summarizes the key performance characteristics of the most common methods.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) Spectroscopy
Principle Separates volatile compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio.Provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei.Identifies functional groups in a molecule by measuring the absorption of infrared radiation.
Selectivity Very HighVery HighModerate
Sensitivity High (ng to pg range)Moderate (µg to mg range)Low (mg range)
Limit of Detection (LOD) ~1-100 µg/kg (estimated for ketones)[1]~0.04 mg/mL (estimated for small molecules)[2]~0.1% (w/w) (estimated)
Limit of Quantification (LOQ) ~3-300 µg/kg (estimated for ketones)[1]~0.13 mg/mL (estimated for small molecules)[2]~0.3% (w/w) (estimated)
Linearity Range Wide (typically 2-3 orders of magnitude)[3][4]Narrower than GC-MSLimited for quantitative analysis
Sample Throughput HighLow to ModerateHigh
Cost per Sample ModerateHighLow
Structural Information Provides molecular weight and fragmentation pattern.Provides detailed connectivity and stereochemistry.Provides information on functional groups present.
Typical Application Ideal for identifying and quantifying volatile compounds in complex mixtures.The gold standard for unambiguous structure elucidation.Rapid screening for the presence of specific functional groups.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below is a comprehensive protocol for the identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and powerful technique for this purpose.

GC-MS Protocol for the Identification of this compound

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the aqueous sample, add 1 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean vial for analysis.

  • For highly concentrated samples, a serial dilution of the extract may be necessary.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 35-200 amu.

3. Data Analysis

  • Identify the peak corresponding to this compound by comparing its retention time with that of a certified reference standard.

  • Confirm the identity by comparing the acquired mass spectrum with a reference mass spectrum from a library (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion peak at m/z 100 and key fragment ions at m/z 85, 72, 57, and 43.[5][6][7][8]

Visualization of the Analytical Workflow

To provide a clear overview of the process for confirming the identity of this compound, the following diagram illustrates the key steps involved.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Confirmation Sample Sample Containing This compound Extraction Liquid-Liquid Extraction Sample->Extraction Extract Organic Extract Extraction->Extract GCMS GC-MS Analysis Extract->GCMS NMR NMR Spectroscopy Extract->NMR IR IR Spectroscopy Extract->IR RT_Comparison Retention Time Comparison GCMS->RT_Comparison MS_Comparison Mass Spectrum Comparison GCMS->MS_Comparison NMR_Comparison NMR Spectrum Comparison NMR->NMR_Comparison IR_Comparison IR Spectrum Comparison IR->IR_Comparison Confirmation Identity Confirmed RT_Comparison->Confirmation MS_Comparison->Confirmation NMR_Comparison->Confirmation IR_Comparison->Confirmation

Analytical workflow for confirming this compound identity.

This guide provides a foundational understanding of the key analytical techniques for the identification of this compound. For specific applications, further method development and validation are essential to ensure the accuracy and reliability of the results. The selection of the most appropriate technique will ultimately be guided by the specific research question and the available resources.

References

A Comparative Guide to the Purity Assessment of 3-Methyl-2-pentanone Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical standards is paramount in research and development, directly impacting the validity of experimental results and the quality of pharmaceutical products. This guide provides a comprehensive comparison of commercially available 3-Methyl-2-pentanone standards and details the analytical methodologies required for their purity assessment.

Comparison of Commercial this compound Standards

The selection of a suitable this compound standard requires careful consideration of its specified purity and the analytical method used for its determination. While obtaining and comparing Certificates of Analysis (CoA) from different suppliers is highly recommended for a detailed impurity profile, the following table summarizes the publicly available information for standards from leading suppliers.

SupplierProduct NumberStated PurityAnalysis Method
Sigma-Aldrich M6700199%Gas Chromatography (GC)
Tokyo Chemical Industry (TCI) M0388>98.0%Gas Chromatography (GC)
Pharmaffiliates 565-61-7Not specifiedNot specified

Note: The stated purity is a minimum value and the actual purity of a specific lot is detailed in the Certificate of Analysis. It is crucial to obtain the lot-specific CoA for critical applications.

Potential Impurities in this compound

Understanding the synthesis of this compound is key to anticipating potential impurities. The common industrial synthesis involves the base-catalyzed aldol (B89426) condensation of 2-butanone (B6335102) with acetaldehyde, followed by dehydration and subsequent hydrogenation.

Based on this pathway, potential impurities may include:

  • Unreacted Starting Materials: 2-Butanone and Acetaldehyde.

  • Aldol Condensation Intermediate: 4-Hydroxy-3-methyl-2-pentanone.

  • Dehydration Byproduct: 3-Methyl-3-penten-2-one.

  • Isomers: Other isomers of hexanone.

  • Residual Solvents: Solvents used during synthesis and purification.

2-Butanone 2-Butanone Aldol Condensation Aldol Condensation 2-Butanone->Aldol Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Aldol Condensation 4-Hydroxy-3-methyl-2-pentanone 4-Hydroxy-3-methyl-2-pentanone Aldol Condensation->4-Hydroxy-3-methyl-2-pentanone Dehydration Dehydration 4-Hydroxy-3-methyl-2-pentanone->Dehydration 3-Methyl-3-penten-2-one 3-Methyl-3-penten-2-one Dehydration->3-Methyl-3-penten-2-one Hydrogenation Hydrogenation 3-Methyl-3-penten-2-one->Hydrogenation This compound This compound Hydrogenation->this compound

Synthesis Pathway of this compound

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity requires robust analytical methods. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most common and effective technique for this volatile ketone. High-Performance Liquid Chromatography (HPLC) can serve as an alternative or complementary method, often requiring derivatization.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the separation, identification, and quantification of this compound and its volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound standard.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a volumetric flask.

  • Prepare a series of calibration standards of known concentrations of a certified reference standard of this compound.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5MS (30 m x 0.250 mm, 0.25 µm) or similar non-polar capillary column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL (with an appropriate split ratio, e.g., 50:1)
Oven Temperature Program Initial: 50°C, hold for 2 min; Ramp: 10°C/min to 200°C, hold for 5 min
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35-200 amu

3. Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities can be identified by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with those of known standards.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Standard Dissolve Dissolve in Solvent Weigh->Dissolve Cal_Stds Prepare Calibration Standards Dissolve->Cal_Stds Inject Inject Sample Cal_Stds->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Identify Impurity Identification Integrate->Identify Quantify Purity Calculation Identify->Quantify

GC-MS Purity Assessment Workflow

Alternative Method: High-Performance Liquid Chromatography (HPLC)

For non-volatile impurities or as an orthogonal method, HPLC can be employed. Ketones often require derivatization to be detected by UV detectors. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).

1. Derivatization:

  • React a known amount of the this compound sample with an excess of DNPH solution in an acidic medium (e.g., acetonitrile (B52724) with a catalytic amount of sulfuric acid).

  • Allow the reaction to proceed to completion to form the 2,4-dinitrophenylhydrazone derivative.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis at 360 nm
Injection Volume 10 µL

3. Data Analysis:

  • Purity is determined by comparing the peak area of the derivatized this compound with that of a similarly derivatized certified reference standard.

Conclusion

The purity assessment of this compound standards is critical for ensuring the reliability of research outcomes. While suppliers provide a stated purity, independent verification using a validated analytical method like GC-MS is essential. For comprehensive characterization, employing an orthogonal method such as HPLC can provide a more complete impurity profile. Researchers should always refer to the lot-specific Certificate of Analysis and consider the potential impurities arising from the synthetic route when evaluating a standard for its intended application.

A Comparative Guide to Inter-Laboratory Measurement of 3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methodologies for the quantification of 3-Methyl-2-pentanone. In the absence of a dedicated public inter-laboratory study for this specific compound, this document synthesizes information from established analytical practices for volatile ketones and similar compounds. The objective is to offer a framework for methodology selection and to facilitate potential inter-laboratory comparison studies.

This compound (CAS: 565-61-7), also known as methyl sec-butyl ketone, is a volatile organic compound of interest in various fields, including environmental analysis, food chemistry, and as a potential biomarker.[1][2][3] Accurate and reproducible quantification is essential for reliable data across different laboratories. The most common and suitable techniques for the analysis of volatile ketones like this compound are Gas Chromatography (GC) based methods.

Methodology Comparison: GC-MS vs. GC-FID

The two most prevalent techniques for the analysis of this compound are Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).[4][5] Both methods offer high resolution for volatile compounds.[5] The choice between them often depends on the required selectivity, sensitivity, and the complexity of the sample matrix.

Table 1: Comparison of Analytical Method Performance Characteristics

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Separates compounds based on their volatility and mass-to-charge ratio, providing structural information.Separates compounds based on their volatility and detects ions formed during combustion in a hydrogen-air flame.
Selectivity High; capable of identifying and quantifying compounds in complex matrices.Moderate; relies on retention time for identification, which can be ambiguous in complex samples.
Sensitivity High (typically low ppb to ppm range).Very High (typically low ppb to ppm range).
Limit of Detection (LOD) Generally in the low µg/L range.Generally in the low µg/L range.
Limit of Quantitation (LOQ) Typically in the mid-to-high µg/L range.Typically in the mid-to-high µg/L range.
Precision High; Relative Standard Deviations (RSDs) typically <10%.High; RSDs typically <5%.
Accuracy High; typically within 15% of the true value.High; typically within 10% of the true value.
Cost Higher initial instrument cost and maintenance.Lower initial instrument cost and maintenance.
Ease of Use Requires more specialized training for data interpretation.Simpler operation and data analysis.

Experimental Protocols

Detailed methodologies are crucial for ensuring reproducibility in inter-laboratory comparisons. The following sections outline typical experimental protocols for the analysis of this compound using GC-MS and GC-FID, often preceded by a sample introduction technique like headspace sampling.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the analysis of volatile organic compounds in solid or liquid samples. The sample is heated in a sealed vial to allow the volatile components to partition into the gas phase (headspace), which is then injected into the GC-MS system.[4]

Sample Preparation:

  • Accurately weigh or pipette the sample into a headspace vial.

  • Add an appropriate internal standard.

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

  • Place the vial in the autosampler of the headspace unit.

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile compounds (e.g., DB-624, HP-5ms).

  • Mass Spectrometer: Capable of electron ionization (EI).

  • Headspace Autosampler: To control vial heating time and temperature, and injection volume.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 40 °C held for 2 minutes, ramped to 220 °C at 10 °C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 35-350

Quality Control:

  • Analysis of method blanks and spiked samples with each batch.

  • Calibration with a series of standards prepared in a similar matrix.

  • Monitoring of internal standard recovery.

Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

Similar to HS-GC-MS, this method utilizes headspace sampling for volatile analytes but employs a Flame Ionization Detector for quantification.[5] GC-FID is a robust technique for analyzing volatile organic compounds.[5]

Sample Preparation:

  • Follows the same procedure as for HS-GC-MS.

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-WAX, FFAP).

  • Flame Ionization Detector:

  • Headspace Autosampler:

GC-FID Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C held for 3 minutes, ramped to 200 °C at 15 °C/min, and held for 5 minutes.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Detector Temperature: 280 °C

  • Hydrogen Flow: 40 mL/min

  • Air Flow: 400 mL/min

Quality Control:

  • Regular calibration with external standards.

  • Analysis of check standards to monitor instrument performance.

  • Injection of solvent blanks to check for carryover.

Visualizations

To aid in the understanding of the analytical processes, the following diagrams illustrate the experimental workflows.

HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Sample Collection Vial Transfer to Headspace Vial Sample->Vial IS Add Internal Standard Vial->IS Seal Seal Vial IS->Seal Autosampler Headspace Autosampler (Heating & Equilibration) Seal->Autosampler Injection Injection Autosampler->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection & Identification) GC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for this compound analysis by HS-GC-MS.

HS_GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing Sample Sample Collection Vial Transfer to Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Autosampler Headspace Autosampler (Heating & Equilibration) Seal->Autosampler Injection Injection Autosampler->Injection GC Gas Chromatography (Separation) Injection->GC FID Flame Ionization Detector (Detection) GC->FID Integration Peak Integration FID->Integration Quantification Quantification via External Standard Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for this compound analysis by HS-GC-FID.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_criteria Selection Criteria Analyte This compound (Volatile Ketone) GCMS GC-MS Analyte->GCMS suitable for GCFID GC-FID Analyte->GCFID suitable for Selectivity High Selectivity (Complex Matrix) GCMS->Selectivity Sensitivity High Sensitivity GCMS->Sensitivity GCFID->Sensitivity Cost Lower Cost GCFID->Cost Simplicity Simpler Operation GCFID->Simplicity

Caption: Logical relationship for selecting an analytical method.

References

A Comparative Guide to Analytical Techniques for 3-Methyl-2-pentanone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. This guide provides an objective comparison of two primary analytical techniques for the determination of 3-Methyl-2-pentanone, a volatile organic compound of interest in various fields: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization. This document outlines detailed experimental protocols and presents a summary of expected performance data to aid in the selection of the most suitable method for specific research needs.

Data Presentation: A Comparative Overview

The selection of an analytical technique is often a balance between sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Below is a summary of typical performance characteristics for the analysis of this compound using GC-MS and HPLC-UV with 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Chemical derivatization to a UV-active compound, followed by liquid phase separation and UV detection.
Linearity (R²) > 0.99[1][2][3]> 0.999[4][5][6]
Intra-day Precision (%RSD) < 15%[2]< 5%[4]
Inter-day Precision (%RSD) < 15%[2]< 5%
Accuracy (Recovery %) 80 - 115%[2]90 - 110%
Limit of Detection (LOD) Low µg/L to ng/L range[7]ng/mL to µg/L range[6][8]
Sample Throughput Moderate to HighModerate
Selectivity High (based on retention time and mass spectrum)High (based on retention time and UV absorbance of the derivative)
Derivatization Required? NoYes

Experimental Workflows and Logical Relationships

To visualize the procedural flow of each analytical approach and the cross-validation process, the following diagrams are provided.

Cross-Validation Workflow for Analytical Techniques cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_comparison Comparison Sample Sample containing This compound Prep_GC Direct Dilution/ Headspace Sampling Sample->Prep_GC Prep_HPLC DNPH Derivatization Sample->Prep_HPLC GCMS GC-MS Analysis Prep_GC->GCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC Val_GC GC-MS Validation (Linearity, Precision, Accuracy, LOD) GCMS->Val_GC Val_HPLC HPLC-UV Validation (Linearity, Precision, Accuracy, LOD) HPLC->Val_HPLC Compare Comparison of Performance Data Val_GC->Compare Val_HPLC->Compare

Cross-validation workflow for the analytical techniques.

GC-MS Analysis Workflow Sample Sample Preparation (e.g., dilution, headspace) Injection Injection into GC Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Detection Ionization->Detection Data Data Acquisition & Analysis Detection->Data

A typical workflow for GC-MS analysis.

HPLC-UV Analysis Workflow with Derivatization Sample Sample Preparation Derivatization Derivatization with DNPH Sample->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

A typical workflow for HPLC-UV analysis with derivatization.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile compounds like this compound without the need for derivatization.

1. Sample Preparation:

  • Liquid Samples (e.g., solvents, reaction mixtures): Dilute an accurately weighed or measured volume of the sample in a suitable solvent (e.g., methanol, hexane) to a final concentration within the calibrated range.

  • Solid or Semi-solid Samples (e.g., biological tissues, food matrices): Utilize headspace sampling. Place a known amount of the homogenized sample into a headspace vial. For solid samples, the addition of a small amount of water can aid in the release of volatiles. Seal the vial and incubate at an elevated temperature (e.g., 60-80°C) to allow the volatile analytes to partition into the headspace.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of volatile organic compounds.[9]

    • Injector Temperature: 250°C.[9]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[9]

    • Oven Temperature Program: An initial temperature of 40-60°C held for 2-5 minutes, followed by a ramp of 5-10°C/min to 200-250°C, and a final hold for 2-5 minutes.[9] This program should be optimized for the specific sample matrix.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Range: Scan from m/z 35 to 350 to include the molecular ion and major fragments of this compound.[9]

    • Ion Source Temperature: 230-250°C.[9]

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

3. Calibration: Prepare a series of calibration standards of this compound in the same solvent used for sample dilution. Analyze these standards under the same GC-MS conditions to construct a calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For non-volatile or weakly UV-absorbing compounds, HPLC analysis often requires a derivatization step. For ketones like this compound, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common and effective strategy to form a highly UV-active hydrazone.[8][10]

1. Derivatization Protocol:

  • Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in a suitable acidic medium (e.g., acetonitrile (B52724) with a small amount of sulfuric or phosphoric acid).

  • Reaction: To a known volume of the sample (or calibration standard), add an excess of the DNPH reagent. The reaction is typically carried out at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.[11]

  • Sample Cleanup (if necessary): After the reaction, the sample may need to be neutralized and/or subjected to solid-phase extraction (SPE) to remove excess DNPH reagent and other matrix interferences.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of DNPH derivatives.[8]

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed. A common starting condition is a 60:40 (v/v) mixture of acetonitrile and water, with the proportion of acetonitrile increasing over the run to elute more retained compounds. The mobile phase should be filtered and degassed.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.[10]

    • Detection Wavelength: The DNPH derivatives of ketones exhibit strong absorbance around 360-365 nm.[8][10]

3. Calibration: Prepare a series of calibration standards of this compound and subject them to the same derivatization procedure as the samples. Analyze the derivatized standards to construct a calibration curve.

Conclusion

Both GC-MS and HPLC-UV with derivatization are powerful techniques for the quantification of this compound.

  • GC-MS offers the advantage of direct analysis for this volatile compound, providing high sensitivity and selectivity without the need for chemical derivatization. This makes it a more straightforward and potentially faster method, especially when coupled with headspace sampling for complex matrices.

  • HPLC-UV , while requiring a derivatization step, is a robust and widely accessible technique. The derivatization with DNPH significantly enhances the detectability of the ketone, leading to excellent sensitivity. This method is particularly useful when a laboratory is more equipped for or experienced with HPLC analysis.

The choice between these two methods will ultimately depend on the specific application, sample matrix, available instrumentation, and the desired level of sensitivity and throughput. For cross-validation purposes, analyzing a subset of samples by both techniques can provide a high degree of confidence in the accuracy and reliability of the generated data.

References

Performance characteristics of 3-Methyl-2-pentanone in different analytical platforms

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the accurate and efficient quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of the performance characteristics of 3-Methyl-2-pentanone, a common ketone solvent, across various analytical platforms. To offer a practical perspective, its performance is benchmarked against its structural isomer, 2-Methyl-3-pentanone, and a widely used alternative, 4-Methyl-2-pentanone (Methyl Isobutyl Ketone, MIBK). This document is intended to assist researchers, scientists, and professionals in drug development in selecting the optimal analytical strategy for their specific needs.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key performance indicators of this compound and its comparators on Gas Chromatography (GC) platforms coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS).

Table 1: Gas Chromatography Retention Times (RT) on a Non-Polar Column (DB-624)

CompoundRetention Time (minutes)
This compoundNot explicitly found, but its isomer 2-Methyl-3-pentanone is 11.64[1]
2-Methyl-3-pentanone11.64[1]
4-Methyl-2-pentanone (MIBK)12.28[1]

Table 2: Performance Characteristics on GC-MS (Headspace Method)

ParameterThis compound4-Methyl-2-pentanone (MIBK)
Limit of Detection (LOD)Data not available5.0 µg/L (in urine)[2]
Limit of Quantification (LOQ)Data not available16.0 µg/L (in urine)[2]
Linearity RangeData not available20.0 - 1000.0 µg/L[2]
RecoveryData not available95.3% - 100.2%[2]
Precision (Intra-day RSD)Data not available1.7% - 3.8%[2]
Precision (Inter-day RSD)Data not available1.2% - 4.0%[2]

Note: The data for MIBK is based on a validated method for its determination in a biological matrix (urine) and serves as an estimate of the performance achievable for similar ketones.

Experimental Protocols: A Blueprint for Analysis

Reproducibility is the cornerstone of scientific inquiry. The following are detailed methodologies for the analysis of this compound using common analytical techniques.

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Volatile Ketones

This method is suitable for the determination of this compound in complex matrices such as industrial hygiene samples or residual solvent analysis.

1. Sample Preparation:

  • Accurately weigh 1.0 g of the sample into a 20 mL headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide) if the sample is solid or highly viscous.

  • Seal the vial immediately with a PTFE-faced septum and an aluminum cap.

2. Headspace Autosampler Parameters:

  • Vial Equilibration Temperature: 80°C

  • Vial Equilibration Time: 60 minutes

  • Loop Temperature: 90°C

  • Transfer Line Temperature: 100°C

  • Pressurization Time: 1.0 minute

  • Loop Fill Time: 0.2 minutes

  • Injection Time: 1.0 minute

3. Gas Chromatography (GC) Parameters:

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Split Ratio: 10:1.

4. Mass Spectrometry (MS) Parameters:

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

  • Solvent Delay: 2 minutes.

5. Data Analysis:

  • Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion at m/z 100 and key fragments at m/z 43, 57, and 72.[3]

  • Quantification is performed by creating a calibration curve using external standards.

Method 2: Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification

This method is a cost-effective alternative for the routine quantification of this compound when mass spectral identification is not required.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetone).

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve a known amount in the chosen solvent.

2. Gas Chromatography (GC) Parameters:

  • Column: DB-624, 30 m x 0.53 mm ID, 3 µm film thickness (or equivalent).[1]

  • Carrier Gas: Helium at a constant pressure of 10 psi.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 260°C at 10°C/min.[1]

  • Detector Temperature: 300°C.

  • Split Ratio: 10:1.

3. Data Analysis:

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Mandatory Visualization

The following diagrams illustrate the typical workflows for the analytical methods described.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hs_gc_ms HS-GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Vial Transfer to Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Headspace Headspace Autosampler (Volatiles Extraction) Seal->Headspace GC Gas Chromatography (Separation) Headspace->GC MS Mass Spectrometry (Detection & Identification) GC->MS Chromatogram Chromatogram & Mass Spectrum MS->Chromatogram Identification Compound Identification (Library Match) Chromatogram->Identification Quantification Quantification (Calibration Curve) Chromatogram->Quantification

HS-GC-MS Experimental Workflow

GC_FID_Workflow cluster_sample_prep_fid Sample & Standard Preparation cluster_gc_fid GC-FID Analysis cluster_data_analysis_fid Data Analysis Sample_FID Sample Dissolution Injection Direct Injection Sample_FID->Injection Standards_FID Calibration Standards Standards_FID->Injection GC_FID Gas Chromatography (Separation) Injection->GC_FID FID Flame Ionization Detector (Detection) GC_FID->FID Chromatogram_FID Chromatogram FID->Chromatogram_FID Quantification_FID Quantification (Peak Area vs. Calibration) Chromatogram_FID->Quantification_FID

GC-FID Experimental Workflow

References

A Comparative Guide to 3-Methyl-2-pentanone: Synthesis, Applications, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of 3-Methyl-2-pentanone, including its synthesis, primary applications, and a comparative analysis with viable alternatives, Methyl Isobutyl Ketone (MIBK) and 3-Heptanone. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, offering detailed experimental protocols, quantitative comparisons, and visualizations of key chemical pathways.

Physicochemical and Performance Properties

This compound and its alternatives, MIBK and 3-Heptanone, are all aliphatic ketones with distinct properties that dictate their suitability for various applications. A comparative summary of their key physicochemical and performance characteristics is presented in Table 1.

Table 1: Comparative Physicochemical and Performance Properties of Selected Ketones

PropertyThis compoundMethyl Isobutyl Ketone (MIBK)3-Heptanone
CAS Number 565-61-7[1][2]108-10-1[3][4]106-35-4
Molecular Formula C₆H₁₂O[1][2]C₆H₁₂O[3]C₇H₁₄O
Molecular Weight ( g/mol ) 100.16[1]100.16[3]114.19
Boiling Point (°C) 116-118[2]117-118[3]146-149
Density (g/mL at 20°C) 0.813[2]0.802[3]0.818
Water Solubility (wt % at 20°C) 2.26[2]1.91[4]~1
Flash Point (°C) 12[2]14[3]41
Evaporation Rate (n-BuAc=1) ~1.6 (estimated)1.6[3][4]0.45
Odor Profile Peppermint-like[2]Pleasant, characteristic[5]Fruity, green, fatty, with melon and banana notes
Odor Threshold Not widely reported0.1 ppm (detection)0.1 - 10.0 ppm

Applications of this compound and its Alternatives

The primary applications of these ketones are as solvents and as intermediates or components in flavor and fragrance formulations.

Solvent Applications

Ketones are highly effective solvents for a wide range of materials, including resins, paints, lacquers, and nitrocellulose[5]. Their utility is largely determined by their solvency power and evaporation rate.

  • This compound is utilized as a solvent in paints, coatings, and adhesives. Its performance is comparable to MIBK, though it is less commonly used.

  • Methyl Isobutyl Ketone (MIBK) is a widely used industrial solvent due to its excellent solvency for many synthetic resins, including cellulosics, vinyl copolymers, and acrylics.[3][4] It is also employed in the extraction of precious metals and as a denaturing agent for ethanol[5].

  • 3-Heptanone serves as a solvent for cellulose, nitrocellulose, and vinyl resins. Its lower volatility compared to the C6 ketones makes it suitable for applications requiring a slower evaporation rate.

Flavor and Fragrance Applications

The distinct organoleptic properties of these ketones lend them to applications in the food and fragrance industries.

  • This compound is described as having a peppermint-like odor and is used as a flavoring agent in food and beverages.[2]

  • 3-Heptanone possesses a powerful, fruity, and green aroma with notes of melon and banana, making it a valuable component in fragrance and flavor formulations.

Synthesis of this compound

Two primary synthetic routes to this compound are the Acetoacetic Ester Synthesis and the Aldol (B89426) Condensation.

Acetoacetic Ester Synthesis

This classic method involves the alkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation to yield the target ketone.

Acetoacetic_Ester_Synthesis Ethyl Acetoacetate Ethyl Acetoacetate Enolate Enolate Ethyl Acetoacetate->Enolate 1. NaOEt Alkylated Ester 1 Alkylated Ester 1 Enolate->Alkylated Ester 1 2. CH3I Enolate 2 Enolate 2 Alkylated Ester 1->Enolate 2 3. NaOEt Alkylated Ester 2 Alkylated Ester 2 Enolate 2->Alkylated Ester 2 4. CH3CH2Br This compound This compound Alkylated Ester 2->this compound 5. H3O+, Δ

Caption: Acetoacetic Ester Synthesis of this compound.

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

  • First Alkylation: Cool the sodium ethoxide solution in an ice bath and add ethyl acetoacetate dropwise with stirring. After the addition is complete, add methyl iodide dropwise and allow the mixture to stir at room temperature.

  • Second Alkylation: To the resulting solution, add another equivalent of sodium ethoxide, followed by the dropwise addition of ethyl bromide. The mixture is then refluxed.

  • Hydrolysis and Decarboxylation: After cooling, the reaction mixture is treated with aqueous sodium hydroxide (B78521) and refluxed to hydrolyze the ester. The solution is then acidified with dilute sulfuric acid and heated to induce decarboxylation.

  • Purification: The resulting this compound is purified by steam distillation followed by fractional distillation.

Aldol Condensation

This industrial method involves the base-catalyzed reaction of 2-butanone (B6335102) and acetaldehyde (B116499), followed by dehydration and hydrogenation.

Aldol_Condensation_Synthesis 2-Butanone + Acetaldehyde 2-Butanone + Acetaldehyde 4-Hydroxy-3-methyl-2-pentanone 4-Hydroxy-3-methyl-2-pentanone 2-Butanone + Acetaldehyde->4-Hydroxy-3-methyl-2-pentanone Base Catalyst (e.g., NaOH) 3-Methyl-3-penten-2-one (B7765926) 3-Methyl-3-penten-2-one 4-Hydroxy-3-methyl-2-pentanone->3-Methyl-3-penten-2-one Acid Catalyst, -H2O This compound This compound 3-Methyl-3-penten-2-one->this compound H2, Pd/C

Caption: Aldol Condensation Synthesis of this compound.

  • Aldol Addition: To a stirred mixture of 2-butanone and acetaldehyde in a suitable solvent (e.g., ethanol), a catalytic amount of a base (e.g., aqueous sodium hydroxide) is added at a controlled temperature (e.g., 0-10 °C). The reaction is monitored by TLC or GC until the starting materials are consumed.

  • Dehydration: The reaction mixture is then acidified (e.g., with dilute sulfuric acid) and heated to effect dehydration of the intermediate aldol addition product to form 3-methyl-3-penten-2-one.

  • Hydrogenation: The crude 3-methyl-3-penten-2-one is then subjected to catalytic hydrogenation using a palladium on carbon catalyst (Pd/C) in a suitable solvent under a hydrogen atmosphere.

  • Purification: The catalyst is removed by filtration, and the resulting this compound is purified by fractional distillation.

Relevance to Drug Development: Ketones as Signaling Molecules

While the direct role of this compound in specific signaling pathways is not extensively documented, the broader class of ketones, particularly ketone bodies like β-hydroxybutyrate, are recognized as important signaling molecules.[6][7][8] This has significant implications for drug development, particularly in the context of metabolic diseases, neurodegenerative disorders, and inflammation.

Ketone bodies can act as endogenous inhibitors of histone deacetylases (HDACs), thereby influencing gene expression.[8] They can also modulate inflammatory responses through G-protein coupled receptors.[7][9] The structural similarities of smaller aliphatic ketones to these signaling molecules suggest a potential, though largely unexplored, for interaction with biological pathways. For drug development professionals, understanding the potential off-target effects or even therapeutic applications of ketone-containing molecules is an emerging area of interest.

Ketone_Signaling_Concept Ketones (e.g., β-hydroxybutyrate) Ketones (e.g., β-hydroxybutyrate) HDAC Inhibition HDAC Inhibition Ketones (e.g., β-hydroxybutyrate)->HDAC Inhibition GPCR Activation GPCR Activation Ketones (e.g., β-hydroxybutyrate)->GPCR Activation Gene Expression Changes Gene Expression Changes HDAC Inhibition->Gene Expression Changes Anti-inflammatory Effects Anti-inflammatory Effects GPCR Activation->Anti-inflammatory Effects Therapeutic Potential Therapeutic Potential Gene Expression Changes->Therapeutic Potential Anti-inflammatory Effects->Therapeutic Potential

Caption: Conceptual overview of ketone bodies as signaling molecules.

Conclusion

This compound is a versatile aliphatic ketone with applications as a solvent and a flavor/fragrance component. Its synthesis can be achieved through established methods like the acetoacetic ester synthesis and aldol condensation. When compared to its common alternative, MIBK, it exhibits similar physical properties, suggesting its potential as a direct substitute in certain applications. 3-Heptanone offers a lower volatility option. The emerging role of ketones as signaling molecules presents an intriguing area for future research, particularly for professionals in drug development who may encounter or design molecules containing ketone functionalities. This guide provides a foundational comparison to aid in the selection and application of these important chemical compounds.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-2-pentanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper disposal of 3-Methyl-2-pentanone (CAS No. 565-61-7). Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This compound, also known as Methyl sec-butyl ketone, is a highly flammable liquid and requires management as hazardous waste.[1][2]

Immediate Safety Protocols

Before handling this compound for disposal, ensure the following personal protective equipment (PPE) is worn to minimize exposure risks:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Gloves must be inspected for integrity before use.[1]

  • Body Protection: A lab coat or a chemical-resistant apron should be worn.[2]

  • Respiratory Protection: If ventilation is insufficient or there is a risk of vapor inhalation, use a NIOSH-approved respirator.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Incineration in a properly equipped facility is a common practice for flammable liquid waste.[3]

Step 1: Waste Collection and Segregation

Proper collection and segregation are crucial to prevent dangerous reactions.

  • Waste Container: Collect all this compound waste, including contaminated materials like paper towels and gloves, in a designated, leak-proof hazardous waste container.[3]

  • Chemical Incompatibility: Do not mix this compound waste with incompatible materials. Specifically, avoid strong oxidizing agents and strong acids.[2][3]

  • Segregation: Separate liquid waste from solid waste (e.g., contaminated labware, gloves).[3]

Step 2: Container Management

Proper management of the waste container is essential for safety and regulatory compliance.[4][5]

  • Container Material: The container must be compatible with ketones. The original container is often a suitable choice.[5] Do not use containers that may be degraded by the chemical.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other hazard warnings required by your institution's Environmental Health and Safety (EHS) department.[5]

  • Storage: Keep the waste container tightly closed at all times, except when adding waste.[5] Store the sealed and labeled container in a designated, cool, well-ventilated, and secure area away from sources of ignition such as heat, sparks, and open flames.[2][6]

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3] Do not attempt to transport hazardous waste yourself.[7]

  • Documentation: Complete any required hazardous waste pickup request forms, accurately listing the contents and quantities.[5]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, relevant to its safe handling and disposal.

PropertyValueSource
CAS Number 565-61-7[1]
Molecular Formula C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [1]
Flash Point 12 °C (53.6 °F) - closed cup[2][8]
Boiling Point 118 °C (244.4 °F) at 760 mmHg[2][8]
Specific Gravity 0.815 g/mL at 25 °C[2][8]
GHS Hazard Class Flammable Liquid, Category 2[1][2]

Experimental Protocols

Spill Containment and Cleanup

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation and remove all sources of ignition. [1] Beware of vapors accumulating in low areas.[1]

  • Evacuate non-essential personnel from the area. [1]

  • Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal as hazardous waste.[2][9]

  • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Do not let the product enter drains. [1] Prevent further leakage or spillage if it is safe to do so.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Step 2: Segregate Waste (Liquid vs. Solid, Avoid Incompatibles) ppe->segregate ppe->spill container Step 3: Use a Labeled, Compatible Hazardous Waste Container segregate->container segregate->spill storage Step 4: Store Container Securely (Cool, Ventilated, Away from Ignition Sources) container->storage container->spill ehs_contact Step 5: Contact EHS or Licensed Waste Disposal Company storage->ehs_contact storage->spill documentation Step 6: Complete Waste Pickup Documentation ehs_contact->documentation pickup Step 7: Professional Waste Pickup for Proper Disposal documentation->pickup end_node End: Compliant Disposal pickup->end_node spill_procedure Follow Spill Containment and Cleanup Protocol spill->spill_procedure spill_procedure->segregate

References

Personal protective equipment for handling 3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 3-Methyl-2-pentanone (CAS No. 565-61-7). Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can be harmful if inhaled, ingested, or comes into contact with skin.[1] All personnel must wear appropriate PPE when handling this chemical.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Rationale
Eye Protection Safety glasses with side-shields or goggles. A face shield is recommended where splashing is possible.[2]Protects against splashes and vapors which can cause eye irritation.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber, Neoprene).[3]Prevents skin contact, which can cause irritation and absorption of the harmful substance.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][2]Protects against inhalation of vapors, which can cause respiratory tract irritation, dizziness, and other central nervous system effects.
Body Protection Flame-retardant and antistatic protective clothing. A lab coat is mandatory.Minimizes skin exposure and protects against fire hazards.

Physical and Chemical Hazards

Understanding the properties of this compound is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties

Property Value Source
CAS Number 565-61-7[4]
Molecular Formula C₆H₁₂O[5]
Molecular Weight 100.16 g/mol [5]
Appearance Colorless liquid[4]
Boiling Point 118 °C (244.4 °F)[4]
Flash Point 12 °C (53.6 °F)[4]
Specific Gravity 0.815[4]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound will minimize risks.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe 1. Don Appropriate PPE prep_sds 2. Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_area 3. Ensure Proper Ventilation prep_sds->prep_area prep_ignition 4. Remove Ignition Sources prep_area->prep_ignition handle_transfer 5. Dispense in a Fume Hood prep_ignition->handle_transfer handle_ground 6. Ground/Bond Equipment handle_transfer->handle_ground handle_tools 7. Use Non-Sparking Tools handle_ground->handle_tools clean_seal 8. Tightly Seal Containers handle_tools->clean_seal clean_decontaminate 9. Decontaminate Work Area clean_seal->clean_decontaminate clean_ppe 10. Remove and Dispose of PPE Properly clean_decontaminate->clean_ppe clean_wash 11. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 3: First-Aid Measures

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Chemical Spill Response Workflow

spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate Immediate Action ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate ignite Remove All Ignition Sources ventilate->ignite contain Contain Spill with Inert Absorbent Material ignite->contain Control collect Collect Residue with Non-Sparking Tools contain->collect dispose Place in a Sealed Container for Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate Cleanup report Report the Incident decontaminate->report

Caption: Logical workflow for responding to a this compound spill.

Disposal Plan

Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : Dispose of this compound through a licensed professional waste disposal service. Do not dispose of it down the drain.

  • Contaminated Materials : Any materials used to clean up a spill (e.g., absorbent pads, contaminated PPE) must be collected in a sealed, properly labeled container and disposed of as hazardous waste.

  • Empty Containers : Do not reuse empty containers. Dispose of them as unused products. Vapors may remain in the container, posing a fire risk.[1]

By adhering to these safety protocols, researchers can mitigate the risks associated with the handling of this compound and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) for this chemical before use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-pentanone
Reactant of Route 2
3-Methyl-2-pentanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.